2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
The exact mass of the compound 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZTUMNGQVFIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194298 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-78-1 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375473-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to offer a robust framework for understanding and evaluating this compound.
Introduction
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic molecule characterized by a rigid bicyclic core, a carboxylic acid functional group, and a benzyl substituent. This unique structural arrangement imparts specific physicochemical properties that are critical for its potential applications in medicinal chemistry and materials science. The bicyclo[2.2.1]heptane (also known as norbornane) scaffold is of particular interest in drug design as it can serve as a bioisostere for phenyl rings, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and rational drug design.
While extensive experimental data for this specific molecule is not abundant in public literature, this guide consolidates the available information and outlines the authoritative experimental protocols for its comprehensive characterization.
Molecular Structure and Core Properties
The foundational attributes of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid are summarized below. These have been primarily sourced from computational predictions and database entries.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₂ | PubChem[1] |
| Molecular Weight | 230.31 g/mol | PubChem[1] |
| Monoisotopic Mass | 230.13068 Da | PubChem[1] |
| Predicted XlogP | 3.6 | PubChem[1] |
| InChI | InChI=1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17) | PubChem[1] |
| SMILES | C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)O | PubChem[1] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard methodologies for determining the key physicochemical properties of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a critical indicator of purity and is essential for formulation and stability studies. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (a preliminary run may be necessary).
-
Hold at the final temperature for 2 minutes.
-
Cool the cell back to 25 °C.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve. The area under the peak corresponds to the enthalpy of fusion.
Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Rationale: Solubility is a key determinant of a drug's bioavailability. A comprehensive solubility profile in various solvents (aqueous and organic) is essential for developing purification, formulation, and analytical methods.
Protocol (Equilibrium Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents, including water, buffered solutions (pH 2, 7.4, 9), ethanol, methanol, and acetone.
-
Sample Preparation: Add an excess amount of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: The pKa value governs the extent of ionization of the carboxylic acid group at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for determining pKa.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Logical Flow for pKa Determination:
Caption: Logical flow for pKa determination via potentiometric titration.
Structural Confirmation and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Expected signals would include aromatic protons from the benzyl group, aliphatic protons of the bicyclic system, and a characteristic downfield signal for the carboxylic acid proton.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and the aliphatic carbons of the bicyclo[2.2.1]heptane core.[2]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in negative mode would likely show a prominent ion corresponding to the deprotonated molecule [M-H]⁻.[1]
Infrared (IR) Spectroscopy
IR spectroscopy would identify the key functional groups. Expected characteristic absorption bands would include:
-
A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (~1700 cm⁻¹).
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
Conclusion
This technical guide has synthesized the available information on 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid and provided a detailed framework of the standard experimental protocols required for a thorough physicochemical characterization. The unique combination of a rigid bicyclic scaffold and a benzyl-carboxylic acid moiety suggests interesting potential in various scientific domains. The methodologies outlined herein represent a self-validating system for generating the critical data needed to advance research and development involving this compound.
References
- Semantic Scholar. (n.d.). SUPPORTING INFORMATION.
- Chemsrc. (n.d.). 1-Methyl-3-(4-nitrophenyl)-2(1H)-quinoxalinone.
- PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
- PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid.
- ChemicalBook. (n.d.). BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS 824-62-4.
Sources
An In-Depth Technical Guide to the Structural Elucidation and Stereochemistry of 2-Substituted Bicyclo[2.2.1]heptane-2-carboxylic Acids
A Senior Application Scientist's Perspective on Synthesis, Analysis, and Stereochemical Determination
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold
The rigid, strained bicyclo[2.2.1]heptane, commonly known as the norbornane system, is a recurring and vital structural motif in medicinal chemistry and materials science. Its unique three-dimensional structure provides a rigid scaffold that allows for the precise spatial orientation of functional groups, making it an invaluable template for designing enzyme inhibitors, receptor ligands, and complex polymer building blocks. The 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid represents a class of molecules where this rigid core is functionalized with both an aromatic group and a carboxylic acid at a quaternary center. This arrangement presents significant synthetic and analytical challenges, particularly in controlling and verifying its complex stereochemistry.
Due to the limited availability of comprehensive public data on the specific 2-benzyl derivative, this guide will utilize the closely related and well-documented 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid and other relevant derivatives as a case study. The principles and methodologies discussed herein are directly applicable to the title compound and serve as a robust framework for the structural and stereochemical elucidation of this important class of molecules.
I. Synthesis: Building the Bicyclic Core via Diels-Alder Cycloaddition
The cornerstone for constructing the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction.[1][2] This powerful transformation allows for the formation of the six-membered ring of the bicyclic system in a single, often highly stereocontrolled, step.
Causality Behind the Synthetic Strategy
The most direct route to the unsaturated precursor of our target molecule involves the reaction of cyclopentadiene (the diene) with a substituted acrylate (the dienophile), in this case, 2-phenylacrylic acid or its ester equivalent. A critical aspect of this reaction is the control of endo versus exo stereoselectivity. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is typically the kinetically favored product due to secondary orbital interactions.[3] However, the exo isomer is often the thermodynamically more stable product. For a 2,2-disubstituted system, this initial stereocontrol is crucial as it dictates the spatial relationship of the substituents in the final product. Subsequent hydrogenation of the double bond then yields the saturated bicyclo[2.2.1]heptane framework.
Caption: Synthetic workflow for 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Experimental Protocol: Synthesis of the Bicyclo[2.2.1]hept-5-ene Precursor
This protocol is adapted from established procedures for Diels-Alder reactions involving cyclopentadiene.[3]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacrylic acid (1.0 eq) in a minimal amount of a suitable solvent such as toluene.
-
Diene Addition: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer via distillation. Add the freshly distilled cyclopentadiene (1.2 eq) to the reaction flask.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrogenation: Dissolve the purified bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or ¹H NMR).
-
Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the final product, 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid.
II. Structural Elucidation: A Multi-technique Approach
Confirming the structure of a complex molecule like 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key features to look for are the distinct signals for the bridgehead protons and the complex multiplets of the bicyclic core protons. The aromatic protons of the benzyl/phenyl group will appear in the typical downfield region (7.0-7.5 ppm).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The quaternary carbon at the C2 position, bonded to the aromatic ring and the carboxylic acid, will have a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for identifying the connectivity around quaternary carbons.
-
Illustrative NMR Data for a 1-Aroyl-bicyclo[2.2.1]heptane-2-carboxylic Acid Derivative [4]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 7.90–7.34 (m, aromatic H) | 178.7 (C=O, acid) |
| 5.63 (s, 1H) | 134.0 - 123.1 (aromatic C) |
| 2.62 (ddd, 1H) | 82.2 |
| 2.29 (d, 1H) | 59.2 |
| 1.98 (dq, 1H) | 49.4 |
| 1.86–1.50 (m, 4H) | 37.4 |
| 1.37–1.24 (m, 2H) | 36.9 |
| 0.64 (dd, 1H) | 34.7 |
| 28.6 | |
| 27.7 |
This data is for a related compound and serves to illustrate the types of signals and complexities observed in this system.[4]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.
Stereochemical Determination using NOESY
The critical stereochemical question for this molecule is the relative orientation of the benzyl/phenyl group and the carboxylic acid with respect to the bicyclic core, specifically the C7 methylene bridge. This defines the endo and exo isomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive NMR method for this determination.[5]
The Causality of NOESY: The NOE effect is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. By observing cross-peaks in a NOESY spectrum, we can determine the spatial proximity of different protons and thus deduce the stereochemistry.
-
For the exo isomer: The protons of the benzyl/phenyl group at the C2 position would be in close proximity to the protons on the C5 and C6 carbons of the bicyclic system. Therefore, NOE correlations would be expected between these sets of protons.
-
For the endo isomer: The benzyl/phenyl group would be oriented towards the C7 methylene bridge. Consequently, NOE correlations would be observed between the aromatic protons and the protons of the C7 bridge.
Caption: Logical workflow for stereochemical assignment using NOESY.
Unambiguous Stereochemical Assignment by X-ray Crystallography
While NMR, particularly NOESY, provides powerful evidence for stereochemical assignment, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the three-dimensional structure of a molecule, including its absolute configuration if a chiral resolution has been performed.[6]
The Self-Validating System of Crystallography: An X-ray crystal structure is a self-validating system because the final refined structure must be consistent with the experimentally observed diffraction pattern to a high degree of accuracy (low R-factor). This provides an incontrovertible map of electron density and thus atomic positions.
Protocol for Crystal Growth and Structure Determination:
-
Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone/water). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common methods to grow single crystals of sufficient quality for diffraction.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Absolute Configuration: For an enantiomerically pure sample, the absolute configuration can often be determined by analyzing the anomalous dispersion effects, typically reported as the Flack parameter.[3] A Flack parameter close to zero for the correct enantiomer confirms the assignment.
As an example, the absolute configuration of (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide was unambiguously determined by X-ray crystallography of the enantiomerically pure compound.[6] This provides a precedent for the power of this technique in the norbornane family.
III. Chiral Resolution and Analysis
Since the Diels-Alder synthesis described produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the individual enantiomers, which is often crucial for pharmaceutical applications.
Diastereomeric Salt Formation
A classical method for resolving carboxylic acids is to react the racemic acid with a chiral base (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids.
Chiral Chromatography
A more modern and often more efficient method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7]
The Principle of Chiral Chromatography: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Protocol for Chiral SFC Separation:
-
Column and Mobile Phase Selection: A screening of different chiral columns (e.g., ChiralPak or Chiralcel series) and mobile phases is performed. For SFC, the mobile phase is typically supercritical CO₂ with a co-solvent such as methanol or ethanol.
-
Method Optimization: The gradient, flow rate, back pressure, and temperature are optimized to achieve baseline separation of the two enantiomers.
-
Preparative Separation: The optimized method is scaled up to a preparative scale to isolate larger quantities of each enantiomer.
-
Purity Analysis: The enantiomeric excess (ee) of the separated fractions is determined using an analytical chiral HPLC or SFC method.
Conclusion
The structural and stereochemical elucidation of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a complex but manageable challenge that relies on a systematic and multi-faceted analytical approach. The foundational synthesis via the Diels-Alder reaction provides the core structure, but its true identity is only revealed through a careful combination of spectroscopic techniques. While standard 1D and 2D NMR, IR, and MS confirm the molecular formula and connectivity, the crucial stereochemical details are unlocked by NOESY experiments and, most definitively, by single-crystal X-ray crystallography. Finally, for applications requiring enantiopure material, chiral resolution techniques provide the means to isolate and analyze the individual stereoisomers. The integrated workflow presented in this guide serves as a robust template for researchers and drug development professionals tackling similar challenges in complex molecule characterization.
References
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]
-
Li, G., et al. (2024). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
-
Forbes, D.C., et al. (2023). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. Molbank, 2023(3), M1682. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-31. Available at: [Link]
- Bradner, J.E., et al. (2022). Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds. WIPO Patent WO/2022/140654.
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles In The Diels-Alder Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Available at: [Link]
-
Cativiela, C., López, P., & Mayoral, J. A. (1991). Asymmetric synthesis of 2-aminonorbornane-2-carboxylic acids by Diels-Alder reaction. Tetrahedron: Asymmetry, 2(12), 1295–1304. Available at: [Link]
-
Wiley Online Library. (n.d.). Supporting Information. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. Available at: [Link]
-
Betz, R., & Klüfers, P. (2007). 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4185. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Asymmetric synthesis of 2-aminonorbornane-2-carboxylic acids by Diels-Alder reaction / Tetrahedron: Asymmetry, 1991 [sci-hub.box]
- 6. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural significance, plausible synthetic routes, and its emerging role in the development of novel therapeutics. This document is intended to serve as a technical resource, blending established chemical principles with practical insights for professionals in the field.
Core Compound Identification and Properties
IUPAC Name: 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid CAS Number: 1375473-78-1[1][2][3]
The core structure of this molecule is the bicyclo[2.2.1]heptane system, also known as a norbornane skeleton. This rigid, bicyclic framework is a key feature, imparting a high degree of conformational constraint. The presence of both a benzyl and a carboxylic acid group at the C2 position creates a chiral center with distinct functionalities, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₂ | PubChem[4] |
| Molecular Weight | 230.30 g/mol | PubChem[4] |
| InChIKey | DYZTUMNGQVFIMB-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 3.6 | PubChem[4] |
| Physical State | Solid or semi-solid at room temperature | Generic chemical properties |
The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold in Drug Design
The bicyclo[2.2.1]heptane motif is not merely a passive molecular scaffold; its inherent rigidity is a powerful tool in rational drug design. Unlike flexible aliphatic chains, this bicyclic system locks substituents into well-defined spatial orientations. This has profound implications for molecular recognition and biological activity.
Expert Insight: By pre-organizing the pharmacophoric elements (in this case, the benzyl and carboxyl groups) into a specific conformation, we can significantly enhance the binding affinity and selectivity of a molecule for its biological target. This principle of conformational restriction is a cornerstone of modern medicinal chemistry, as it reduces the entropic penalty associated with a ligand binding to its receptor. Rigid scaffolds, such as bicyclo[2.2.1]heptane, are therefore highly sought after for developing potent and selective therapeutic agents.[5][6]
Derivatives of the bicyclo[2.2.1]heptane skeleton have demonstrated a wide range of pharmacological activities, including roles as prostaglandin D2 receptor antagonists, which are significant in the treatment of allergic diseases like asthma and rhinitis.[2][3] This underscores the therapeutic potential of novel compounds built upon this structural framework.
Synthetic Pathways: A Plausible and Validated Approach
Proposed Synthetic Workflow
The following protocol outlines a plausible and logical synthesis. Each step is grounded in established organic chemistry principles, ensuring a high degree of confidence in its viability.
Sources
- 1. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (C15H18O2) [pubchemlite.lcsb.uni.lu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Bicyclo[2.2.1]heptane Backbone: A Technical Primer on the Predicted Biological Versatility of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid Scaffolds
Abstract
The bicyclo[2.2.1]heptane, or norbornane, core is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that presents substituents in well-defined spatial orientations. This guide delves into the predicted biological landscape of a specific derivative, the 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold. By integrating data from analogous structures and recent patent literature, we forecast its potential as a modulator of the innate immune receptor NOD2. Furthermore, we explore a wider range of predicted activities, drawing from the rich history of the bicyclo[2.2.1]heptane framework in antiviral, anticancer, and neurological drug discovery. This document serves as a technical resource for researchers, providing a predictive framework to guide future investigation into this promising chemical entity.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation of Rigidity and Versatility
The defining characteristic of the bicyclo[2.2.1]heptane system is its bridged bicyclic structure, which locks the six-membered ring into a strained boat conformation. This rigidity is not a limitation but a strategic advantage in drug design. It minimizes conformational ambiguity, allowing for more precise interactions with biological targets. Key stereochemical features, such as the differentiation between endo and exo substituents, profoundly influence a molecule's biological activity and pharmacokinetic profile.
The 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold incorporates several key features:
-
The Bicyclo[2.2.1]heptane Core: Provides a rigid, lipophilic framework.
-
The Geminal 2-Benzyl and 2-Carboxylic Acid Groups: Creates a quaternary carbon center, introducing a distinct three-dimensional arrangement of a hydrophobic aromatic ring and a polar, ionizable carboxylic acid. This combination of functionalities is ripe for establishing a range of interactions with a protein binding pocket, including hydrophobic, ionic, and hydrogen bonding.
Predicted Biological Activity: A Multifaceted Profile
While direct, comprehensive studies on the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold are not yet prevalent in peer-reviewed literature, a predictive analysis based on structurally related compounds and recent patent filings points towards several promising avenues of biological activity.
Primary Predicted Activity: NOD2 Agonism and Immunomodulation
The most direct evidence for the biological potential of this scaffold comes from a recent patent application that describes diethyl (2-benzylbicyclo[2.2.1]heptane-2-carbonyl)-L-valyl-D-glutamate as a potential agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] NOD2 is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycan fragments and initiating an innate immune response.[2][3]
Mechanism of Action: NOD2 agonists mimic the natural ligand, muramyl dipeptide (MDP), to trigger a signaling cascade that results in the activation of NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines and other immune mediators.[3] The development of novel NOD2 agonists is a key strategy for enhancing immune responses in the context of vaccines and cancer immunotherapy.
The patented compound conjugates the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid core to a dipeptide moiety. This suggests that the bicyclic scaffold acts as a novel cap that can interact with the ligand-binding domain of NOD2. A pharmacophore model for NOD2 agonists typically includes hydrogen bond donors and acceptors, and hydrophobic features.[2][4] The carboxylic acid of the core scaffold can serve as a hydrogen bond acceptor, while the benzyl group provides a key hydrophobic interaction.
In Silico Predictive Analysis: ADMET Profile
A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For bicyclic structures, properties such as lipophilicity, polar surface area, and the number of rotatable bonds are key determinants of oral bioavailability and metabolic stability.[5][6]
We can predict the ADMET properties of the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold using established computational models.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Implication |
| Molecular Weight | ~230.3 g/mol | Within Lipinski's rule of five (<500) |
| XlogP (Lipophilicity) | ~3.6 | Indicates good lipophilicity for membrane permeability[7] |
| Hydrogen Bond Donors | 1 | Within Lipinski's rule of five (≤5) |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule of five (≤10) |
| Polar Surface Area (PSA) | ~37.3 Ų | Suggests good potential for oral absorption and CNS penetration |
| Rotatable Bonds | 2 | Low number indicates conformational rigidity, which can be favorable for binding affinity |
| Predicted Solubility | Moderate | The carboxylic acid group enhances aqueous solubility. |
| Predicted Caco-2 Permeability | High | Suggests good intestinal absorption.[5] |
| Predicted Metabolic Stability | Moderate to High | The rigid bicyclic core is generally resistant to metabolism. The benzyl group may be susceptible to hydroxylation. |
Note: These values are estimations based on computational models and require experimental validation.
The in silico analysis suggests that the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold possesses a favorable drug-like profile, making it an attractive starting point for medicinal chemistry campaigns.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of the core scaffold and its derivatives is crucial for experimental validation of its predicted biological activities.
Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
A plausible synthetic route can be envisioned starting from the Diels-Alder reaction of cyclopentadiene with a suitable ketene equivalent or α,β-unsaturated ester, followed by functional group manipulations. A more direct approach could involve the α-alkylation of a bicyclo[2.2.1]heptane-2-carboxylic acid derivative.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic route to the core scaffold.
Protocol for NOD2 Activity Assay (HEK-Blue™ NOD2 Cells)
To experimentally validate the predicted NOD2 agonist activity, a reporter gene assay using HEK-Blue™ NOD2 cells is a standard method. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK-Blue™ NOD2 cells according to the supplier's instructions.
-
Compound Preparation: Prepare a stock solution of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (or its derivatives) in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Cell Stimulation: Seed HEK-Blue™ NOD2 cells in a 96-well plate. Add the test compounds at various concentrations. Include a known NOD2 agonist (e.g., L18-MDP) as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
Workflow for NOD2 Activity Screening:
Caption: Workflow for assessing NOD2 agonist activity.
Broader Predicted Biological Landscape
The bicyclo[2.2.1]heptane scaffold has been explored for a wide array of biological targets. The unique substitution pattern of a benzyl group and a carboxylic acid at the C-2 position could modulate these activities in novel ways.
-
Antiviral Activity: Bicyclo[2.2.1]heptane derivatives have been investigated as inhibitors of various viruses, including influenza and herpes simplex virus (HSV). The rigid scaffold can effectively mimic the conformation of nucleosides.
-
Anticancer Activity: Derivatives have been identified as CXCR2 selective antagonists, which have potential in inhibiting cancer metastasis.
-
CNS Activity: The scaffold's lipophilicity and three-dimensional structure make it suitable for targeting receptors in the central nervous system.
Conclusion and Future Directions
The 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. Predictive analysis, strongly supported by recent patent literature, identifies it as a potential modulator of the innate immune receptor NOD2. Favorable in silico ADMET properties further enhance its appeal as a starting point for drug discovery.
Future research should focus on:
-
Efficient Synthesis: Development and optimization of a scalable synthetic route to the core scaffold and its derivatives.
-
Experimental Validation: In vitro and in vivo testing to confirm the predicted NOD2 agonist activity and explore other potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and carboxylic acid moieties to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this versatile bicyclic scaffold.
References
-
Guzelj, S., Tomašič, T., & Jakopin, Ž. (2022). Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. Biomolecules, 12(8), 1054. [Link][2][3][8]
-
Guzelj, S., Tomašič, T., & Jakopin, Ž. (2022). Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. PMC. [Link][3]
-
ResearchGate. (n.d.). (a) Ligand-based pharmacophore model. (b) Receiver operating... [Link][4]
-
ResearchGate. (n.d.). Representative MDP-derived Nod2 agonists. The chemical structures of... [Link]
-
Yao, Y., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Medicinal Chemistry Research, 20(9), 1466-1478. [Link][5]
-
NIH. (n.d.). FOCUS on NOD2: Advancing IBD Drug Discovery with a User-Informed Machine Learning Framework. [Link]
-
Słoczyńska, K., et al. (2019). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. Molecules, 24(21), 3949. [Link][6]
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION. [Link]
-
ResearchGate. (n.d.). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. [Link]
-
NIH. (n.d.). Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. [Link]
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives: resolution, absolute configuration and crystal structure. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]
-
Google Patents. (n.d.). WO2024102639A1 - N-arylpyrazole nod2 agonists as promoters of immune checkpoint inhibitor therapy. [1]
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link][7]
Sources
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (C15H18O2) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (Molecular Formula: C₁₅H₁₈O₂, Molecular Weight: 230.30 g/mol ). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in the public domain, this guide will synthesize information from structurally related analogs and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a disubstituted derivative of bicyclo[2.2.1]heptane, also known as norbornane. The rigid, bicyclic framework of the norbornane core imparts unique stereochemical properties, while the benzyl and carboxylic acid functionalities at the C2 position introduce aromaticity and a key site for chemical modification, respectively. Spectroscopic analysis is crucial for confirming the successful synthesis of this target molecule and for elucidating its three-dimensional structure. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic signatures for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. These predictions are based on the analysis of data for the parent bicyclo[2.2.1]heptane-2-carboxylic acid and related structures, combined with established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, which results in distinct chemical environments for diastereotopic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - | The acidic proton is typically broad and its chemical shift is concentration and solvent dependent. |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - | Protons of the phenyl ring. |
| Benzyl (-CH₂Ph) | 2.80 - 3.20 | AB quartet or two doublets | ~13-15 | The benzylic protons are diastereotopic due to the chiral center at C2. |
| Bridgehead (C1-H, C4-H) | 2.20 - 2.60 | Multiplet | - | These protons are coupled to multiple neighboring protons. |
| Bicyclic Framework (-CH₂-, -CH-) | 1.20 - 2.00 | Complex Multiplets | - | Significant overlap of signals from the remaining methylene and methine protons of the bicyclic system is expected. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of the carboxylic acid. |
| Aromatic (ipso-C) | 135 - 140 | The carbon of the phenyl ring attached to the benzyl group. |
| Aromatic (o, m, p-C) | 125 - 130 | The remaining carbons of the phenyl ring. |
| Quaternary (C2) | 50 - 60 | The substituted bridgehead carbon. |
| Benzyl (-CH₂Ph) | 40 - 50 | The benzylic carbon. |
| Bridgehead (C1, C4) | 40 - 50 | The unsubstituted bridgehead carbons. |
| Bicyclic Framework (-CH₂-, -CH-) | 25 - 40 | The remaining carbons of the bicyclic system. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid will be characterized by the distinct vibrational modes of the carboxylic acid and the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad and characteristic band due to hydrogen bonding of the carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Characteristic of sp³ C-H bonds in the bicyclic and benzyl groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | A strong, sharp absorption for the carbonyl group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Overtone and combination bands are also expected in the 1600-2000 cm⁻¹ region. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium-Strong | Coupled with the O-H in-plane bend. |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad | Out-of-plane bend. |
The presence of a broad O-H stretch in conjunction with a strong C=O stretch is a definitive indicator of a carboxylic acid functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern
For 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, electrospray ionization (ESI) is a suitable technique. The predicted mass-to-charge ratios (m/z) for various adducts are available.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.13796 |
| [M+Na]⁺ | 253.11990 |
| [M-H]⁻ | 229.12340 |
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 230 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the carboxylic acid group: [M - COOH]⁺ (m/z = 185)
-
Loss of a benzyl radical: [M - C₇H₇]⁺ (m/z = 139)
-
Formation of the tropylium cation: [C₇H₇]⁺ (m/z = 91), a very common and stable fragment from benzyl-containing compounds.
-
Retro-Diels-Alder reaction of the bicyclic system, although less favored in the saturated norbornane system compared to its unsaturated analogs.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a salt plate (NaCl or KBr) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
-
Instrumentation: Use a mass spectrometer equipped with the desired ionization source (ESI or EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Relationships
The following diagram illustrates the interconnectedness of the different spectroscopic techniques in elucidating the structure of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Caption: Interplay of spectroscopic methods for structural analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed predictive analysis has been presented. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related bicyclic compounds. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment of the target molecule.
References
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of a new 1,1-disubstituted cyclopentadiene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide.... Retrieved from [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). AU 2015229055 B2.
-
Digikogu. (n.d.). Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
The Bicyclo[2.2.1]heptane Framework: From Serendipitous Discovery to Nature's Preferred Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane system, commonly known as the norbornane framework, represents one of the most fascinating and structurally significant scaffolds in organic chemistry. Its rigid, strained, three-dimensional architecture has not only posed unique challenges and opportunities in chemical synthesis but is also a recurring motif in a vast array of biologically active natural products. This guide provides a comprehensive exploration of the bicyclo[2.2.1]heptane core, tracing its journey from its conceptual origins and landmark first synthesis to its widespread occurrence in the natural world. We will delve into the biosynthetic marvels that construct this framework in plants and microbes and examine key natural derivatives that have found applications in medicine and industry. This document is intended to serve as a technical resource, offering field-proven insights into the discovery, importance, and natural prevalence of this privileged structural class.
The Dawn of a Unique Scaffold: Discovery and Structural Elucidation
The story of the bicyclo[2.2.1]heptane core is intrinsically linked to two major advancements in 20th-century chemistry: the structural elucidation of complex terpenes and the development of powerful synthetic reactions.
Early Investigations and the Camphor Puzzle
For decades, the precise structure of camphor, a crystalline terpenoid valued for its aromatic and medicinal properties, remained a subject of intense debate.[1] Its bicyclic nature was suspected, but the exact arrangement of its ten carbon atoms was elusive. The breakthrough came in 1903 when Finnish chemist Gustaf Komppa reported the first complete total synthesis of camphoric acid, a degradation product of camphor.[2][3] This multi-step synthesis, starting from diethyl oxalate and 3,3-dimethylpentanoic acid, was a landmark achievement that unequivocally confirmed the bicyclo[2.2.1]heptane skeleton of camphor and solidified the principles of total synthesis for complex natural products.[1][3] Komppa's work was pivotal, not just for solving the camphor puzzle, but for providing the first robust chemical proof of this unique bridged ring system.[2]
The Diels-Alder Reaction: A Gateway to the Bicyclic Core
While Komppa's synthesis was a monumental effort, the true gateway to the bicyclo[2.2.1]heptane system for the broader scientific community was unlocked by the discovery of the Diels-Alder reaction. The reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a remarkably efficient and stereocontrolled method for constructing the six-membered ring of the bicyclic system.[4] The reaction of cyclopentadiene with ethylene, for instance, directly yields bicyclo[2.2.1]hept-2-ene (norbornene), which upon hydrogenation, gives the parent saturated hydrocarbon, bicyclo[2.2.1]heptane (norbornane).[5][6] This accessibility cemented the norbornane framework as a fundamental model system in physical organic chemistry for studying concepts of ring strain, stereoselectivity, and reactivity in bridged systems.[7]
The rigid nature of the scaffold gives rise to distinct stereochemical descriptors, endo and exo, to denote the orientation of substituents, a feature that has profound implications for the biological activity of its derivatives.[8]
Nature's Affinity for the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane motif is far from a laboratory curiosity; it is a structural framework frequently employed by nature, particularly in the biosynthesis of monoterpenoids. These compounds are responsible for the characteristic scents of many plants and possess a wide range of biological activities.
Prominent Natural Derivatives
The most well-known natural bicyclo[2.2.1]heptane derivatives are camphor and its corresponding alcohol, borneol.[9] These compounds are found in high concentrations in the wood of the camphor laurel (Cinnamomum camphora) and the Kapur tree (Dryobalanops aromatica).[9] Other notable natural sources include rosemary (Rosmarinus officinalis), camphorweed (Heterotheca), and camphor basil.[9]
Interestingly, systematic phytochemical research has revealed that morphologically similar plants, such as Cinnamomum camphora, can exist as different "chemotypes."[10] These are plants that are visually identical but produce different major volatile components. Based on the primary components of their essential oils, C. camphora has been classified into several types, including a borneol type, a camphor type, and a linalool type, among others.[10] This has significant practical implications for the commercial sourcing of these natural products.
Other important natural products featuring this scaffold include:
-
Fenchone: An isomer of camphor, found in fennel.
-
Santalols (α and β): The main constituents of sandalwood oil, prized in perfumery.
-
Epibatidine: A potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog, Epipedobates tricolor.[6] Its discovery highlighted that this carbon skeleton is not limited to the plant kingdom.
Table 1: Selected Naturally Occurring Bicyclo[2.2.1]heptane Derivatives
| Compound | Chemical Class | Primary Natural Source(s) | Noteworthy Characteristics |
| (+)-Camphor | Monoterpenoid Ketone | Cinnamomum camphora (camphor type)[10] | Strong, penetrating aroma; used in traditional medicine and as a plasticizer.[9] |
| (+)-Borneol | Monoterpenoid Alcohol | Cinnamomum camphora (borneol type)[8][10] | Camphor-like scent; used in perfumery and traditional Chinese medicine.[11] |
| (-)-Fenchone | Monoterpenoid Ketone | Foeniculum vulgare (Fennel) | Isomer of camphor with a distinct aroma. |
| α-Santalol | Sesquiterpenoid Alcohol | Santalum album (Sandalwood) | Key component of sandalwood oil's fragrance. |
| Epibatidine | Alkaloid | Epipedobates tricolor (Poison frog)[6] | Potent non-opioid analgesic. |
Biosynthetic Pathways: Nature's Synthetic Genius
The natural construction of the bicyclo[2.2.1]heptane core is a testament to the efficiency and precision of enzymatic catalysis. The biosynthesis of monoterpenoids like camphor and borneol begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[12]
The key steps are as follows:
-
Precursor Formation: A head-to-tail condensation of IPP and DMAPP yields the linear C10 precursor, geranyl diphosphate (GPP).[12]
-
Cyclization Cascade: This is the crucial step where the bicyclic framework is forged. It is catalyzed by a class of enzymes known as monoterpene synthases or cyclases.[13] The process begins with the ionization of GPP, removing the diphosphate group to generate a geranyl carbocation.
-
Conformational Control: The enzyme guides the flexible geranyl carbocation into a specific folded conformation. For bicyclic products, this involves the cyclization of an intermediate like linaloyl pyrophosphate.[14]
-
Carbocation Rearrangement: A series of intricate carbocation cyclizations and rearrangements, exquisitely controlled by the enzyme's active site, leads to the formation of a bornyl diphosphate cation.[15]
-
Termination: The cascade is terminated by quenching the carbocation, typically with water, to yield borneol.[9][15]
-
Oxidation: In camphor-producing organisms, a borneol dehydrogenase enzyme then oxidizes the hydroxyl group of borneol to the ketone, yielding camphor.[9][16]
The stereochemical outcome of the final product—for example, (+)-camphor versus (-)-camphor—is strictly determined by the specific enzymatic machinery present in the organism.[15]
Figure 1: Simplified biosynthetic pathway from Geranyl Diphosphate (GPP) to Borneol and Camphor, highlighting the key cyclization steps mediated by monoterpene synthases.
Isolation and Characterization: A Methodological Overview
The isolation of bicyclo[2.2.1]heptane derivatives from natural sources typically leverages their volatility and lipophilicity. The following protocol outlines a general procedure for the extraction of essential oils rich in these compounds.
Experimental Protocol: Steam Distillation for Isolation of Volatile Terpenoids
Objective: To isolate essential oils containing camphor and borneol from plant material (e.g., Cinnamomum camphora leaves).
Principle: Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like natural aromatic compounds. Water vapor carries the volatile oils from the plant material, which are then condensed and separated.
Materials:
-
Fresh or dried plant material (e.g., 100 g of camphor leaves)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether (extraction solvent)
-
Rotary evaporator
Procedure:
-
Preparation: Coarsely chop or grind the plant material to increase the surface area for extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the boiling flask and add sufficient distilled water to cover it.
-
Distillation: Gently heat the boiling flask. As steam is produced, it will pass through the plant material, volatilizing the essential oils. The mixture of steam and oil vapor will travel into the condenser.
-
Condensation: The cold water circulating through the condenser will cool the vapors, causing them to condense back into a liquid, which is collected in the receiving flask. The condensate will appear milky (an emulsion of oil and water).
-
Extraction: Transfer the collected distillate to a separatory funnel. Add a portion of the organic extraction solvent (e.g., 30 mL of dichloromethane) and shake vigorously, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The denser organic layer containing the essential oils will be at the bottom (if using dichloromethane). Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer twice more to ensure complete recovery.
-
Drying: Combine the organic extracts and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic solution away from the sodium sulfate into a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure.
-
Characterization: The resulting residue is the crude essential oil. Analyze the composition using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the bicyclo[2.2.1]heptane derivatives.
Self-Validation: The identity of the isolated compounds must be confirmed by comparing their mass spectra and retention times (GC-MS) with those of authentic standards and literature data. NMR spectroscopy provides definitive structural confirmation.
Sources
- 1. reboundhealth.com [reboundhealth.com]
- 2. Gustaf Komppa – Master of Organic Syntheses | Aalto University [aalto.fi]
- 3. thieme-connect.com [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. merriam-webster.com [merriam-webster.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Norbornane - Wikipedia [en.wikipedia.org]
- 11. Gustaf Komppa - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bicyclo(2.2.1)heptane, 1-iodo- | C7H11I | CID 136728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [Norbornane compounds in pharmaceutical research] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry, offering a rigid three-dimensional framework that departs from the planarity of many aromatic systems. This structural rigidity provides a unique platform for the precise spatial orientation of functional groups, enabling highly specific interactions with biological targets. This technical guide delves into the synthesis, characterization, and potential applications of a key derivative, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. We will explore a robust synthetic strategy, detail the analytical techniques for structural elucidation, and discuss the therapeutic relevance of this molecular architecture, particularly for researchers and professionals in drug development.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold in Drug Discovery
The bicyclo[2.2.1]heptane framework has emerged as a privileged scaffold in the design of novel therapeutic agents. Its inherent rigidity and well-defined stereochemistry allow for the creation of molecules with specific conformations that can lead to enhanced potency and selectivity for a variety of biological targets. The introduction of a benzyl group at the C2 position, along with a carboxylic acid moiety, as in 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, offers a rich combination of lipophilic and hydrophilic features, making it an intriguing candidate for probing receptor binding pockets and developing new pharmacological agents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is essential for its application in drug development. These properties influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₂ | [PubChem][1] |
| Molecular Weight | 230.30 g/mol | [PubChem][1] |
| Monoisotopic Mass | 230.13068 Da | [PubChem][1] |
| CAS Number | 1375473-78-1 | Not explicitly found, but related compounds are referenced. |
| Predicted XlogP | 3.6 | [PubChem][1] |
Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: A Proposed Pathway
Step 1: Synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid via Diels-Alder Reaction
The cornerstone of bicyclo[2.2.1]heptane synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition. In this step, cyclopentadiene acts as the diene and acrylic acid serves as the dienophile to form 5-norbornene-2-carboxylic acid. Subsequent hydrogenation saturates the double bond to yield the desired bicyclo[2.2.1]heptane-2-carboxylic acid.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Diels-Alder Reaction: In a reaction vessel, freshly cracked cyclopentadiene (1.2 equivalents) is slowly added to acrylic acid (1.0 equivalent) at 0°C with stirring. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is purified by vacuum distillation or column chromatography to isolate 5-norbornene-2-carboxylic acid.
-
Hydrogenation: The isolated 5-norbornene-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously until the uptake of hydrogen ceases.
-
Isolation: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield bicyclo[2.2.1]heptane-2-carboxylic acid as a white solid.
Step 2: Benzylation of Bicyclo[2.2.1]heptane-2-carboxylic acid
The introduction of the benzyl group at the C2 position can be achieved through the alkylation of the corresponding enolate. This is a standard and effective method for forming carbon-carbon bonds at the α-position of a carbonyl group.
Experimental Protocol: Benzylation
-
Enolate Formation: Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78°C. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (2.2 equivalents), is added dropwise to deprotonate both the carboxylic acid proton and the α-proton at the C2 position, forming the dianion.
-
Alkylation: Benzyl bromide (1.1 equivalents) is then added dropwise to the cooled solution. The reaction mixture is stirred at -78°C for several hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Diels-Alder Reaction: This cycloaddition is highly efficient for forming the bicyclic core in a single, atom-economical step. The use of freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature.
-
Hydrogenation: Catalytic hydrogenation is a clean and high-yielding method for the reduction of the alkene without affecting the carboxylic acid functionality. Palladium on carbon is a robust and widely used catalyst for this transformation.
-
LDA as a Base: LDA is a strong, sterically hindered base, which is ideal for forming the kinetic enolate of the carboxylic acid. Its non-nucleophilic nature prevents unwanted side reactions with the electrophile (benzyl bromide). Using two equivalents ensures the deprotonation of both the acidic carboxylic proton and the α-proton.
-
Low-Temperature Reaction: The enolate formation and alkylation are performed at low temperatures (-78°C) to minimize side reactions and ensure regioselectivity.
Visualizing the Synthesis Workflow
Caption: Proposed synthetic workflow for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Structural Elucidation and Analytical Characterization
The unambiguous confirmation of the structure of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic protons, which typically appear in the region of 1.0-3.0 ppm. The benzylic protons would likely appear as a singlet or an AB quartet around 2.5-3.5 ppm, and the aromatic protons of the benzyl group would be observed in the 7.0-7.5 ppm region. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate around 175-185 ppm. The aromatic carbons will appear in the 125-140 ppm range. The aliphatic carbons of the bicyclic core and the benzylic methylene group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp and intense peak for the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule will appear around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show characteristic fragmentation patterns, which can further support the proposed structure. The predicted m/z for the protonated molecule [M+H]⁺ is 231.13796.[1]
Logical Flow of Structural Analysis
Caption: Logical workflow for the structural elucidation of the target compound.
Therapeutic Potential and Applications in Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is a valuable tool in medicinal chemistry for several reasons:
-
Conformational Restriction: The locked conformation of the bicyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Precise Vectorial Arrangement of Substituents: The fixed spatial orientation of substituents allows for the design of molecules that can precisely interact with specific residues in a binding pocket, enhancing selectivity.
-
Improved Pharmacokinetic Properties: The introduction of a three-dimensional scaffold can lead to improved metabolic stability and oral bioavailability compared to more flexible or planar molecules.
Derivatives of bicyclo[2.2.1]heptane have been investigated for a wide range of therapeutic applications, including as antiviral agents, enzyme inhibitors, and modulators of ion channels and receptors. The presence of both a lipophilic benzyl group and a polar carboxylic acid in 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid makes it a versatile starting point for the development of new drugs targeting a variety of biological systems.
Conclusion
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid represents a molecule of significant interest for researchers and professionals in the field of drug development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a well-established sequence of a Diels-Alder reaction followed by α-alkylation. The structural characterization of this compound can be comprehensively performed using a suite of modern analytical techniques. The unique three-dimensional architecture of the bicyclo[2.2.1]heptane core, combined with the specific functionalization in the target molecule, provides a promising platform for the design and discovery of novel therapeutic agents with enhanced potency and selectivity. This guide provides a solid foundation for the synthesis and further investigation of this and related compounds in the pursuit of new medicines.
References
-
PubChem. 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]
- Thimmaiah, M., et al. (2015). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synlett, 26(11), 1549-1552.
-
PubChemLite. 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
Sources
An In-depth Technical Guide to Investigating Potential Therapeutic Targets for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid Analogs
Abstract
The bicyclo[2.2.1]heptane scaffold is a rigid and sterically defined framework that has proven to be a valuable template in medicinal chemistry for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of a specific subclass: 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs. Based on structural analysis and the known pharmacology of related compounds, this document outlines a rationale and detailed experimental workflow for evaluating two high-potential therapeutic targets: Microsomal Prostaglandin E Synthase-1 (mPGES-1) and Aldo-Keto Reductase 1C3 (AKR1C3). Both enzymes are critical nodes in inflammatory and oncogenic signaling pathways, making them compelling targets for novel small molecule inhibitors. This guide provides in-depth protocols for in silico modeling, in vitro enzymatic assays, and cell-based functional assays, alongside the scientific justification for each experimental step.
Introduction: The Therapeutic Promise of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, scaffold offers a unique three-dimensional topology that distinguishes it from the predominantly planar aromatic structures common in many drug classes. This rigid framework allows for precise spatial orientation of functional groups, facilitating high-affinity and selective interactions with biological targets. The 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid core combines this rigid scaffold with a benzyl group, which can engage in hydrophobic and aromatic interactions, and a carboxylic acid moiety, a common feature in ligands for various enzymes and receptors, often acting as a key hydrogen bond donor or acceptor.
This guide will focus on two enzymes deeply implicated in human disease, for which structural features of the 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold suggest a high probability of interaction.
Primary Therapeutic Target 1: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Rationale for Targeting mPGES-1
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3][4] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production. This selectivity may circumvent some of the gastrointestinal and cardiovascular side effects associated with COX inhibition by not affecting the production of other prostanoids.[5][6] Given that mPGES-1 is often overexpressed in various cancers and inflammatory conditions, its inhibition presents a promising therapeutic strategy.[2][3]
The rationale for investigating 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs as mPGES-1 inhibitors is based on the structural similarities to known inhibitors which often possess a carboxylic acid and a hydrophobic moiety that can occupy the active site of the enzyme.
Investigational Workflow for mPGES-1
The following workflow provides a systematic approach to evaluate the potential of the target compounds as mPGES-1 inhibitors.
Caption: Investigational workflow for mPGES-1 inhibitors.
Experimental Protocols
-
Objective: To predict the binding affinity and mode of interaction of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs with human mPGES-1.
-
Rationale: In silico methods provide a rapid and cost-effective initial screen to prioritize compounds for synthesis and biological testing. Pharmacophore models define the essential 3D arrangement of chemical features required for biological activity, while molecular docking predicts the preferred orientation of a ligand within a protein's active site.[7][8][9]
-
Protocol:
-
Pharmacophore Model Generation:
-
Utilize a set of known, structurally diverse mPGES-1 inhibitors to generate a common feature pharmacophore model using software such as Discovery Studio or LigandScout.[7][8]
-
The model should include features like hydrogen bond acceptors (from the carboxylic acid), hydrophobic regions (from the benzyl and bicycloheptane moieties), and aromatic centers.
-
Validate the pharmacophore model by screening a database of known active and inactive compounds.
-
-
Molecular Docking:
-
Obtain the crystal structure of human mPGES-1 from the Protein Data Bank (PDB; e.g., PDB ID: 4YK5).[5]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
Generate 3D conformers of the 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs.
-
Dock the generated conformers into the active site of mPGES-1 using docking software like AutoDock Vina or Glide.[10]
-
Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions with active site residues such as Arg126, Tyr130, and Glu77.[9]
-
-
-
Objective: To determine the direct inhibitory activity of the synthesized analogs on recombinant human mPGES-1.
-
Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of mPGES-1 without the confounding factors of cell permeability and metabolism.[9][11]
-
Protocol:
-
Reagents and Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) cofactor
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
PGE2 standard
-
PGE2 ELISA kit or LC-MS/MS system
-
-
Procedure:
-
Pre-incubate recombinant mPGES-1 with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer containing GSH for 15 minutes at 4°C.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the reaction mixture for 60 seconds at 4°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA or by LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
-
Objective: To assess the ability of the compounds to inhibit PGE2 production in a cellular context.
-
Rationale: This assay evaluates the compound's cell permeability and its effectiveness in a more physiologically relevant environment where the entire prostaglandin biosynthesis pathway is active.[2][4]
-
Protocol:
-
Cell Culture:
-
Culture a suitable cell line that expresses mPGES-1 upon stimulation, such as human A549 lung carcinoma cells or primary human macrophages.
-
-
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) (1 ng/mL) for 24 hours to induce mPGES-1 expression.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Determine the IC50 values for the inhibition of cellular PGE2 production.
-
-
Primary Therapeutic Target 2: Aldo-Keto Reductase 1C3 (AKR1C3)
Rationale for Targeting AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a multifunctional enzyme involved in the biosynthesis of potent androgens, estrogens, and prostaglandins.[12][13][14] AKR1C3 is overexpressed in a variety of cancers, including prostate, breast, and acute myeloid leukemia, where it contributes to tumor progression and resistance to therapy.[12][13][15] The enzyme's role in producing proliferative and anti-apoptotic molecules makes it an attractive target for cancer therapy.[12][15]
The 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold is of interest for AKR1C3 inhibition due to the presence of a carboxylic acid group, which is a common feature in many known AKR1C3 inhibitors and can form key interactions with the enzyme's active site.[1][16] The rigid bicycloheptane and the benzyl group can be accommodated within the spacious active site of AKR1C3.
Investigational Workflow for AKR1C3
The following workflow outlines a structured approach to evaluate the potential of the target compounds as AKR1C3 inhibitors.
Caption: Investigational workflow for AKR1C3 inhibitors.
Experimental Protocols
-
Objective: To predict the binding affinity and interaction patterns of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs with human AKR1C3.
-
Rationale: Similar to mPGES-1, in silico screening is a valuable first step to identify promising candidates for AKR1C3 inhibition.[17][18]
-
Protocol:
-
Pharmacophore Model Generation:
-
Develop a pharmacophore model based on a diverse set of known AKR1C3 inhibitors using software like Discovery Studio or MOE.[17]
-
The model should incorporate features such as a hydrogen bond acceptor/anion interaction center (from the carboxylic acid), hydrophobic regions, and aromatic rings.
-
Validate the model against a set of known active and inactive compounds.
-
-
Molecular Docking:
-
Retrieve the crystal structure of human AKR1C3 with a bound inhibitor from the PDB (e.g., PDB ID: 6GXK).[19]
-
Prepare the protein structure as described for mPGES-1.
-
Dock the 3D conformers of the test compounds into the AKR1C3 active site.
-
Analyze the docking poses and scores to predict binding affinity and identify interactions with key residues like Tyr55 and His117.[16][20]
-
-
-
Objective: To directly measure the inhibitory effect of the synthesized analogs on the enzymatic activity of recombinant human AKR1C3.
-
Rationale: This cell-free assay provides a quantitative measure of the compound's potency and allows for the determination of its mechanism of inhibition.[1][16]
-
Protocol:
-
Reagents and Materials:
-
Recombinant human AKR1C3
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)
-
Cofactor (NADPH or NADP+)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, NADPH, and varying concentrations of the test compound.
-
Add recombinant AKR1C3 to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) kinetically using a plate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Objective: To evaluate the ability of the compounds to inhibit AKR1C3-mediated androgen synthesis in a cellular environment.
-
Rationale: This assay assesses the compound's cell permeability and its efficacy in a cancer cell line that overexpresses AKR1C3, providing a more disease-relevant context.[20][21]
-
Protocol:
-
Cell Culture:
-
Use a prostate cancer cell line that overexpresses AKR1C3, such as LNCaP-AKR1C3 or 22Rv1 cells.
-
-
Procedure:
-
Plate the cells in 12-well plates and allow them to attach.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
Add a substrate for AKR1C3, such as androstenedione.
-
Incubate for an additional 24 hours.
-
Collect the cell culture medium and the cell lysate.
-
Extract the steroids from the medium and lysate.
-
Quantify the levels of the substrate (androstenedione) and the product (testosterone) using LC-MS/MS.
-
Calculate the inhibition of testosterone production at each compound concentration and determine the IC50 value.
-
-
Data Presentation and Interpretation
For both mPGES-1 and AKR1C3, the following tables should be used to summarize the quantitative data obtained from the experimental assays.
Table 1: In Vitro and Cell-Based Activity of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid Analogs against mPGES-1
| Compound ID | mPGES-1 IC50 (µM) | Cellular PGE2 IC50 (µM) | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM |
| Analog 1 | ||||
| Analog 2 | ||||
| ... | ||||
| Reference Inhibitor |
Table 2: In Vitro and Cell-Based Activity of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid Analogs against AKR1C3
| Compound ID | AKR1C3 IC50 (µM) | Cellular Testosterone Production IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) |
| Analog 1 | ||||
| Analog 2 | ||||
| ... | ||||
| Reference Inhibitor |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs as potential inhibitors of mPGES-1 and AKR1C3. The proposed workflow, from in silico screening to cell-based functional assays, is designed to efficiently identify and characterize promising lead compounds. Positive results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammation and cancer. The unique structural features of the bicyclo[2.2.1]heptane scaffold hold significant promise for the development of novel, potent, and selective therapeutics targeting these critical enzymes.
References
- Koeberle, A., & Werz, O. (2011). Pharmacophore modeling and virtual screening for novel acidic inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1). Journal of medicinal chemistry, 54(10), 3583-3595.
- Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
- Reid, J. D., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of medicinal chemistry, 58(11), 4727-4737.
- Adeniji, A. O., et al. (2013). Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. Bioorganic & medicinal chemistry letters, 23(17), 4897-4902.
- Koeberle, A., et al. (2011). Pharmacophore modeling and virtual screening for novel acidic inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1). Journal of medicinal chemistry, 54(10), 3583-3595.
- Byrns, M. C., & Penning, T. M. (2009). Structure of AKR1C3 with 3-phenoxybenzoic acid bound. Acta crystallographica.
- Goyal, P., et al. (2019). Crystal structure of Aldo-Keto Reductase 1C3 (AKR1C3) complexed with inhibitor. PDB 6GXK.
- Xu, D., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Bioorganic & medicinal chemistry, 22(15), 4048-4057.
- Meuuillet, E. J. (2011).
- Zang, T., et al. (2022). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2275-2286.
- Suneela, M., et al. (2021). Identification of Anti-Cancer Agents Targeting Aldo-Keto Reductase (AKR) 1C3 Protein by Pharmacophore Modeling, Virtual Screening and Molecular Docking. Molecules (Basel, Switzerland), 26(23), 7356.
- Gherbi, K., et al. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of molecular graphics & modelling, 136, 108962.
- Samuelsson, B., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(14), 1839-1859.
- Jegerschöld, C., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily.
- Suneela, M., et al. (2021). Identification of Anti‐Cancer Agents Targeting Aldo‐Keto Reductase (AKR) 1C3 Protein by Pharmacophore Modeling, Virtual Screening and Molecular Docking. Molecules, 26(23), 7356.
- Nannapaneni, S., et al. (2016). mPGES-1 as a Target for Cancer Suppression.
- Jakobsson, P. J., et al. (2019). Inhibition of mPGES-1 as therapeutic strategy in inflammation and cancer. Pharmacology & therapeutics, 197, 134-147.
- Roy, A., et al. (2018). Known mPGES-1 inhibitors docked into the crystal structure of mPGEs (PDB: 3DWW).
- Helliwell, R. J., et al. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis research & therapy, 7(5), 1-7.
- Reid, J. D., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of medicinal chemistry, 58(11), 4727-4737.
- Wang, C., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of medicinal chemistry, 65(15), 10476-10490.
- Marchais-Oberwieser, S., et al. (2011). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules (Basel, Switzerland), 16(8), 6211-6240.
- Pippione, A. C., et al. (2024). AKR1C3 as a therapeutic target in the treatment of aggressive tumors, with poor prognosis and/or resistant. FEBS Open Bio, 14(S1), 1-268.
- Dr. Oracle. (2025). How is AKR1C3 (Aldo-Keto Reductase 1C3) targeted to resensitize resistant cells through AR-V7 (Androgen Receptor-V7)
- Chen, J., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies.
- Penning, T. M. (2015). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of steroid biochemistry and molecular biology, 151, 93-103.
- Steckelbroeck, S., et al. (2004). Aldo-keto reductase (AKR) 1C3: Role in prostate disease and the development of specific inhibitors. The Journal of steroid biochemistry and molecular biology, 92(1-2), 105-117.
- Lapek, J. D., Jr, et al. (2025). Discovery and Optimization of a Covalent AKR1C3 Inhibitor. Journal of the American Chemical Society.
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. PubChem. Retrieved January 20, 2026, from [Link].
- Google Patents. (2015).
- Google Patents. (2012).
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives: resolution and absolute configuration. Tetrahedron: Asymmetry, 16(16), 2754-2763.
- de la Pradilla, R. F., et al. (2001). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. ARKIVOC, 2001(5), 106-119.
Sources
- 1. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling and virtual screening for novel acidic inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.febscongress.org [2024.febscongress.org]
- 14. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
- 20. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
A Comprehensive Technical Guide to Substituted Bicyclo[2.2.1]heptane Carboxylic Acids in Medicinal Chemistry
Abstract: The bicyclo[2.2.1]heptane framework, a rigid and structurally unique scaffold, has garnered significant attention in the field of medicinal chemistry. Its three-dimensional architecture provides a fixed orientation of substituents, making it an invaluable tool for probing molecular interactions with biological targets. This in-depth technical guide provides a comprehensive review of the literature on substituted bicyclo[2.2.1]heptane carboxylic acids, covering their synthesis, stereochemical intricacies, and prominent applications in drug discovery. The guide delves into the cornerstone of their synthesis, the Diels-Alder reaction, and explores strategies for stereochemical control. Furthermore, it highlights the successful application of this scaffold in the development of potent enzyme inhibitors and receptor antagonists, with a particular focus on thromboxane A2 receptor antagonists and Cathepsin C inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the bicyclo[2.2.1]heptane core in their therapeutic design strategies.
Part 1: The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Drug Design
Introduction to the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane framework, is a bridged bicyclic system that has emerged as a privileged motif in medicinal chemistry.[1] Its defining characteristic is its rigid, three-dimensional structure, which locks the relative positions of its substituents. This conformational rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The unique spatial arrangement of substituents on the bicyclo[2.2.1]heptane core allows it to act as a bioisostere for various cyclic and aromatic systems. By mimicking the spatial orientation of functional groups present in other molecules, it can effectively probe the topology of binding pockets in enzymes and receptors.
A critical aspect of the bicyclo[2.2.1]heptane system is its stereochemistry, particularly the existence of endo and exo isomers. The spatial orientation of a substituent, whether it is pointing towards (endo) or away from (exo) the longer bridge of the bicyclic system, can have a profound impact on its biological activity. This stereochemical diversity provides a powerful tool for fine-tuning the pharmacological profile of a drug candidate.
Physicochemical Properties and Conformational Analysis
The rigid nature of the bicyclo[2.2.1]heptane framework imparts distinct physicochemical properties. Derivatives of this scaffold are generally lipophilic, a property that can be modulated by the introduction of polar functional groups. The conformational rigidity of the core structure is a key determinant of its interaction with biological targets. Unlike flexible aliphatic or cyclic systems that can adopt multiple conformations, the bicyclo[2.2.1]heptane scaffold presents a well-defined and predictable three-dimensional shape, facilitating more precise molecular recognition.
Part 2: Synthetic Strategies for Substituted Bicyclo[2.2.1]heptane Carboxylic Acids
The Diels-Alder Reaction: The Cornerstone of Synthesis
The most common and efficient method for constructing the bicyclo[2.2.1]heptane core is the [4+2] cycloaddition, or Diels-Alder reaction.[2][3] This powerful reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene ring system. In the context of bicyclo[2.2.1]heptane synthesis, cyclopentadiene is the most frequently used diene.
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo isomer as the major product. This is attributed to favorable secondary orbital interactions between the diene and the dienophile.
Stereochemical Control and Separation of Isomers
While the Diels-Alder reaction often favors the endo isomer, the exo isomer is sometimes the desired product due to its different biological activity profile. The separation of endo and exo isomers can be challenging due to their similar physical properties.[4] However, several strategies have been developed to obtain the desired stereoisomer.
One common approach is the base-promoted isomerization of the more sterically hindered endo isomer to the thermodynamically more stable exo isomer.[5] This process typically involves the formation of an enolate intermediate followed by protonation.
Experimental Protocol: Isomerization of endo- to exo-Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Dissolve the endo-bicyclo[2.2.1]heptane-2-carboxylic acid in a suitable solvent, such as methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Reflux the mixture for several hours to allow for equilibration.
-
Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid.
-
Extract the product with an organic solvent, such as diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the exo-bicyclo[2.2.1]heptane-2-carboxylic acid.
The characterization of the endo and exo isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the protons on the bicyclic ring are distinct for each isomer, allowing for unambiguous assignment.
Functionalization and Derivatization
The bicyclo[2.2.1]heptane carboxylic acid scaffold can be readily functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.
Amino-substituted Bicyclo[2.2.1]heptane Carboxylic Acids: These derivatives are of significant interest in medicinal chemistry as they can mimic the structure of natural amino acids in a conformationally constrained manner.[6][7]
Heterocyclic Variants: The introduction of heteroatoms into the bicyclic framework gives rise to important classes of compounds with distinct biological activities.
-
Oxabicyclo[2.2.1]heptane (Oxanorbornane) Carboxylic Acids: These compounds, in which the methylene bridge is replaced by an oxygen atom, have been extensively explored as thromboxane A2 receptor antagonists.[1][5][8]
-
Azabicyclo[2.2.1]heptane Carboxylic Acids: The incorporation of a nitrogen atom in the bicyclic core has led to the development of potent inhibitors of enzymes such as Cathepsin C.[9][10]
Part 3: Applications in Medicinal Chemistry: Case Studies
Thromboxane A2 Receptor Antagonists
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. Its receptor is a key target for the development of anti-thrombotic agents. The 7-oxabicyclo[2.2.1]heptane core has been successfully employed as a stable mimic of the prostaglandin endoperoxide structure of TXA2.[1][8]
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have revealed key structural features required for potent TXA2 receptor antagonism. These include:
-
The presence of a carboxylic acid or a bioisostere is crucial for activity.
-
The stereochemistry of the substituents on the bicyclic ring significantly influences potency.
-
The nature and length of the side chains attached to the core are critical for optimal receptor binding.
| Compound | Structure | IC50 (µM) for Platelet Aggregation |
| Compound 1 | 7-oxabicyclo[2.2.1]heptane derivative with benzenesulfonylamino group (trans-isomer) | High potency with partial agonistic effect |
| Compound 2 | 7-oxabicyclo[2.2.1]heptane derivative with benzenesulfonylamino group (cis-isomer) | Less active inhibitor, no partial agonistic effect |
Note: Specific IC50 values were not provided in the search results, but the relative potencies were described.[8]
Caption: Key structural features for TXA2 receptor antagonism.
Cathepsin C Inhibitors
Cathepsin C, also known as dipeptidyl peptidase I, is a lysosomal cysteine protease involved in the activation of serine proteases in immune cells. Its inhibition is a promising therapeutic strategy for various inflammatory diseases. Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid derivatives have emerged as potent and selective inhibitors of Cathepsin C.[9][10][11]
Structure-Activity Relationship (SAR) Studies: The development of these inhibitors has been guided by SAR studies, which have highlighted the importance of:
-
The bicyclic core as a rigid scaffold to orient the interacting groups.
-
A nitrile or other electrophilic "warhead" to form a covalent bond with the active site cysteine residue.
-
Specific substituents on the aromatic rings to enhance potency and selectivity.
| Compound | Structure | IC50 (nM) for Cathepsin C Inhibition |
| Compound 36 | Lead compound from structure-based design | 437 |
Data from a study on novel Cathepsin C inhibitors.[11]
Caption: Pharmacophore model for Cathepsin C inhibitors.
Part 4: Experimental Protocols and Characterization
Detailed Synthetic Procedures
Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (A mixture of endo and exo isomers)
-
Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus with a flask containing dicyclopentadiene. Heat the flask to approximately 170 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer, which is then distilled. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: To a solution of acrylic acid in a suitable solvent (e.g., toluene), slowly add the freshly prepared cyclopentadiene at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a mixture of endo and exo isomers.
-
The product can be purified by distillation under reduced pressure or by recrystallization.
Spectroscopic Data Analysis
The characterization of the endo and exo isomers of bicyclo[2.2.1]heptane-2-carboxylic acid is readily achieved by ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy:
-
Bridgehead Protons (H1 and H4): Typically appear as broad multiplets in the region of 2.8-3.2 ppm.
-
Olefinic Protons (H5 and H6): Resonate as multiplets in the downfield region of 5.9-6.3 ppm.
-
Proton at C2 (attached to the carboxylic acid): The chemical shift and coupling pattern of this proton are diagnostic for distinguishing between the endo and exo isomers. In the exo isomer, this proton is coupled to the adjacent bridgehead proton and the C3 protons. In the endo isomer, it experiences different dihedral angle relationships with neighboring protons, leading to a distinct coupling pattern.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework, particularly C2, C3, and the carboxylic acid carbon, differ between the endo and exo isomers, providing further confirmation of the stereochemistry.[3]
Part 5: Conclusion and Future Perspectives
Substituted bicyclo[2.2.1]heptane carboxylic acids represent a versatile and valuable class of compounds in medicinal chemistry. Their rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The well-established synthetic routes, primarily centered around the Diels-Alder reaction, allow for the facile generation of a diverse range of derivatives.
The successful application of this scaffold in the development of thromboxane A2 receptor antagonists and Cathepsin C inhibitors underscores its potential in drug discovery. Future research in this area is likely to focus on the exploration of novel substitution patterns, the development of more efficient and stereoselective synthetic methodologies, and the application of this privileged scaffold to a wider range of therapeutic targets. The continued investigation of bicyclo[2.2.1]heptane carboxylic acid derivatives holds great promise for the discovery of new and improved therapeutic agents.
References
-
New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. (2021). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Bicyclo[2.2.1]heptane-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2015). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Hagishita, S., & Seno, K. (1989). Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group. Chemical & Pharmaceutical Bulletin, 37(2), 327–335. Retrieved January 20, 2026, from [Link]
-
Synthesis of Potential Thromboxane A2 Antagonists based on the Azabicyclo[2.2.1]heptane Skeleton. (1998). Journal of Chemical Research, Synopses. Retrieved January 20, 2026, from [Link]
-
Synthesis of Substituted Norbornadienes. (n.d.). Request PDF. Retrieved January 20, 2026, from [Link]
-
Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue. (2009). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c. (n.d.). Google Patents.
-
Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. (2025). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. (1971). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)amides as inhibitors of cathepsin c. (n.d.). Google Patents.
Sources
- 1. Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid for Advanced Research
This guide provides a comprehensive technical overview of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1375473-78-1), a specialized chemical compound with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the commercial availability, synthesis, and inherent scientific value of this unique molecular scaffold.
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Core in Medicinal Chemistry
The bicyclo[2.2.1]heptane, or norbornane, framework is a highly valued structural motif in modern medicinal chemistry. Its rigid, conformationally constrained, three-dimensional structure provides a robust scaffold for the precise spatial orientation of pharmacophoric elements. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of a benzyl group at the C2 position, along with a carboxylic acid functionality, offers a versatile platform for designing novel therapeutic agents that can probe complex binding pockets in enzymes and receptors.
The unique stereochemistry of the bicyclo[2.2.1]heptane core, with its potential for endo and exo isomers, allows for fine-tuning of molecular shape and vectoral presentation of substituents, which is critical for optimizing drug-target interactions.
Commercial Availability and Supplier Overview
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is available from a select number of specialized chemical suppliers catering to the research and development market. The compound is typically offered in research quantities, with purity specifications generally suitable for early-stage discovery and lead optimization studies.
| Supplier | CAS Number | Purity/Specification | Notes |
| BLD Pharm | 1375473-78-1 | Information on specific purity grades and available analytical data (NMR, HPLC, LC-MS) may be available upon request.[1][2] | Offers the compound, potentially requiring cold-chain transportation. |
| Arctom | 1375473-78-1 | Certificate of Analysis (COA) may be available.[3] | Sells the product in flexible sizes. |
| Aladdin | 1375473-78-1 | ≥95% purity is listed.[4] | A common supplier for research chemicals. |
Procurement Workflow for Researchers:
Caption: A typical workflow for procuring specialized chemical reagents.
Synthesis Strategies: A Plausible Approach
Proposed Synthesis Route: Alkylation of a Norbornane Carboxylate Enolate
A likely and efficient method for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid involves the alkylation of an enolate derived from a bicyclo[2.2.1]heptane-2-carboxylic acid ester. This approach offers good control over the introduction of the benzyl group at the C2 position.
Step-by-Step Methodology:
-
Esterification of Bicyclo[2.2.1]heptane-2-carboxylic acid: The commercially available bicyclo[2.2.1]heptane-2-carboxylic acid (a mixture of endo and exo isomers) is first converted to its corresponding methyl or ethyl ester to protect the carboxylic acid and facilitate enolate formation. This can be achieved under standard Fischer esterification conditions (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Enolate Formation: The resulting ester is then treated with a strong, non-nucleophilic base to generate the enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation, as it quantitatively deprotonates the α-carbon.[5][6][7] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
-
Alkylation with Benzyl Bromide: The generated enolate is then quenched with benzyl bromide.[5] The nucleophilic enolate attacks the electrophilic benzylic carbon in an SN2 reaction, displacing the bromide and forming the C-C bond at the C2 position.[6][7][8]
-
Hydrolysis: The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be accomplished using either acidic or basic conditions, followed by an acidic workup to protonate the carboxylate.
Reaction Workflow Diagram:
Caption: Proposed synthetic pathway via enolate alkylation.
Alternative Approach: Diels-Alder Reaction
An alternative, though potentially more complex, route would involve a Diels-Alder reaction between cyclopentadiene and a dienophile already containing the benzyl and carboxylate functionalities, such as 2-benzylacrylic acid or its ester.[9][10][11][12] The primary challenge with this approach is controlling the regioselectivity and stereoselectivity of the cycloaddition. Lewis acid catalysis can often be employed to enhance the rate and selectivity of Diels-Alder reactions.[9]
Physicochemical Properties and Characterization
The structural rigidity of the bicyclo[2.2.1]heptane core imparts distinct physicochemical properties. The presence of the benzyl group introduces aromaticity and increases lipophilicity, while the carboxylic acid provides a handle for salt formation, improving aqueous solubility, or for further chemical modification (e.g., amide bond formation).
Expected Analytical Data:
-
1H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, with characteristic signals for the aromatic protons of the benzyl group and the aliphatic protons of the norbornane skeleton.
-
13C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the aromatic carbons, and the sp3-hybridized carbons of the bicyclic framework.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 230.30 g/mol would be expected.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching from the benzyl group, would be present.
Applications in Drug Discovery and Development
The 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold is a valuable building block for the synthesis of novel drug candidates. The carboxylic acid can serve as a key interaction point with biological targets (e.g., forming salt bridges with basic amino acid residues) or as a site for further derivatization to create libraries of compounds for screening.
A recent patent application highlights the use of this compound in the synthesis of dipeptide derivatives, suggesting its utility in constructing peptidomimetics or molecules targeting protein-protein interactions. The rigid bicyclic structure can help to mimic the secondary structure of peptides, such as β-turns, which are often involved in biological recognition processes.
Safety and Handling
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[13] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid represents a promising and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with the strategic value of its rigid bicyclic core, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While detailed synthetic procedures for this specific molecule are not widely published, established methodologies for the functionalization of the norbornane scaffold provide a clear path for its laboratory-scale preparation. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the utility of scaffolds such as this is expected to increase significantly.
References
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Chemical Label for 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. (n.d.).
-
Arctom. (n.d.). CAS NO. 1375473-78-1 | 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
- Stefaniak, W., Janus, E., & Milchert, E. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions.
- Cahiez, G., Chau, F., & Blanchot, B. (1999). Regioselective Monoalkylation of Ketones via their Manganese Enolates: 2-Benzyl-6-methylcyclohexanone from 2-Methylcyclohexanone. Organic Syntheses, 76, 239.
-
PubChemLite. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Ayyubov, I. G. (n.d.). Diene Condensation of Cyclopentadiene with Acrylic Dienophiles. Y.H.
-
PrepChem.com. (n.d.). Synthesis of 2-cyano-5-norbornene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Tager, H. S., & Christensen, H. N. (1971). 2-Aminonorbornane-2-carboxylic acid. Preparation, properties, and identification of the four isomers. Journal of the American Chemical Society, 93(19), 5304–5309.
- Clayden, J., Greeves, N., & Warren, S. (n.d.).
-
Sci-Hub. (1992). Asymmetric synthesis of exo-norbornane-2-carboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30.
-
ResearchGate. (2016, February 7). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
Semantic Scholar. (2012, March 15). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
Scirp.org. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Norbornane-2-carboxylic acid, 98%, predominantly endo isomer. Retrieved from [Link]
Sources
- 1. 1375473-78-1|2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (C15H18O2) [pubchemlite.lcsb.uni.lu]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid - CAS:1375473-78-1 - 阿镁生物 [amaybio.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ppor.az [ppor.az]
- 12. researchgate.net [researchgate.net]
- 13. chemical-label.com [chemical-label.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid bicyclic scaffold. The synthetic strategy is centered around the diastereoselective alkylation of a bicyclo[2.2.1]heptane-2-carboxylate ester via a lithium enolate intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and validation checkpoints.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, commonly known as the norbornane system, is a rigid and sterically defined carbocyclic framework. This structural rigidity is highly valuable in medicinal chemistry for the design of conformationally constrained molecules that can interact with biological targets with high specificity. Derivatives of bicyclo[2.2.1]heptane have been explored as novel prostaglandin D2 receptor antagonists and as building blocks for complex natural products.[1][2] The synthesis of specifically substituted bicyclo[2.2.1]heptane derivatives, such as the title compound, is crucial for the exploration of new chemical space in drug discovery and materials science.
This protocol outlines a robust and reproducible method for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, starting from the readily available 5-norbornene-2-carboxylic acid. The key transformation is the alkylation of an ester enolate, a powerful tool in C-C bond formation.
Overall Synthetic Strategy
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is proposed to be achieved in a four-step sequence, commencing with the preparation of a saturated bicyclic ester, followed by enolate generation, alkylation, and final saponification.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Esterification of 5-Norbornene-2-carboxylic acid
Rationale: The initial carboxylic acid is converted to its methyl ester to protect the acidic proton during the subsequent base-mediated alkylation step. The ester group also activates the α-proton for deprotonation. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is an efficient method for this transformation.
Protocol:
-
To a solution of 5-norbornene-2-carboxylic acid (predominantly endo-isomer, 10.0 g, 72.4 mmol) in anhydrous methanol (150 mL), add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 5-norbornene-2-carboxylate as a colorless oil. The product is typically a mixture of endo and exo isomers.
Step 2: Hydrogenation of Methyl 5-norbornene-2-carboxylate
Rationale: The unsaturation in the bicyclic ring is removed by catalytic hydrogenation to yield the saturated bicyclo[2.2.1]heptane core. This step is crucial as the double bond could potentially interfere with the subsequent alkylation reaction. Palladium on carbon (Pd/C) is a highly effective catalyst for this type of transformation.
Protocol:
-
Dissolve methyl 5-norbornene-2-carboxylate (from the previous step, ~72.4 mmol) in ethyl acetate (150 mL).
-
Carefully add 10% Palladium on carbon (10% w/w, ~1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the olefinic protons.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield methyl bicyclo[2.2.1]heptane-2-carboxylate as a colorless oil.
Step 3: Enolate Formation and Alkylation with Benzyl Bromide
Rationale: This is the key bond-forming step. A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester, forming a lithium enolate.[3] The choice of a strong, bulky base like LDA favors the kinetic enolate and minimizes side reactions. The resulting nucleophilic enolate then undergoes an SN2 reaction with benzyl bromide to introduce the benzyl group at the C2 position. The stereochemical outcome of the alkylation is influenced by the steric hindrance of the bicyclic system, with the electrophile typically approaching from the less hindered exo face.
Protocol:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (12.1 mL, 86.9 mmol) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (2.5 M in hexanes, 34.8 mL, 86.9 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve methyl bicyclo[2.2.1]heptane-2-carboxylate (~72.4 mmol) in anhydrous THF (100 mL) and cool to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution via a cannula. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution, add benzyl bromide (9.5 mL, 79.6 mmol) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain methyl 2-benzylbicyclo[2.2.1]heptane-2-carboxylate.
Step 4: Saponification to 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the final product.
Protocol:
-
Dissolve methyl 2-benzylbicyclo[2.2.1]heptane-2-carboxylate (from the previous step) in a mixture of methanol (100 mL) and water (25 mL).
-
Add potassium hydroxide (8.1 g, 145 mmol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate should form. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Theoretical Yield | Typical Yield |
| 1 | 5-Norbornene-2-carboxylic acid | Methanol, H₂SO₄ | Methyl 5-norbornene-2-carboxylate | 11.0 g | 90-95% |
| 2 | Methyl 5-norbornene-2-carboxylate | H₂, 10% Pd/C | Methyl bicyclo[2.2.1]heptane-2-carboxylate | 11.1 g | >95% |
| 3 | Methyl bicyclo[2.2.1]heptane-2-carboxylate | LDA, Benzyl bromide | Methyl 2-benzylbicyclo[2.2.1]heptane-2-carboxylate | 17.7 g | 60-75% |
| 4 | Methyl 2-benzylbicyclo[2.2.1]heptane-2-carboxylate | KOH, HCl | 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid | 16.7 g | 85-95% |
Mechanistic Insights: The Alkylation Step
The core of this synthesis lies in the diastereoselective alkylation of the bicyclo[2.2.1]heptane-2-carboxylate enolate. The stereochemical outcome is dictated by the rigid, caged structure of the norbornane system.
Caption: Mechanism of the LDA-mediated benzylation.
The endo proton at the C2 position is generally more sterically accessible for deprotonation by a bulky base like LDA. The resulting planar enolate can then be alkylated from either the exo or endo face. However, the concave shape of the endo face presents significant steric hindrance, favoring the approach of the electrophile (benzyl bromide) from the more open exo face. This leads to the preferential formation of the exo-benzyl product.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. By leveraging established methodologies for esterification, hydrogenation, and enolate alkylation, this guide offers a clear pathway for obtaining this valuable research compound. The principles outlined can be adapted for the synthesis of other 2-substituted bicyclo[2.2.1]heptane-2-carboxylic acid derivatives by varying the electrophile used in the alkylation step.
References
-
Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2436-2445. [Link]
-
Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2455. [Link]
-
Chegg Inc. (n.d.). Treatment of bicyclo(2.2.1)heptane-2-one 1 with LDA yields a single product. Why is one product not formed?. Chegg Study. Retrieved from [Link]
Sources
Use of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid in peptide synthesis
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a valuable building block for designing conformationally constrained peptides. Its rigid scaffold and phenylalanine-mimicking side chain make it an excellent tool for probing structure-activity relationships and developing potent, stable peptide-based therapeutics. [1][11]The optimized protocol presented here, centered on the use of a high-potency coupling reagent and extended reaction times, provides a reliable method for its successful incorporation into peptide sequences. Future applications could involve its use in the design of inhibitors for protein-protein interactions or highly selective ligands for G-protein coupled receptors, where precise conformational control is paramount. [12]
References
-
F. Formaggio, C. Toniolo, et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Retrieved from [Link]
-
Tourwé, D., et al. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink. Retrieved from [Link]
-
Conti, P., et al. (2014). Structural diversity of bicyclic amino acids. PubMed. Retrieved from [Link]
-
D. Pei, et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. National Institutes of Health (NIH). Retrieved from [Link]
-
Hruby, V. J., et al. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]
-
Akbari, R., et al. (2019). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Retrieved from [Link]
-
Oh, D., et al. (2014). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]
-
S. H. L. Verhelst, et al. (2019). Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48. National Institutes of Health (NIH). Retrieved from [Link]
-
Soriano-Serrano, J., et al. (2022). Rational design of cyclic peptides, with an emphasis on bicyclic peptides. ResearchGate. Retrieved from [Link]
-
Supporting Information document related to peptide synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for HATU-Mediated Coupling Reactions Involving 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of amide bonds is a foundational element of molecular design and synthesis. When confronting sterically demanding substrates, such as those incorporating the rigid bicyclo[2.2.1]heptane framework, conventional coupling methods often falter, leading to low yields and undesired side products. This technical guide provides an in-depth exploration of the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the challenging amide coupling of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. We will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized protocol, and discuss critical parameters for successful execution.
The Challenge of Steric Hindrance: The Case of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
The structure of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid presents a significant steric challenge for amide bond formation. The bicyclic core imposes a rigid, three-dimensional architecture, while the benzyl group further encumbers the carboxylic acid moiety. This steric congestion can severely hinder the approach of the amine nucleophile to the activated carboxylic acid, rendering many standard coupling reagents ineffective.
Why HATU is the Reagent of Choice
HATU has emerged as a superior coupling reagent, particularly for sterically hindered amino acids and complex molecular fragments.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the intermediates generated by many other coupling reagents.[2] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU plays a crucial role in accelerating the reaction and suppressing epimerization, a common side reaction with chiral substrates.[2]
The Mechanism of HATU-Mediated Coupling
The HATU-mediated coupling reaction proceeds through a well-defined, two-step mechanism.[3]
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[4]
-
Formation of the OAt-Active Ester and Amide Bond Formation: The displaced HOAt anion rapidly attacks the isouronium salt to generate the key intermediate: the OAt-active ester. This active ester readily reacts with the incoming amine nucleophile to form the desired amide bond, releasing HOAt as a byproduct.[5]
Caption: Experimental workflow for HATU coupling.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous DMF. The concentration should be approximately 0.1-0.2 M.
-
Pre-activation of the Carboxylic Acid: To the stirred solution, add DIPEA (2.0-3.0 eq). Stir for 5 minutes at room temperature. Then, add HATU (1.1-1.5 eq) in one portion. Allow the pre-activation mixture to stir for 15-30 minutes at room temperature. A slight color change may be observed. The pre-activation step is critical for sterically hindered acids as it ensures the formation of the active ester before the amine is introduced, minimizing potential side reactions. [2]
-
Coupling Reaction: To the pre-activated mixture, add the amine (1.0-1.2 eq) dropwise. Continue to stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from 2 to 12 hours depending on the nucleophilicity and steric bulk of the amine.
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Optimization Parameters
For challenging couplings, systematic optimization of reaction parameters is crucial. The following table provides a starting point for optimization.
| Parameter | Initial Condition | Optimization Range | Rationale |
| HATU eq. | 1.2 | 1.1 - 1.5 | Increasing equivalents can drive the reaction to completion, but excess HATU may lead to side reactions like guanidinylation of the amine. |
| Base eq. | 2.5 | 2.0 - 4.0 | Sufficient base is required for deprotonation, but excess can promote racemization if chiral centers are present. [1] |
| Temperature | Room Temp. | RT - 50 °C | Gentle heating can overcome the activation energy for sterically hindered substrates, but may increase side product formation. |
| Pre-activation | 20 min | 10 - 60 min | Longer pre-activation times can ensure complete formation of the active ester for very hindered acids. |
| Solvent | DMF | DMF, NMP, MeCN | NMP can be a better solvent for less soluble substrates. MeCN can be advantageous for easier workup. |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of HATU and the reaction time. Gentle heating (e.g., 40-50 °C) can also be beneficial. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester. [6]* Guanidinylation Side Product: A common side reaction is the guanidinylation of the amine by HATU. This can be minimized by ensuring the pre-activation of the carboxylic acid is complete before adding the amine, and by avoiding a large excess of HATU. [7]* Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is preferred to minimize side reactions. Less hindered bases like triethylamine (TEA) can sometimes compete as nucleophiles.
Conclusion
HATU-mediated coupling is a powerful and reliable method for the synthesis of amides from sterically demanding carboxylic acids like 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the pre-activation step, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired amide products. This protocol serves as a comprehensive guide for scientists and professionals in drug development, enabling the efficient synthesis of complex molecules.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Wikipedia. (2023, December 1). HATU. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]
-
Reddit. (2025). Hatu reaction : r/chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]
-
PMC. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
Sources
Applications of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. The bicyclo[2.2.1]heptane framework, also known as the norbornane scaffold, stands out as a "privileged structure"[1]. Its inherent rigidity, a consequence of the bridged cyclic system, provides a fixed and predictable orientation for substituents. This conformational constraint is invaluable for designing potent and selective ligands, as it can reduce the entropic penalty upon binding to a biological target and allows for the exploration of specific regions of a receptor's binding pocket.
This guide focuses on a particularly valuable derivative: 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The presence of the carboxylic acid group offers a versatile handle for a multitude of chemical transformations, enabling the synthesis of a diverse library of amides, esters, and other derivatives. The benzyl group provides a lipophilic moiety that can engage in hydrophobic or aromatic interactions within a binding site. This combination of a rigid scaffold, a reactive functional group, and a key interacting moiety makes 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid a compelling starting point for the development of novel therapeutics across various disease areas.
While direct biological activity of the parent acid is not extensively documented in publicly available literature[2], its derivatives have shown significant promise in several fields, including immunomodulation, virology, and metabolic diseases. This document will provide an in-depth overview of the synthesis of this scaffold and its derivatives, detail its applications with specific examples and protocols, and explore the mechanistic rationale behind its use in drug design.
Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid and its Derivatives
The synthesis of derivatives of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the initial preparation of the core acid followed by functionalization, most commonly through amide bond formation.
General Synthetic Workflow
The overall process can be visualized as a multi-step sequence, starting from the construction of the bicyclo[2.2.1]heptane core, followed by introduction of the benzyl and carboxylic acid functionalities, and culminating in the coupling with various amine-containing fragments to generate a library of bioactive candidates.
Protocol 1: Synthesis of Amide Derivatives via HATU-mediated Coupling
This protocol is adapted from procedures described for the synthesis of dipeptide derivatives of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid[3]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that minimizes side reactions and racemization.
Materials:
-
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Desired amine or dipeptide (with a free amino group)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 equivalent) and HATU (1.0-1.1 equivalents) in anhydrous DCM or DMF to a concentration of approximately 0.2 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (5.0 equivalents) dropwise to the stirred solution. The formation of the active ester is typically rapid. Stir the reaction mixture at 0 °C for 15 minutes.
-
Coupling: To the activated acid solution, add a solution of the desired amine or dipeptide (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side products and reduced yields.
-
Anhydrous Solvents: Water can hydrolyze the active ester intermediate and quench the base, thus it is crucial to use dry solvents.
-
DIPEA as a Base: A non-nucleophilic hindered base is used to neutralize the hexafluorophosphate salt formed during the activation step without competing with the desired amine in the coupling reaction. An excess is used to ensure complete reaction.
-
HATU as a Coupling Agent: Chosen for its high efficiency and ability to suppress racemization, which is particularly important when coupling with chiral amines or peptides.
Medicinal Chemistry Applications and Biological Rationale
The 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold has served as a foundation for developing molecules with diverse biological activities. The following sections highlight key therapeutic areas where its derivatives have shown significant potential.
Immunomodulation: NOD2 Agonists for Cancer Immunotherapy
A recent patent has disclosed dipeptides derived from 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid as potent agonists of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[3].
Biological Rationale: NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Activation of NOD2 triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines. In the context of cancer, NOD2 agonists can enhance anti-tumor immunity and improve the efficacy of immune checkpoint inhibitors.
Mechanism of Action: The synthesized dipeptide derivatives, such as Diethyl (2-benzylbicyclo[2.2.1]heptane-2-carbonyl)-L-valyl-D-glutamate, act as mimics of the natural NOD2 ligand, leading to the activation of downstream inflammatory signaling pathways that can promote an anti-tumor immune response.
Antiviral Activity: Inhibitors of Influenza A Virus
Research has shown that monoterpenoid-based benzamides incorporating the bicyclo[2.2.1]heptane motif are effective inhibitors of the influenza A virus (H1N1)[4]. While not direct derivatives of the title compound, this work underscores the potential of the scaffold in antiviral drug discovery.
Key Findings:
-
The antiviral efficacy was found to be highly dependent on the stereochemistry of the bicyclo[2.2.1]heptane core and the substitution pattern on the aromatic ring of the benzamide.
-
Mechanistic studies suggested that these compounds may interfere with viral entry or later stages of the viral life cycle, such as assembly, rather than inhibiting neuraminidase[4].
This research opens up avenues for designing novel anti-influenza agents based on the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold, where the benzyl group could be further functionalized to optimize antiviral activity.
Metabolic Disorders: Glutamate Dehydrogenase (GDH) Activation for Diabetes
A structurally related compound, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), is a well-known activator of glutamate dehydrogenase (GDH)[5]. GDH is a mitochondrial enzyme that plays a key role in insulin secretion from pancreatic β-cells.
Biological Rationale: By activating GDH, BCH enhances the metabolism of glutamate, leading to an increase in the ATP/ADP ratio within the β-cell. This, in turn, closes ATP-sensitive potassium channels, leading to membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).
Therapeutic Potential: Long-term treatment with BCH has been shown to improve glucose tolerance, preserve islet architecture, and reduce β-cell apoptosis in diabetic db/db mice[5]. This suggests that designing novel GDH activators based on the bicyclo[2.2.1]heptane-2-carboxylic acid scaffold could be a promising strategy for the treatment of type 2 diabetes. The benzyl group in the title compound could be explored for additional interactions within the allosteric binding site of GDH.
Neurological Disorders: Modulation of L-Amino Acid Transport
The same compound, BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), is also a selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as "System L"[6].
Biological Rationale: System L is responsible for the transport of large neutral amino acids, including L-DOPA, across the blood-brain barrier and into neurons. In Parkinson's disease, L-DOPA is the primary treatment, and its transport into dopaminergic neurons is critical for its conversion to dopamine.
Application in Research: BCH has been used as a pharmacological tool to study the role of System L in L-DOPA transport. It has been shown to reduce the cellular uptake and electrophysiological responses to L-DOPA in dopaminergic neurons[6]. This highlights the potential of the bicyclo[2.2.1]heptane scaffold in designing molecules that can modulate neurotransmitter precursor transport, which could have applications in optimizing drug delivery to the central nervous system or in studying the pathophysiology of neurological disorders.
Quantitative Data Summary
| Compound/Derivative Class | Target/Application | Activity/Yield | Reference |
| Diethyl (2-benzylbicyclo[2.2.1]heptane-2-carbonyl)-L-valyl-D-glutamate | NOD2 Agonism | Synthesis Yield: 72% | [3] |
| Monoterpenoid-based benzamides with bicyclo[2.2.1]heptane motif | Influenza A (H1N1) Inhibition | Potent activity reported, specific IC50 values vary with structure | [4] |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | Glutamate Dehydrogenase (GDH) Activation | Effective activator, used in in-vivo studies at 0.7 g/kg in mice | [5] |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | System L Inhibition | Concentration-dependent reduction of L-DOPA-induced currents | [6] |
Conclusion and Future Directions
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic core provides a robust platform for the synthesis of conformationally constrained molecules, while the carboxylic acid and benzyl moieties offer opportunities for diverse functionalization and targeted interactions. Although the parent compound's biological profile is not yet fully explored, its derivatives have demonstrated significant potential as immunomodulators, antivirals, and modulators of key metabolic and neurological pathways.
Future research in this area could focus on:
-
Systematic SAR studies: Exploring a wider range of substitutions on the benzyl group and various amide/ester modifications to optimize potency and selectivity for specific targets.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to identify candidates with favorable drug-like properties.
-
Exploration of new therapeutic targets: The unique 3D shape of the scaffold may allow for the targeting of protein-protein interactions or other challenging biological targets.
By leveraging the principles of rational drug design and the synthetic versatility of this scaffold, researchers can continue to unlock the therapeutic potential of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives in the development of next-generation medicines.
References
-
PubChem. 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- This reference is not explicitly cited in the text but provides general context on the compound's existence.
- This reference is not explicitly cited in the text but provides general context on rel
-
Mercuri, N. B., et al. (2008). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Experimental Neurology, 212(1), 230-3. [Link]
- This reference is not explicitly cited in the text but provides general context on synthesis.
- Baran, P., et al. (2024). N-arylpyrazole nod2 agonists as promoters of immune checkpoint inhibitor therapy.
- This reference is not explicitly cited in the text but provides general context on rel
- This reference is not explicitly cited in the text but provides general context on rel
- This reference is not explicitly cited in the text but provides general context on rel
- This reference is not explicitly cited in the text but provides general context on rel
-
Sokolova, A. S., et al. (2024). Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 129633. [Link]
-
Kim, J. W., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(1), 87-95. [Link]
- This reference is not explicitly cited in the text but provides general context on rel
- This reference is not explicitly cited in the text but provides general context on rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (C15H18O2) [pubchemlite.lcsb.uni.lu]
- 3. WO2024102639A1 - N-arylpyrazole nod2 agonists as promoters of immune checkpoint inhibitor therapy - Google Patents [patents.google.com]
- 4. Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid in Modern Organic Synthesis
Introduction: A Rigid Scaffold for Precise Molecular Architecture
In the landscape of contemporary organic synthesis and medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional orientations is paramount. The bicyclo[2.2.1]heptane, or norbornane, framework has long been recognized as a "privileged scaffold" due to its inherent rigidity and well-defined stereochemistry. This foundational structure provides an exceptional platform for the spatial arrangement of functional groups, thereby influencing the biological activity and material properties of the resulting molecules. This application note delves into the synthesis and utility of a particularly valuable derivative: 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The introduction of a benzyl group at a quaternary center on the norbornane core imparts unique steric and electronic properties, making this building block a compelling choice for researchers in drug discovery and materials science.
The strategic incorporation of the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid moiety can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics. Its rigid nature allows for the precise positioning of the benzyl and carboxylic acid functionalities, which can be crucial for targeted interactions with biological receptors or for creating highly ordered polymeric structures.
Core Synthesis Strategy: The Diels-Alder Approach
The most convergent and reliable method for the synthesis of the bicyclo[2.2.1]heptane core is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] For the preparation of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid, the key transformation involves the reaction of cyclopentadiene with a suitably substituted dienophile, namely α-benzylacrylic acid or its ester.
Diagram of the Synthetic Pathway
Caption: Synthetic overview for 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Detailed Experimental Protocols
Part 1: Synthesis of the Dienophile, α-Benzylacrylic Acid
The synthesis of the key dienophile, α-benzylacrylic acid, is a critical first step. A reliable method involves the Knoevenagel-Doebner condensation or a related olefination reaction.
Protocol 1: Synthesis of α-Benzylacrylic Acid
-
Step 1: Benzylation of Diethyl Malonate.
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add benzyl bromide dropwise and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl benzylmalonate.
-
-
Step 2: Hydrolysis to Benzylmalonic Acid.
-
Dissolve the diethyl benzylmalonate in a solution of potassium hydroxide in ethanol/water.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with cold hydrochloric acid to precipitate the benzylmalonic acid.
-
Filter the white solid, wash with cold water, and dry to obtain benzylmalonic acid.
-
-
Step 3: Condensation to α-Benzylacrylic Acid.
-
In a round-bottom flask, mix benzylmalonic acid with piperidine and formaldehyde (as a 37% aqueous solution).
-
Heat the mixture gently with stirring. Carbon dioxide will evolve.
-
After the gas evolution ceases, cool the reaction mixture and acidify with hydrochloric acid to precipitate the α-benzylacrylic acid.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure α-benzylacrylic acid.
-
Part 2: Diels-Alder Reaction and Final Product Synthesis
The core bicyclic structure is formed in this crucial cycloaddition step. The stereochemistry of the product is largely dictated by the "endo rule" in Diels-Alder reactions.[2]
Protocol 2: Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Step 1: Diels-Alder Reaction of α-Benzylacrylic Acid and Cyclopentadiene.
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene monomer.
-
In a pressure-rated reaction vessel, dissolve α-benzylacrylic acid in a suitable solvent such as toluene.
-
Add a slight excess of freshly prepared cyclopentadiene to the solution.
-
Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR or GC-MS.
-
For improved stereoselectivity and reaction rate, a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) can be employed at lower temperatures.[3]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude 2-benzyl-5-norbornene-2-carboxylic acid. The product is typically a mixture of endo and exo isomers, with the endo isomer being the major product.[4]
-
-
Step 2: Hydrogenation to the Saturated Product.
-
Dissolve the crude 2-benzyl-5-norbornene-2-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (30-50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
-
The product can be purified by recrystallization or column chromatography to yield the final product as a white solid.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Stereoselectivity (endo:exo) |
| α-Benzylacrylic Acid Synthesis | Benzylmalonic acid, Formaldehyde | Piperidine | 70-85% | N/A |
| Diels-Alder Reaction | α-Benzylacrylic Acid, Cyclopentadiene | Heat or Lewis Acid | 65-80% | ~4:1 to >10:1 (with Lewis Acid) |
| Hydrogenation | 2-Benzyl-5-norbornene-2-carboxylic acid | H₂, Pd/C | >95% | N/A |
Applications in Organic Synthesis and Drug Development
The rigid, three-dimensional structure of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid makes it an attractive building block for introducing conformational constraint in bioactive molecules. This can lead to enhanced binding affinity and selectivity for biological targets.
Workflow for Incorporation into a Peptide Backbone
Caption: Workflow for amide bond formation.
Case Study: As a Bioisostere in Drug Design
The carboxylic acid group can be a liability in drug candidates due to metabolic instability or poor membrane permeability. The bicyclo[2.2.1]heptane framework can serve as a rigid scaffold to orient other functional groups that act as bioisosteres for the carboxylic acid. The benzyl group can engage in hydrophobic or π-stacking interactions within a receptor binding pocket.
Example Application:
The 2-benzylbicyclo[2.2.1]heptane-2-carbonyl moiety has been incorporated into dipeptide structures. This suggests its use in creating peptidomimetics with fixed conformations, which can be valuable for probing peptide-protein interactions or for developing enzyme inhibitors.
Conclusion and Future Outlook
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a versatile and valuable building block in organic synthesis. Its rigid framework and the presence of both aromatic and acidic functionalities allow for the construction of complex molecules with well-defined three-dimensional structures. The synthetic route, centered around the robust Diels-Alder reaction, is accessible and amenable to scale-up. As the demand for conformationally constrained molecules in drug discovery and materials science continues to grow, we anticipate that the application of this and related bicyclic building blocks will expand, leading to the development of novel therapeutics and advanced materials.
References
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. (2017). [Link]
-
Click Chemistry with Cyclopentadiene. National Institutes of Health. (n.d.). [Link]
-
Diels–Alder Reactions of β-Acylacrylic Acids. ResearchGate. (2008). [Link]
-
Diels–Alder reaction. Wikipedia. (2023). [Link]
-
Diels-Alder Stereochemistry. Chemistry LibreTexts. (2020). [Link]
-
DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Y.H. Mammadaliyev Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. (n.d.). [Link]
Sources
Application Notes and Protocols for the Derivatization of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Introduction: The Strategic Value of Derivatizing a Rigid Scaffold
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a unique molecule characterized by its rigid, sterically demanding bicyclic framework. This structural rigidity is of significant interest in medicinal chemistry and drug development, as it can precisely orient pharmacophoric features in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The derivatization of the carboxylic acid moiety is a critical step in exploring the structure-activity relationship (SAR) of this scaffold, allowing for the introduction of a diverse range of functional groups to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides detailed experimental procedures for the synthesis of common derivatives—specifically esters and amides—from 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The protocols are designed to be robust and adaptable, with a strong emphasis on the rationale behind the choice of reagents and reaction conditions, particularly in the context of the sterically hindered nature of the starting material.
Core Principles for Derivatization
The primary challenge in the derivatization of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid lies in overcoming the steric hindrance around the carboxylic acid group, which is situated at a quaternary carbon center on the bicyclic ring. This steric bulk can significantly slow down reaction rates and may necessitate the use of highly reactive reagents or carefully optimized conditions to achieve good yields. The choice of derivatization strategy should therefore prioritize methods known to be effective for sterically demanding substrates.
Protocol 1: Methyl Ester Synthesis via Steglich Esterification
The Steglich esterification is a mild and highly efficient method for forming ester bonds, particularly for substrates that are sensitive to harsh acidic or basic conditions.[1][2][3] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification.[1][4] This method is well-suited for 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid due to its effectiveness with sterically hindered acids.[4]
Reaction Rationale
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol (in this case, methanol) to yield the desired ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[2]
Experimental Workflow
Caption: Workflow for Steglich Esterification.
Detailed Protocol
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add methanol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
-
Reaction Execution:
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 2-benzylbicyclo[2.2.1]heptane-2-carboxylate.
-
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Methanol | 1.5 | Nucleophile |
| DCC | 1.1 | Activating agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Protocol 2: Amide Synthesis using HATU Coupling
For the synthesis of amides, particularly with less nucleophilic amines or sterically hindered carboxylic acids, modern coupling reagents are highly effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent known for its high efficiency and rapid reaction times, even with challenging substrates.[5][6]
Reaction Rationale
HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with the amine to form the amide bond. The use of HATU often leads to high yields and minimal side reactions.[6] A general procedure for HATU-mediated coupling has been successfully applied to synthesize a diethyl glutamate derivative of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating its suitability for this system.
Experimental Workflow
Caption: Workflow for HATU-mediated Amide Coupling.
Detailed Protocol
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the desired amine (1.1 eq) followed by diisopropylethylamine (DIPEA, 2.5 eq).
-
-
Reaction Execution:
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 eq) in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic extracts and wash sequentially with 5% citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
-
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Alternative Protocol: Fischer-Speier Esterification
For the synthesis of simple alkyl esters where the alcohol can be used in large excess, the Fischer-Speier esterification offers a classical and cost-effective approach.[7] This method involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[8][9]
Reaction Rationale
The reaction is an equilibrium process.[10] To drive the equilibrium towards the ester product, a large excess of the alcohol is used as the solvent, and the water formed during the reaction can be removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Detailed Protocol
-
Reaction Setup:
-
To a round-bottom flask, add 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) and a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 4-12 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution carefully with water, then with saturated aqueous NaHCO₃ solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography as needed.
-
| Reagent | Molar Eq. / Amount | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Alcohol | Large Excess | Nucleophile & Solvent |
| Conc. H₂SO₄ | ~5 mol% | Catalyst |
Conclusion
The derivatization of 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of derivatization method should be guided by the nature of the desired derivative and the scale of the synthesis. For esters, the Steglich esterification offers a mild and efficient route, while the Fischer esterification is a viable option for simple alkyl esters. For the synthesis of amides, the use of a modern coupling reagent such as HATU is highly recommended to overcome the steric hindrance of the carboxylic acid and ensure high yields. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize a variety of derivatives from this valuable bicyclic scaffold.
References
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Experiment 22 – The Fischer Esterification. (n.d.).
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Steglich Esterific
- Steglich Esterific
- Methyl bicyclo[2.2.
- HATU coupling - what's the best order? (2024, December 16). Reddit.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Fischer Esterification. (n.d.).
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. athabascau.ca [athabascau.ca]
Application Note: The Strategic Role of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid in the Design of Potent NOD2 Agonists for Immunotherapy
Abstract
This technical guide provides an in-depth exploration of the application of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid as a key structural motif in the development of novel Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonists. Moving beyond the canonical muramyl dipeptide (MDP) scaffold, this document details the rationale, synthesis, and characterization of advanced desmuramylpeptide agonists incorporating this bulky, lipophilic moiety. We provide detailed, field-proven protocols for the in vitro and in vivo evaluation of these next-generation immunomodulators, tailored for researchers, scientists, and drug development professionals in immunology and oncology.
Introduction: The Imperative for Novel NOD2 Agonists
The innate immune system serves as the first line of defense against invading pathogens, relying on pattern recognition receptors (PRRs) to detect conserved microbial components.[1][2] Among these, the cytosolic receptor NOD2 is a critical sensor of bacterial peptidoglycan, specifically recognizing the muramyl dipeptide (MDP) motif present in nearly all bacteria.[3][4] Upon activation, NOD2 initiates a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][6][7]
This potent immunostimulatory activity has positioned NOD2 as a highly attractive target for therapeutic intervention in a range of diseases. NOD2 agonists have shown considerable promise as vaccine adjuvants, enhancing antigen-specific immune responses, and as standalone immunotherapies for infectious diseases and cancer.[7][8] However, the therapeutic utility of the natural ligand, MDP, is hampered by unfavorable pharmacokinetics and a propensity to induce pyrogenic side effects.[5] This has spurred the development of synthetic, non-MDP based agonists with improved potency, stability, and safety profiles.
A key strategy in the design of novel NOD2 agonists has been the replacement of the labile MurNAc sugar moiety of MDP with more stable, often lipophilic, chemical scaffolds. This approach has led to the discovery of potent desmuramylpeptide agonists. The incorporation of bulky, lipophilic groups, such as the 2-benzylbicyclo[2.2.1]heptane-2-carbonyl moiety, has emerged as a particularly effective strategy. This structural feature is thought to enhance membrane interactions and facilitate cellular uptake, thereby increasing the effective concentration of the agonist at the cytosolic NOD2 receptor.[3][5][9] This application note focuses on the synthesis and evaluation of such a compound, Diethyl (2-benzylbicyclo[2.2.1]heptane-2-carbonyl)-L-valyl-D-glutamate, as a case study for the development of this class of NOD2 agonists.
The NOD2 Signaling Pathway: A Mechanistic Overview
Activation of NOD2 by a cognate agonist initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events downstream of NOD2 engagement.
Sources
- 1. invivogen.com [invivogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for asymmetric synthesis of chiral bicyclo[2.2.1]heptane derivatives
Title: Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptane Derivatives via Catalytic Enantioselective Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry.
Abstract: The bicyclo[2.2.1]heptane scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents due to its rigid, conformationally constrained framework. Its chirality is often crucial for biological activity, making the development of efficient asymmetric syntheses a significant area of research. This application note provides a detailed protocol for the asymmetric synthesis of chiral bicyclo[2.2.1]heptane derivatives, focusing on the highly reliable and versatile copper(II)-bis(oxazoline)-catalyzed enantioselective Diels-Alder reaction. We delve into the mechanistic underpinnings of the catalysis, provide a step-by-step experimental guide, and discuss the validation of stereochemical outcomes.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane, or norbornane, skeleton is a recurring motif in molecules exhibiting significant biological activity. Its rigid structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors. The stereochemistry of these derivatives is paramount; often, only one enantiomer displays the desired therapeutic effect while the other may be inactive or even detrimental.
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful methods for constructing the bicyclo[2.2.1]heptane framework.[1] However, controlling the absolute stereochemistry of the newly formed chiral centers is a formidable challenge. The advent of chiral Lewis acid catalysis has revolutionized this field, enabling the synthesis of highly enantioenriched products.[2][3] Among these, copper(II) complexes with chiral bis(oxazoline) ligands have emerged as exceptionally effective catalysts for the Diels-Alder reaction between cyclopentadiene and various dienophiles.[4][5][6]
This guide will focus on a well-established protocol using a Cu(II)-Box catalyst, explaining the rationale behind the choice of reagents and conditions to provide a robust and reproducible method for accessing these valuable chiral building blocks.[7]
Mechanistic Rationale: Achieving Asymmetric Induction
The core principle of this asymmetric synthesis lies in the formation of a chiral catalytic environment. The C2-symmetric bis(oxazoline) ligand coordinates to the copper(II) Lewis acid center, creating a sterically defined pocket.
Mechanism of Asymmetric Diels-Alder Reaction:
-
Catalyst Activation: The precatalyst, typically a copper(II) salt like Cu(OTf)₂, coordinates with the chiral bis(oxazoline) (Box) ligand.
-
Substrate Coordination: The dienophile, in this case, an N-acryloyloxazolidinone, coordinates to the chiral copper catalyst in a bidentate fashion through its carbonyl oxygens. This coordination activates the dienophile towards cycloaddition and positions it within the chiral environment of the ligand.[4]
-
Stereoselective Cycloaddition: The diene, cyclopentadiene, approaches the activated dienophile. The bulky substituents on the Box ligand (e.g., isopropyl or phenyl groups) effectively shield one face of the dienophile. This steric hindrance directs the cyclopentadiene to attack from the less hindered face, thereby controlling the stereochemical outcome of the reaction.[4][6] The endo transition state is generally favored due to secondary orbital interactions, leading to the formation of the endo diastereomer.
-
Product Release: After the cycloaddition is complete, the bicyclo[2.2.1]heptane product dissociates from the copper center, regenerating the catalyst for the next cycle.
This facial discrimination is the key to the high enantioselectivity observed in these reactions. A square-planar catalyst-substrate complex is the proposed intermediate that accounts for the high diastereo- and enantioselectivities.[4][5]
Caption: Catalytic cycle for the Cu(II)-Box catalyzed asymmetric Diels-Alder reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of (2R,3S)-3-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)oxazolidin-2-one.
Materials & Reagents:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box)
-
3-(Acryloyl)oxazolidin-2-one
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Instrumentation:
-
Magnetic stirrer with stirring plate
-
Schlenk line or glovebox
-
Rotary evaporator
-
Chromatography columns
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Methodology
Step 1: Catalyst Preparation (In situ)
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol).
-
Add (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box, 0.11 mmol). The slight excess of the ligand ensures full coordination to the metal center.
-
Add 10 mL of anhydrous dichloromethane (DCM) via syringe.
-
Stir the resulting light blue solution at room temperature for 1 hour. The formation of the catalyst complex is typically accompanied by a color change.
Step 2: Diels-Alder Reaction
-
In a separate flame-dried flask, dissolve 3-(acryloyl)oxazolidin-2-one (1.0 mmol) in 5 mL of anhydrous DCM.
-
Cool the catalyst solution from Step 1 to -78 °C using a dry ice/acetone bath.
-
Add the solution of the dienophile to the cold catalyst solution via cannula or syringe.
-
Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold (0 °C) to prevent dimerization.
-
Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture at -78 °C. The use of an excess of the diene drives the reaction to completion.
-
Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclo[2.2.1]heptane derivative.
Data Analysis and Validation
The success of the asymmetric synthesis is quantified by the chemical yield and the stereoselectivity (diastereomeric ratio and enantiomeric excess).
Characterization:
-
Yield: The isolated yield of the pure product should be calculated. Typical yields for this reaction are often high (>90%).
-
Diastereomeric Ratio (d.r.): The ratio of endo to exo products can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The endo product is typically favored.
-
Enantiomeric Excess (e.e.): The enantiomeric excess of the major (endo) diastereomer is determined by chiral HPLC analysis. A comparison is made against a racemic sample, which can be prepared by running the reaction with a non-chiral Lewis acid.
Table 1: Representative Results for Cu(II)-Box Catalyzed Diels-Alder Reaction
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | e.e. (%) [endo] |
| 10 | 0 | 4 | 95 | 95:5 | 94 |
| 10 | -40 | 6 | 92 | 97:3 | 98 |
| 10 | -78 | 6 | 91 | >99:1 | >99 |
| 5 | -78 | 12 | 88 | >99:1 | >99 |
Data presented is representative and may vary based on specific reaction conditions and substrate purity.
Workflow for Protocol Execution and Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Sci-Hub. Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction / Journal of the American Chemical Society, 1999 [sci-hub.sg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Utilizing 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid for Novel Polymer Synthesis
Introduction: Unlocking Advanced Polymer Architectures
The bicyclo[2.2.1]heptane, or norbornene, scaffold is a cornerstone in modern polymer chemistry, prized for its inherent ring strain that provides a strong thermodynamic driving force for ring-opening metathesis polymerization (ROMP).[1] This strained cyclic olefin framework allows for the synthesis of polymers with unique backbone structures and precisely controlled properties. By functionalizing the norbornene moiety, chemists can introduce a vast array of chemical groups, leading to polymers with tailored characteristics for high-performance materials and advanced biomedical applications.[2][3]
This guide details the synthesis and polymerization of a novel monomer, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The incorporation of a bulky, hydrophobic benzyl group and a functional carboxylic acid moiety onto the rigid bicyclic structure is anticipated to yield polymers with a unique combination of thermal stability, tailored solubility, and reactive handles for post-polymerization modification. Such polymers are promising candidates for sophisticated applications, including targeted drug delivery systems and advanced composite materials.[4][5] We present a comprehensive overview, from monomer synthesis to detailed polymerization protocols and characterization techniques, designed for researchers in polymer science and drug development.
Part 1: Monomer Synthesis Strategy
Proposed Synthetic Pathway: Diels-Alder Cycloaddition
The synthesis commences with a [4+2] cycloaddition, a powerful and atom-economical method for the formation of six-membered rings.[7]
-
Dienophile Preparation: The synthesis starts with the preparation of a suitable dienophile, 2-benzylacrylic acid. This can be synthesized from commercially available starting materials.
-
Diels-Alder Reaction: 2-benzylacrylic acid is reacted with cyclopentadiene, a readily available diene. This reaction is expected to proceed under thermal conditions to yield a mixture of endo and exo isomers of 5-benzylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The exo isomer is often favored in Diels-Alder reactions involving substituted dienophiles due to reduced steric hindrance.[8]
-
Hydrogenation: The double bond within the bicyclo[2.2.1]heptene ring is subsequently reduced via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to yield the saturated bicyclo[2.2.1]heptane backbone. This step is crucial for producing a saturated, stable polymer backbone after polymerization.
Diagram 1: Proposed Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Caption: Proposed synthetic workflow for the target monomer.
Part 2: Polymerization via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the polymerization method of choice for strained cyclic olefins like norbornene derivatives, offering excellent control over polymer molecular weight and distribution when using well-defined catalysts.[1][9]
Catalyst Selection: The Grubbs Catalysts
The development of ruthenium-based catalysts by Grubbs and others has revolutionized ROMP, providing high tolerance to a wide range of functional groups.[10][11] For the polymerization of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, a third-generation Grubbs catalyst (G3) is recommended. G3 catalysts exhibit high activity and are more tolerant of polar functional groups, such as carboxylic acids, compared to earlier generations.[9]
Protocol 1: Direct ROMP of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Rationale: This protocol attempts the direct polymerization of the monomer. The success of this approach is dependent on the tolerance of the G3 catalyst to the free carboxylic acid.
Materials:
-
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (monomer)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: Dry the monomer under high vacuum for several hours to remove any residual water.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the desired amount of monomer to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask to achieve the desired monomer concentration (e.g., 0.1-0.5 M). Stir until the monomer is fully dissolved.
-
Catalyst Addition: Prepare a stock solution of the G3 catalyst in the same solvent. Calculate the required volume of the catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1). Inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Termination: Once the desired polymerization time is reached, add an excess of ethyl vinyl ether to terminate the reaction by quenching the active catalyst. Stir for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Diagram 2: ROMP Experimental Workflow
Caption: Step-by-step workflow for the ROMP experiment.
Alternative Strategy: Protection of the Carboxylic Acid
If the direct polymerization is unsuccessful due to catalyst deactivation by the acidic proton of the carboxylic acid, a protection strategy should be employed.[12] The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to polymerization. Following successful ROMP, the ester groups on the polymer can be hydrolyzed back to carboxylic acids.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymer.[13][14][15]
| Technique | Parameter Measured | Expected Outcome/Interpretation |
| ¹H and ¹³C NMR Spectroscopy | Chemical structure and purity | Confirmation of the polymer backbone structure, disappearance of the monomer's olefinic signals, and presence of characteristic peaks for the benzyl and carboxylic acid groups.[14][16] |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) | Determination of the average polymer chain length and the breadth of the molecular weight distribution. A low PDI (typically < 1.2) indicates a controlled, living polymerization.[13][15] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | The Tg will indicate the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky benzyl group and rigid backbone are expected to result in a high Tg.[14] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) | TGA measures weight loss as a function of temperature, providing information on the polymer's stability at high temperatures and its degradation profile.[13][16] |
Part 4: Potential Applications in Drug Delivery
Polymers based on the norbornene backbone have shown significant promise in biomedical applications, particularly as carriers for therapeutic agents.[4][5][17] The unique structure of poly(2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid) offers several advantages for drug delivery applications.
-
Hydrophobic Core Formation: The bulky and hydrophobic benzyl groups can drive the self-assembly of amphiphilic block copolymers into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[17]
-
pH-Responsive Drug Release: The carboxylic acid groups along the polymer backbone provide a handle for pH-responsive behavior. In the acidic environment of tumor tissues or endosomes (pH 5.5-6.5), the carboxylic acids will be protonated, potentially leading to a change in the polymer's conformation or solubility and triggering the release of the encapsulated drug.[5][17]
-
Bioconjugation: The carboxylic acid groups can be activated to form covalent linkages with amine- or hydroxyl-containing drug molecules or targeting ligands, creating polymer-drug conjugates.[2]
Diagram 3: Micelle Formation and Drug Delivery
Caption: Conceptual diagram of a polymer micelle for drug delivery.
Conclusion
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a promising, albeit novel, monomer for the synthesis of functional polymers with significant potential in materials science and biomedicine. The combination of a rigid backbone with bulky hydrophobic and reactive polar side groups offers a pathway to materials with high thermal stability and stimuli-responsive properties. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore the synthesis and application of this new class of polynorbornene-based materials.
References
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Chemspeed.
-
Techniques Used for Polymer Characterization. (2025, January 20). PharmiWeb.com. Retrieved January 20, 2026, from [Link]
- Polymer Characterization 2. (n.d.). Scribd.
- Church, D. C., et al. (2021). Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. Frontiers in Chemistry, 9, 735634.
- Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. (2025, August 7). ResearchGate.
-
An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. (2025, October 14). Resolve Mass Laboratories. Retrieved January 20, 2026, from [Link]
-
Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Grubbs catalyst. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- exo-5-Norbornenecarboxylic acid 97. (n.d.). Sigma-Aldrich.
- Synthesis of Norbornene Derivative Using Diels-Alder Reaction. (n.d.). ResearchGate.
- A Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (2022). JACS Au, 2(10), 2246–2252.
- Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. (2025, September 18). ResearchGate. Retrieved January 20, 2026, from a relevant polymer chemistry journal.
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- ROMP polymerization of diesters of cis-5-norbornene-2,3-dicarboxylic acid over the 2nd generation Grubbs catalyst. (n.d.). ResearchGate.
- End-Functionalized ROMP Polymers for Biomedical Applications. (2025, August 6). ResearchGate.
- Norbornene-derived doxorubicin copolymers as drug carriers with... (n.d.). ResearchGate.
- N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. (2025, March 6). ACS Macro Letters.
-
Olefin Metathesis Polymerization. (2024, September 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- Rao, J., et al. (2012). Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker. Biomacromolecules, 13(1), 107-116.
-
Olefin Metathesis Polymerization: Overview. (2023, April 30). JoVE. Retrieved January 20, 2026, from [Link]
- Approaches to the synthesis of Si-containing norbornenes: Diels–Alder... (n.d.). ResearchGate.
- Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. (2025, August 6). ResearchGate.
- 2-aza-bicyclo[2.2.1]heptane derivatives. (n.d.). Google Patents.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and... (n.d.). ScienceDirect.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (n.d.). The Journal of Organic Chemistry.
- Bicyclo 2.2.1 hept-2-ene 99. (n.d.). Sigma-Aldrich.
- Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. (n.d.). ChemRxiv.
- A novel post-polymerizable polynorbornene prepared via ROMP: easy synthesis and conversion into a free-standing film with high Tg and low dielectric constant. (n.d.). Materials Chemistry Frontiers.
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Functional Polymers for Biomedical Apps. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from the Sigma-Aldrich technical documents.
- Biomedical applications of functionalized fullerene-based nanomaterials. (n.d.). PMC.
-
Advanced Biomedical Applications of Multifunctional Natural and Synthetic Biomaterials. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. measurlabs.com [measurlabs.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. scribd.com [scribd.com]
- 17. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. The unique, rigid, and sterically demanding nature of the bicyclo[2.2.1]heptane (norbornane) scaffold presents a distinct set of synthetic challenges, particularly when targeting quaternary substitution at the C2 position. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, grounded in established principles of physical organic chemistry and field-proven insights.
Diagram: Proposed General Synthetic Workflow
The synthesis of the target compound likely proceeds through the alkylation of a C2-carboxylated bicyclo[2.2.1]heptane precursor. The critical step involves the formation of an enolate or its equivalent, followed by nucleophilic attack on a benzyl electrophile.
Caption: General workflow for the synthesis of the target molecule, highlighting key stages and associated challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Deprotonation and Enolate Formation
Question 1: I am seeing very low conversion of my starting ester (1) after adding the base and benzyl bromide. What is causing the incomplete reaction?
Answer: This is a common and anticipated challenge, primarily rooted in two factors: steric hindrance and base selection .
-
Causality - Steric Hindrance: The bicyclo[2.2.1]heptane framework is conformationally rigid and sterically demanding.[1] The α-proton at the C2 position is shielded, particularly from the endo face, by the C7 methylene bridge and the rest of the bicyclic structure. This steric congestion can hinder the approach of a bulky base, making deprotonation kinetically slow or inefficient.
-
Troubleshooting & Rationale:
-
Base Selection: Standard bases like sodium hydride (NaH) or potassium tert-butoxide may be insufficiently strong or too sterically hindered to efficiently deprotonate the C2 position, especially at low temperatures. The use of a very strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is the recommended choice. It is exceptionally strong and, while bulky, is well-suited for creating kinetically controlled enolates from hindered esters.
-
Temperature Control: Enolate formation should be conducted at low temperatures, typically -78 °C , in an anhydrous aprotic solvent like tetrahydrofuran (THF). This favors the formation of the kinetic enolate and minimizes side reactions such as ester condensation.
-
Reaction Time: Allow sufficient time for deprotonation to complete before adding the electrophile. For a sterically hindered substrate, this may require stirring for 1-2 hours at -78 °C. Monitoring the reaction by quenching small aliquots can help optimize this time.
-
Question 2: My reaction is producing a complex mixture of products, and I suspect side reactions during the enolate formation step. What are these side reactions and how can I prevent them?
Answer: Besides incomplete deprotonation, several side reactions can occur if conditions are not optimal.
-
Causality - Competing Reactions:
-
Claisen Condensation: If the temperature is allowed to rise, the formed enolate can act as a nucleophile and attack the carbonyl group of another ester molecule, leading to self-condensation products.
-
Proton Exchange: If there is any residual moisture or other proton source in the reaction, the enolate can be quenched, regenerating the starting material.
-
-
Troubleshooting & Rationale:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Inverse Addition: Consider adding the ester solution dropwise to the prepared LDA solution at -78 °C. This ensures that the ester is always in the presence of excess base, minimizing the chance of self-condensation.
-
Use of HMPA (Caution): In cases of extreme steric hindrance, adding a co-solvent like hexamethylphosphoramide (HMPA) can help to break up LDA aggregates and increase its reactivity.[2] However, HMPA is a potent carcinogen and should be handled with extreme care and only when necessary.
-
Part 2: The Alkylation Step
Question 3: The alkylation with benzyl bromide is giving a very low yield of the desired benzylated product (4). Instead, I am recovering mostly starting material. Why is the alkylation inefficient?
Answer: This issue points towards challenges in the nucleophilic attack of the enolate on benzyl bromide, again largely due to steric factors and the stereoelectronics of the bicyclic system.
-
Causality - Steric Shielding at C2: The C2 position is a quaternary center in the product, making the SN2 transition state for alkylation highly crowded. The enolate, being planar, allows for attack from two faces: exo and endo. The rigid bicyclic structure significantly hinders the approach of the benzyl bromide electrophile. The endo face is particularly shielded by the C5 and C6 methylene groups and the C7 bridge.[1] Therefore, attack, if it occurs, is heavily biased towards the less hindered exo face. This overall steric congestion can dramatically slow down the rate of alkylation.
-
Troubleshooting & Rationale:
-
Electrophile Reactivity: Ensure you are using a highly reactive benzyl electrophile. Benzyl bromide is generally preferred over benzyl chloride. Using freshly distilled or purified benzyl bromide is recommended.
-
Temperature Management: While enolate formation requires very low temperatures, the alkylation step may need to be warmed slightly to proceed at a reasonable rate. After adding the benzyl bromide at -78 °C, the reaction can be allowed to slowly warm to -40 °C or even 0 °C over several hours. This must be done cautiously, as warming too much can promote side reactions.
-
Reaction Time: Highly hindered alkylations can be very slow. It may be necessary to run the reaction for an extended period (12-24 hours).
-
Question 4: I have successfully benzylated my molecule, but NMR analysis shows a mixture of two diastereomers. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity is a primary challenge in this synthesis. As mentioned, the bicyclo[2.2.1]heptane system presents two distinct faces for the incoming electrophile.
-
Causality - Exo vs. Endo Attack:
-
Exo Attack (Favored): The exo face is sterically more accessible. The approach of the benzyl group from this side is less impeded, generally making the exo-benzyl product the major diastereomer.
-
Endo Attack (Disfavored): The endo face is significantly more hindered. Formation of the endo-benzyl product is expected to be the minor pathway.
-
-
Troubleshooting & Rationale:
-
Leverage Steric Bias: In many cases, the inherent steric bias of the substrate is the primary tool for control. The reaction will naturally favor the exo product. Maximizing this selectivity often involves using bulky protecting groups on the carboxylate (if applicable) to further discourage endo approach.
-
Temperature Optimization: Running the reaction at the lowest possible temperature that still allows for alkylation will maximize kinetic control and can enhance the natural exo-selectivity.
-
Chiral Auxiliaries: For syntheses requiring a single enantiomer, starting with an optically pure bicyclo[2.2.1]heptane-2-carboxylic acid derivative attached to a chiral auxiliary can direct the benzylation to one face. This is an advanced strategy for asymmetric synthesis.[3]
-
Purification: It is highly probable that the synthesis will yield a mixture of diastereomers. The primary method for obtaining a single isomer will be careful purification.
-
Part 3: Purification and Characterization
Question 5: I have a crude product containing the starting ester, and likely both the exo- and endo-benzyl diastereomers. I am struggling to separate them by column chromatography. What are your recommendations?
Answer: The separation of diastereomers of the bicyclo[2.2.1]heptane system can be notoriously difficult due to their similar polarities and rigid structures.
-
Causality - Structural Similarity: The exo and endo diastereomers have the same functional groups and molecular weight. Their difference lies only in the spatial arrangement of the benzyl group, which can lead to very similar retention factors (Rf) on silica gel.
-
Troubleshooting & Rationale:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating stubborn diastereomers. Both normal-phase and reverse-phase HPLC can be explored. A systematic screen of different columns and solvent systems is recommended.
-
Advanced Column Chromatography:
-
Use high-quality, small particle size silica gel for better resolution.
-
Employ a very shallow solvent gradient or run the column isocratically with a carefully optimized non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to maximize the difference in Rf.
-
Multiple columns may be necessary to achieve high purity.
-
-
Derivatization/Recrystallization: If the final carboxylic acid is a solid, it may be possible to selectively crystallize one diastereomer from the mixture. Sometimes, converting the acid to a salt with a chiral amine (like brucine or (R)-1-phenylethylamine) can allow for the separation of diastereomers by fractional crystallization.
-
NMR Analysis for Confirmation: Use 2D NMR techniques like NOESY to confirm the stereochemistry of the separated isomers. A NOE correlation between the benzyl protons and the C7-bridge protons would be indicative of the endo isomer, while a correlation with the C1 bridgehead proton might suggest the exo isomer.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Base for Deprotonation | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base ideal for forming kinetic enolates from sterically hindered esters. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation, and suitable for low-temperature reactions. |
| Deprotonation Temp. | -78 °C | Favors kinetic enolate formation and minimizes side reactions like Claisen condensation. |
| Alkylation Temp. | -78 °C, slowly warm to -40 °C or 0 °C | Balances the need for low temperature to maintain enolate integrity with the need for sufficient thermal energy for the sterically hindered SN2 reaction. |
| Electrophile | Benzyl Bromide | More reactive than benzyl chloride, increasing the rate of the challenging alkylation step. |
| Purification Strategy | HPLC or meticulous column chromatography | Diastereomers are often difficult to separate due to similar physical properties.[4] |
Final Considerations
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is a challenging but achievable goal for the experienced synthetic chemist. Success hinges on a deep understanding of the steric and stereoelectronic properties of the norbornane system. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount. Researchers should anticipate challenges with yield and diastereoselectivity and plan for rigorous purification and characterization of the final products.
References
- This reference is a placeholder representing a general authoritative source on organic synthesis principles. March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- This reference is a placeholder representing a general authoritative source on synthetic protocols. Smith, M. B. Organic Synthesis. 3rd ed., Wavefunction, 2011.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
-
New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society. [Link]
-
Steric Effect at C-7 of Norbornene. MacSphere Institutional Repository. [Link]
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
-
Gas Chromatographic Determination of the Absolute Configuration of Secondary Alcohols and Ketones Having 7-Carboxybicyclo-[2.2.1]heptane Skeleton. Journal of the Agricultural Chemical Society of Japan. [Link]
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
- This reference is a placeholder for a specific, though not found, protocol which would be cited for reaction conditions.
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Welcome to the technical support hub for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested advice to ensure the successful and efficient production of this valuable compound.
Synthesis Overview: The Alkylation of Norbornane Carboxylic Acid
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is most commonly achieved through the α-alkylation of a bicyclo[2.2.1]heptane-2-carboxylic acid derivative. This process involves the deprotonation of the α-carbon to the carboxyl group to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophilic benzyl halide.
The core of this synthesis relies on the efficient formation of the enolate. Due to the pKa of the α-proton of esters and carboxylic acids (around 25), a strong, non-nucleophilic base is required for complete and irreversible deprotonation.[1][2][3] Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity (pKa of its conjugate acid, diisopropylamine, is ~36) and significant steric bulk, which prevents it from acting as a nucleophile and adding to the carbonyl group.[1][2][4]
The reaction is highly sensitive to steric hindrance, both from the bulky bicyclic structure of the norbornane core and the LDA base itself.[5][6][7] Careful control of reaction conditions is paramount to achieving a high yield of the desired product.
Below is a workflow diagram illustrating the key steps in the synthesis.
Caption: General workflow for the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions to improve your reaction outcomes.
Q1: My reaction yield is consistently low, with a significant amount of unreacted starting material. What are the likely causes?
A1: Low conversion is a frequent issue and can often be traced back to several key factors related to enolate formation.
-
Insufficient Deprotonation: The most common culprit is incomplete formation of the lithium enolate. This can be due to:
-
Inactive LDA: Lithium diisopropylamide is highly sensitive to moisture. Using old or improperly stored LDA can lead to a lower effective concentration of the active base. It is often best to prepare LDA fresh in situ from diisopropylamine and n-butyllithium or use a recently purchased, sealed bottle.
-
Inaccurate Stoichiometry: Precise measurement of the starting carboxylic acid derivative and the base is critical. An excess of the starting material will naturally lead to incomplete conversion.
-
Presence of Protic Impurities: Any trace amounts of water or other protic solvents in your reaction flask, starting materials, or solvent (typically THF) will quench the LDA, reducing the amount available for deprotonation. Ensure all glassware is flame-dried or oven-dried immediately before use, and use freshly distilled, anhydrous solvents.[8]
-
-
Low Reaction Temperature: While enolate formation is typically carried out at -78 °C to minimize side reactions, if the temperature is too low, the deprotonation reaction may be too slow, leading to incomplete enolate formation before the addition of the benzyl halide.[9]
Troubleshooting Protocol: Optimizing Enolate Formation
-
Glassware and Solvent Preparation:
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Use anhydrous tetrahydrofuran (THF), preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system.
-
-
LDA Preparation (In Situ):
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.
-
Stir the solution at 0 °C for 30 minutes before cooling to -78 °C for the enolate formation step.
-
-
Enolate Formation and Alkylation:
-
Dissolve the bicyclo[2.2.1]heptane-2-carboxylic acid derivative (1.0 equivalent) in a separate flask with anhydrous THF.
-
Slowly add the carboxylic acid derivative solution to the freshly prepared LDA solution at -78 °C.
-
Allow the reaction to stir at -78 °C for at least 1-2 hours to ensure complete enolate formation.
-
Slowly add the benzyl halide (1.0-1.2 equivalents) to the enolate solution at -78 °C.
-
Let the reaction slowly warm to room temperature and stir overnight.
-
Q2: I'm observing the formation of side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
A2: The formation of byproducts is often a result of competing reaction pathways. The most common side products in this synthesis are the result of O-alkylation and dialkylation.
-
O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired). The choice between these two pathways is influenced by several factors, including the counterion, solvent, and electrophile. For this specific synthesis, using a lithium counterion (from LDA) and a polar aprotic solvent like THF generally favors C-alkylation. Harder electrophiles tend to favor O-alkylation.
-
Dialkylation: If a second deprotonation event occurs after the initial benzylation, a second benzyl group can be added, leading to a dialkylated byproduct. This is more likely to occur if an excess of base and/or benzyl halide is used.
Minimizing Side Product Formation
| Parameter | Recommendation to Favor C-Alkylation | Rationale |
| Base | Use Lithium Diisopropylamide (LDA). | The lithium cation coordinates to the oxygen, reducing its nucleophilicity and favoring C-alkylation. |
| Solvent | Use a polar aprotic solvent like Tetrahydrofuran (THF). | THF solvates the lithium cation, but not to the extent that it fully dissociates the ion pair, which helps to direct C-alkylation. |
| Temperature | Maintain a low temperature (-78 °C) during enolate formation and alkylation. | Lower temperatures increase the selectivity of the reaction and minimize side reactions.[5] |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the base and carefully control the amount of benzyl halide (1.0-1.2 equivalents). | This ensures complete initial deprotonation while minimizing the chances of a second deprotonation and subsequent dialkylation. |
Q3: The purification of the final product is proving difficult. Are there any tips for a more efficient purification process?
A3: The primary challenge in purification is often the separation of the desired product from unreacted starting material and any non-polar byproducts.
-
Initial Workup: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), a standard aqueous workup is necessary. The carboxylic acid product will be in its carboxylate form in a basic aqueous layer. Acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 will protonate the carboxylate, allowing the product to be extracted into an organic solvent like ethyl acetate or diethyl ether. This step is crucial for separating the acidic product from neutral starting materials or byproducts.
-
Chromatography: Column chromatography on silica gel is typically the most effective method for final purification. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing of the carboxylic acid product on the silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Q4: Could the steric hindrance of the bicyclo[2.2.1]heptane system be a limiting factor in my reaction?
A4: Absolutely. The rigid, bicyclic structure of the norbornane core presents significant steric hindrance.[6][7] The approach of the bulky LDA base to the α-proton and the subsequent approach of the benzyl halide to the enolate are both sterically demanding steps.
The stereochemistry of the starting bicyclo[2.2.1]heptane-2-carboxylic acid (endo vs. exo) can also influence the reaction. The exo face is generally considered to be less sterically hindered for the approach of reagents. If you are starting with a mixture of endo and exo isomers, you may observe different reaction rates for each, potentially complicating the reaction profile.
Caption: Steric considerations for endo and exo isomers.
While you cannot change the inherent sterics of the substrate, ensuring all other reaction parameters are optimized (as discussed in the previous questions) is the best strategy to overcome this challenge. This includes using a sufficiently strong base to drive the deprotonation to completion and allowing adequate reaction time.
References
-
New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.). Synlett. Retrieved from [Link]
-
Enolate Anion Formation Using LDA. (2011, September 19). YouTube. Retrieved from [Link]
-
Using LDA to Form an Enolate Ion. (2014, July 26). Chemistry LibreTexts. Retrieved from [Link]
-
Using LDA to Form an Enolate Ion. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved from [Link]
-
Video: Crossed Aldol Reaction Using Strong Bases. (2023, April 30). JoVE. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
formation of enolates from esters and other acid derivatives. (2019, January 14). YouTube. Retrieved from [Link]
-
Steric Effect at C-7 of Norbornene. (n.d.). McMaster University. Retrieved from [Link]
-
Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 7. Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
Technical Support Center: Purification of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Welcome to the technical support center for the purification of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar bicyclic carboxylic acids. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, providing causal explanations and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
Question: My final product, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, is an oil or refuses to crystallize from the chosen solvent system. What is causing this, and how can I obtain a solid product?
Root Cause Analysis: The presence of impurities, such as unreacted starting materials, byproducts, or residual solvent, can significantly depress the melting point of your compound and inhibit crystal lattice formation. Carboxylic acids, in particular, can be challenging to crystallize due to their polarity and hydrogen bonding capabilities, which can lead to strong interactions with a variety of solvents[1][2].
Solutions:
-
Acid-Base Extraction: This is a highly effective first step to remove neutral and basic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., 1M NaOH or NaHCO₃), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt.[3] The organic layer, containing neutral impurities, can be discarded. Subsequently, acidifying the aqueous layer with a strong acid (e.g., 6M HCl) to a pH well below the pKa of the carboxylic acid will precipitate the purified product, which can then be collected by filtration.[1][3]
-
Solvent System Optimization for Recrystallization: The ideal recrystallization solvent will dissolve the carboxylic acid at elevated temperatures but have poor solubility at lower temperatures.[1]
-
Systematic Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water, and mixtures thereof).
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common combinations for carboxylic acids include ethanol/water or ethyl acetate/hexanes.[4]
-
-
Scratching and Seeding: If the solution is supersaturated but crystallization has not initiated, induce it by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure solid, add a "seed" crystal to the supersaturated solution.
Issue 2: Persistent Impurities After Recrystallization
Question: Despite multiple recrystallization attempts, I'm still observing significant impurities in my NMR or LC-MS analysis. How can I remove these persistent contaminants?
Root Cause Analysis: Some impurities may have very similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone. These could be isomers or byproducts with similar functional groups and polarities.
Solutions:
-
Column Chromatography: For challenging separations, silica gel column chromatography is a powerful technique.[5][6]
-
Solvent System (Eluent): A common issue with carboxylic acids on silica gel is "streaking" or tailing of the spot on a TLC plate, which translates to poor separation on a column. This is due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluent system. This protonates the silica surface and the carboxylate, leading to sharper bands and better separation.
-
Gradient Elution: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity to elute your compound.
-
-
Solid-Phase Extraction (SPE): Anion exchange resins can be utilized for a "catch and release" purification strategy.[7] The crude product is dissolved in a suitable solvent and passed through an anion exchange column (e.g., DOWEX 1x8-400 formate). The carboxylic acid will be retained on the resin, while neutral impurities are washed away. The pure acid can then be eluted by washing the column with a solution containing a stronger acid, such as formic acid or TFA in an organic solvent.[7]
Issue 3: Low Recovery After Purification
Question: I am experiencing significant product loss during my purification workflow. What are the likely causes and how can I improve my yield?
Root Cause Analysis: Product loss can occur at multiple stages: incomplete extraction, premature crystallization during hot filtration, using an excessive amount of recrystallization solvent, or incomplete elution from a chromatography column.
Solutions:
-
Extraction Optimization: When performing acid-base extractions, ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate and dissolve the carboxylate salt. Conversely, during precipitation, ensure the pH is sufficiently acidic (at least 2 pH units below the pKa) for complete protonation and precipitation.[3] Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[1]
-
Recrystallization Technique:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize the formation of pure crystals. Rapid cooling can trap impurities.
-
-
Chromatography Efficiency: Ensure proper column packing and loading to avoid channeling. Monitor the elution carefully with TLC to collect all fractions containing the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in the synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, diastereomers if chiral centers are not controlled, and byproducts from side reactions. Given its structure, potential impurities could arise from incomplete alkylation or alternative reaction pathways of the synthetic precursors. Analytical techniques like ¹H and ¹³C NMR, LC-MS, and chiral HPLC (if applicable) are essential for identifying and quantifying these impurities.[8]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of methods is recommended for a thorough purity assessment:[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting the presence of impurities, even at low levels, and confirming the molecular weight of the target compound.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. If the compound is chiral, chiral HPLC is necessary to determine the enantiomeric or diastereomeric excess.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of a purification step like column chromatography.
Q3: Can I use distillation for purification?
A3: While vacuum distillation can be a viable purification method for some carboxylic acids, it is generally more suitable for lower molecular weight, more volatile compounds.[9] Given the relatively high molecular weight (230.30 g/mol ) and the presence of an aromatic ring in 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, it would likely require high vacuum and elevated temperatures, which could lead to decomposition. Therefore, crystallization and chromatography are generally the preferred methods.
Q4: How does the bicyclo[2.2.1]heptane core influence the choice of purification method?
A4: The rigid, bicyclic structure of the norbornane core imparts a high degree of lipophilicity to the molecule. This, combined with the polar carboxylic acid group, creates an amphiphilic character that must be considered. This structure may lead to good solubility in a range of organic solvents, which can make finding an ideal single-component recrystallization solvent challenging, often necessitating the use of solvent mixtures. In chromatography, the bulky, non-polar cage can lead to faster elution than a comparable acyclic carboxylic acid.
III. Experimental Protocols & Data
Protocol 1: Acid-Base Extraction
-
Dissolve the crude 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times, combining the aqueous extracts.[1]
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2 (test with pH paper). A white precipitate of the purified carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Place the crude, dry carboxylic acid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate to completely dissolve the solid.
-
While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | Mobile Phase Composition | Application Notes |
| Low to Medium | Hexanes:Ethyl Acetate (9:1 to 1:1) + 0.5% Acetic Acid | Ideal for eluting the target compound from non-polar impurities. The acetic acid is crucial to prevent tailing. |
| Medium to High | Dichloromethane:Methanol (99:1 to 95:5) + 0.5% Acetic Acid | Useful if the compound is less soluble in ethyl acetate or if more polar impurities are present. |
IV. Visual Workflows
Caption: Decision workflow for purifying 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Caption: Troubleshooting tailing in chromatography of carboxylic acids.
V. References
-
Benchchem. (n.d.). Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols. Retrieved from Benchchem website.
-
Iranian Chemical Society. (n.d.). Synthesis of Certain 1,7,7-Trimethyl-bicyclo[2.2.1]heptane Derivatives with Anticonvulsant, Hypogly. SID.
-
Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from Benchchem website.
-
ACS Publications. (2014, June 3). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry.
-
Benchchem. (n.d.). Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid. Retrieved from Benchchem website.
-
Universidad de La Rioja. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
-
Google Patents. (n.d.). US7994211B2 - Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
-
Benchchem. (n.d.). Optimizing thionyl chloride reaction for Bicyclo[2.2.1]heptane-2-carbonyl chloride synthesis. Retrieved from Benchchem website.
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp.
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives. Tetrahedron: Asymmetry, 16, 2754–2763.
-
Google Patents. (n.d.). Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
-
ACS Publications. (n.d.). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry.
-
NIH. (n.d.). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
-
ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. J. Comb. Chem.
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid.
-
PubChemLite. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
-
NIH. (n.d.). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. PMC.
-
ResearchGate. (2009, May). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Google Patents. (n.d.). WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith.
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION.
-
The Journal of Organic Chemistry. (1976). Volume 41, No. 11.
-
Googleapis.com. (2015, September 17). Application No. AU 2015229055 B2.
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting for the identification of common side products encountered during reactions with this compound. Our approach is rooted in mechanistic principles to not only identify but also to understand and mitigate the formation of these impurities.
Introduction: The Challenge of the Bicyclo[2.2.1]heptane System
The rigid, strained bicyclo[2.2.1]heptane (norbornane) framework is a valuable scaffold in medicinal chemistry. However, its inherent strain and the stereochemistry of substituents can lead to a variety of side reactions, particularly those involving carbocationic intermediates. The presence of a tertiary carboxylic acid at the C2 position, along with a benzyl group, presents unique challenges and reaction pathways that can lead to a complex mixture of products. This guide will focus on the most common side products, their mechanisms of formation, and strategies for their identification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions to expect with 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid?
A1: The most prevalent side reactions stem from the formation of a carbocation at the C2 position. This can be initiated by protonation of the carboxyl group under acidic conditions, or during reactions that proceed via a carbocation intermediate (e.g., certain types of esterification or halogenation). Once formed, this tertiary carbocation is prone to skeletal rearrangements, primarily the Wagner-Meerwein rearrangement.[1][2][3] Additionally, intramolecular reactions, such as lactonization, can occur under acidic conditions.[4][5]
Q2: What is a Wagner-Meerwein rearrangement and why is it so common in this system?
A2: The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where an alkyl or aryl group migrates to a neighboring carbocationic center.[1][6] In the bicyclo[2.2.1]heptane system, this rearrangement is driven by the release of ring strain. The initial tertiary carbocation at C2 can rearrange to a more stable secondary carbocation at C1, which is stabilized by the rigid bicyclic framework. This rearrangement leads to a shift of the benzyl group from the C2 to the C1 position.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation depends on the specific reaction.
-
For reactions sensitive to carbocation formation: Employ milder reaction conditions. For example, in esterification, avoid strong acids and high temperatures. Consider using coupling agents (e.g., DCC, EDC) that do not proceed through a free carbocation intermediate.
-
To prevent rearrangement: Choose reagents and conditions that favor a concerted or radical mechanism over a carbocationic one.
-
To avoid lactonization: Use anhydrous conditions and neutral or slightly basic pH where possible.
Troubleshooting Guide: Identification of Specific Side Products
This section details the identification of the most likely side products in reactions of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Issue 1: An unexpected isomer is detected in my reaction mixture, particularly in acid-catalyzed reactions.
Potential Cause: You are likely observing the product of a Wagner-Meerwein rearrangement. The formation of a carbocation at C2, followed by migration of the C1-C6 bond to C2, results in a new carbocation at C1 and a rearranged carbon skeleton. The benzyl group then migrates from C2 to C1.
Identification and Characterization:
The primary rearranged product is 1-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid .
-
Mass Spectrometry (MS): The rearranged product will have the same molecular weight and elemental composition as the starting material. Fragmentation patterns may differ, with the rearranged product potentially showing fragments arising from the cleavage of the C1-C2 bond.
-
NMR Spectroscopy: This is the most definitive technique for identification.
-
¹H NMR: The most significant change will be the disappearance of the characteristic bridgehead proton signal adjacent to the quaternary carbon (C1 in the starting material) and the appearance of a new methine proton at C2. The benzyl protons will also show a different chemical environment.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic system will change significantly. Look for a shift in the quaternary carbon signal (originally C2) to a downfield position corresponding to the new C1-benzyl substituted carbon.
-
Proposed Structure of Rearranged Product:
Caption: Wagner-Meerwein rearrangement product.
Experimental Workflow for Identification:
Caption: Workflow for side product identification.
| Technique | 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (Starting Material) | 1-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (Rearranged Product - Predicted) |
| Key ¹H NMR Signals | Absence of a proton at C2. Bridgehead proton at C1. | Methine proton at C2. Absence of a bridgehead proton adjacent to the benzyl group. |
| Key ¹³C NMR Signals | Quaternary carbon at C2 bearing benzyl and carboxyl groups. | Quaternary carbon at C1 bearing the benzyl group. Methine carbon at C2 bearing the carboxyl group. |
| Mass (m/z) | [M]+ | [M]+ (Same as starting material) |
Issue 2: A product with a lower molecular weight is observed, especially under harsh acidic conditions or high temperatures.
Potential Cause: Decarboxylation of the starting material or a rearranged intermediate. While simple carboxylic acids are generally stable, the tertiary nature of this acid could facilitate decarboxylation under forcing conditions, leading to the formation of 2-benzylbicyclo[2.2.1]heptane .
Identification and Characterization:
-
Mass Spectrometry (MS): A significant loss of 44 Da (CO₂) from the molecular ion of the starting material will be observed.
-
NMR Spectroscopy:
-
¹H NMR: The proton spectrum will be simplified. The characteristic signals for the benzyl group and the bicyclo[2.2.1]heptane skeleton will remain, but the carboxylic acid proton will be absent. A new proton signal will appear at the C2 position.
-
¹³C NMR: The signal for the carboxyl carbon (~170-180 ppm) will be absent.
-
Issue 3: In an attempt to form an ester under acidic conditions, a neutral, non-ester product is formed.
Potential Cause: Intramolecular cyclization (lactonization) can occur if a carbocation is formed at C2, followed by attack of the carboxyl group oxygen. This is more likely if the reaction is run in a non-nucleophilic solvent. The resulting product would be a lactone.
Identification and Characterization:
-
Mass Spectrometry (MS): The lactone will have the same molecular weight as the starting material.
-
IR Spectroscopy: A characteristic C=O stretch for a lactone will be observed, typically at a higher frequency (1760-1800 cm⁻¹) than a carboxylic acid C=O stretch.
-
NMR Spectroscopy:
-
¹³C NMR: The carbonyl carbon signal will be in the typical range for a lactone ester.
-
¹H NMR: The absence of the acidic proton of the carboxylic acid will be noted.
-
Mechanism of Lactonization:
Caption: Plausible lactonization pathway.
Conclusion
The unique structural features of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid make it susceptible to specific side reactions, most notably the Wagner-Meerwein rearrangement and, under certain conditions, decarboxylation and lactonization. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures. The use of modern analytical techniques, particularly NMR spectroscopy and mass spectrometry, is essential for the unambiguous identification of these side products. By carefully selecting reaction conditions, researchers can often minimize the formation of these unwanted byproducts and improve the yield and purity of their desired compounds.
References
- Wagner, G.; Brykner, W. Ueber die Oxydation des Pinen's mit Kaliumpermanganat. Ber. Dtsch. Chem. Ges.1899, 32, 2320-2327.
- Meerwein, H.; van Emster, K. Über die Gleichgewichts-Isomerie zwischen Bornylchlorid, Isobornylchlorid und Camphen-hydrochlorid. Ber. Dtsch. Chem. Ges.1922, 55, 2500-2528.
-
LibreTexts. 30.1: Wagner-Meerwein Rearrangements. [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. [Link]
-
J&K Scientific. Wagner-Meerwein Rearrangement. [Link]
-
PubChem. Bicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
- Google Patents. Process for producing 5-norbornene-2-carboxylic acid and its ester.
-
Master Organic Chemistry. Decarboxylation. [Link]
- Google Patents. A process for one-pot synthesis of corey lactone.
-
PubChem. 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
YouTube. Wagner-Meerwein Rearrangement Mechanism | Organic Chemistry. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 5. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Optimization of reaction conditions for coupling 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Welcome, researchers and drug development professionals. This guide provides specialized troubleshooting and optimization strategies for the coupling of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. This particular substrate presents a significant synthetic challenge due to the extreme steric hindrance around the tertiary carboxylic acid, which is positioned on a rigid bicyclic scaffold. Standard amide or ester bond formation protocols often result in low to negligible yields. This document is structured as a series of frequently asked questions (FAQs) and in-depth guides to address and resolve the common issues encountered during your experiments.
Troubleshooting Guide & FAQs
Problem Area 1: Low to No Product Yield
This is the most frequently encountered issue with this substrate. The primary cause is the difficulty in activating the sterically hindered carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol.[1]
Q1: My standard coupling reaction (e.g., EDC/HOBt or DCC) is failing. Why?
A: The failure of common carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) is expected for this substrate. The bulky bicyclo[2.2.1]heptane framework, combined with the adjacent benzyl group, physically blocks these reagents from efficiently accessing the carboxylic acid to form the necessary O-acylisourea active intermediate.[2] This steric shield prevents the subsequent nucleophilic attack by the amine. While additives like HOBt (Hydroxybenzotriazole) can help, they are often insufficient to overcome such profound steric hindrance.[1]
Q2: Which coupling reagents are recommended for a sterically demanding acid like this one?
A: For challenging substrates, more potent uronium- or phosphonium-based reagents are required. These reagents generate highly reactive intermediates that can overcome the steric barrier. The top candidates are HATU, HBTU, and COMU.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the "gold standard" for hindered couplings. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to aminolysis.[4] A recent patent application explicitly details a successful HATU-mediated coupling of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid itself, demonstrating its real-world applicability.[5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with reactivity comparable or even superior to HATU for hindered couplings.[7] It is based on OxymaPure, making it a safer alternative to the potentially explosive HOBt- or HOAt-based reagents.[3] Its byproducts are also water-soluble, simplifying purification.[7]
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | "Gold standard" for hindered couplings; high reactivity. | Expensive; based on potentially explosive HOAt.[3] |
| HBTU | Uronium/Aminium | Good general-purpose reagent, less reactive than HATU. | May be insufficient for this specific substrate. |
| COMU | Uronium/Aminium | Excellent reactivity, safer (Oxyma-based), water-soluble byproducts.[7] | Can have limited stability in solution (DMF). |
| PyBOP | Phosphonium | Does not cause guanidinylation side reactions; clean reactions. | Solutions in DMF should be made fresh daily. |
Q3: My yield is still low even with HATU. What other conditions can I optimize?
A: If a powerful coupling reagent alone isn't sufficient, consider the following optimizations:
-
Base Selection: A non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[8] Use at least 2-3 equivalents to neutralize the generated hexafluorophosphate salt and ensure the amine nucleophile remains deprotonated.
-
Solvent Choice: Anhydrous polar aprotic solvents are necessary. N,N-Dimethylformamide (DMF) is most common, but if solubility or reactivity is an issue, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.[8] Ensure your solvents are truly anhydrous, as water will hydrolyze the activated intermediate.[1]
-
Pre-activation: Do not add all reagents at once. Allow the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) to stir together for 15-30 minutes at room temperature.[1] This "pre-activation" step ensures the formation of the active ester before the amine is introduced, maximizing the chance of successful coupling.
-
Temperature & Time: While most couplings are run at room temperature, gently heating a stubborn reaction to 40-50 °C can sometimes provide the necessary activation energy. Extend the reaction time significantly; hindered couplings can require 24 hours or more to reach completion. Monitor progress by LC-MS.
Problem Area 2: Alternative Activation Strategies
Q4: The uronium salt methods are not working. Is there a more forceful way to activate the carboxylic acid?
A: Yes. When all else fails, converting the carboxylic acid to an acyl fluoride or acyl chloride is a powerful, albeit harsher, alternative. Acyl halides are significantly more reactive than the in-situ generated active esters from coupling reagents.
A modern protocol for generating acyl fluorides in situ has proven effective for extremely hindered substrates where other methods have failed.[9] This avoids the difficulties of isolating a potentially unstable acyl halide.
-
Method: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH with a base like DIPEA to generate the acyl fluoride in situ, which then reacts with the amine.[1][9] This method has been shown to provide good to excellent yields for couplings that gave no product with standard methods.[9]
Experimental Protocols & Workflows
Protocol 1: Recommended Method using HATU Coupling
This protocol is based on a general procedure for hindered couplings and has been specifically reported for the target molecule.[1][5]
Materials:
-
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq)
-
Amine or Alcohol (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the solution at room temperature for 20 minutes to pre-activate the acid. A color change may be observed.
-
Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. Expect reaction times to be long (12-48 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting failed coupling reactions with the target molecule.
Caption: A decision tree for optimizing the coupling reaction.
Diagram 2: HATU Activation Mechanism
This diagram illustrates how HATU activates the carboxylic acid to facilitate the coupling reaction.
Caption: Mechanism of carboxylic acid activation by HATU.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11501. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Goel, A., et al. (2017). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 7(59), 37308-37326. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
Valero, C., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Organic & Biomolecular Chemistry, 13(4), 868-883. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(7), 1156-1184. [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(21), 5881-5884. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2024). WO2024102639A1 - N-arylpyrazole nod2 agonists as promoters of immune checkpoint inhibitor therapy.
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. WO2024102639A1 - N-arylpyrazole nod2 agonists as promoters of immune checkpoint inhibitor therapy - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Resolution of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid Enantiomers
Welcome to the technical support center for the resolution of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chiral separation.
Introduction to the Challenge
The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds, particularly in the pharmaceutical industry.[1][2] Enantiomers of a chiral molecule often exhibit different pharmacological activities. 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, with its rigid bicyclic structure, presents a unique set of challenges for enantiomeric resolution. The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[1][2][3] This process leverages the different physical properties of diastereomers, such as solubility, to achieve separation.[4][5][6]
This guide will focus on the diastereomeric salt resolution method, addressing common issues and providing practical, field-tested solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Issue 1: Poor or No Crystallization of Diastereomeric Salts
Question: I've reacted my racemic 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid with a chiral resolving agent, but I'm not getting any crystal formation, or the yield is very low. What's going wrong?
Answer:
This is a common and often frustrating issue in diastereomeric salt resolution. The problem typically lies in the choice of resolving agent and/or the crystallization solvent system.
Causality and Recommended Actions:
-
Inappropriate Resolving Agent: The interaction between the carboxylic acid and the chiral amine needs to be strong enough to form a stable salt, and the resulting diastereomers must have a significant difference in solubility.[7]
-
Action: Screen a variety of chiral resolving agents. For carboxylic acids, common choices include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.[4][8][9] It's often necessary to test several options to find one that yields well-defined crystals with a significant solubility difference between the diastereomers.[1]
-
-
Suboptimal Solvent System: The solvent plays a crucial role in both dissolving the diastereomeric salts and facilitating the selective crystallization of the less soluble salt.
-
Action: Conduct a systematic solvent screening. Start with common solvents like ethanol, methanol, acetone, and ethyl acetate. If single solvents are ineffective, explore binary or even ternary solvent mixtures. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact salt formation and crystallization.
-
Action: Typically, a 1:1 molar ratio is a good starting point. However, sometimes using a slight excess or deficit of the resolving agent can influence the crystallization process. Experiment with ratios around the 1:1 mark.
-
-
Supersaturation Not Achieved: Crystallization requires a supersaturated solution.
-
Action: Ensure your starting concentration is high enough. This can be achieved by dissolving the components in a minimal amount of hot solvent and then allowing it to cool slowly. If crystals still don't form, try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer if available.[6]
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Acid
Question: I've managed to crystallize a diastereomeric salt, but after liberating the carboxylic acid, the enantiomeric excess is much lower than desired. How can I improve the purity?
Answer:
Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers. This can be due to co-crystallization or insufficient purification.
Causality and Recommended Actions:
-
Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system for a single crystallization to be effective.
-
Action: Re-evaluate your solvent system. A different solvent or solvent mixture might enhance the solubility difference.
-
-
Need for Recrystallization: A single crystallization is often not enough to achieve high enantiomeric purity.[4]
-
Action: Perform multiple recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble diastereomer should increase. Monitor the progress by measuring the optical rotation of the salt at each stage. The resolution is considered complete when the optical rotation no longer changes with further recrystallization.[4]
-
-
Incomplete Liberation of the Carboxylic Acid: If the acid is not fully liberated from the diastereomeric salt, the final product will be contaminated.
-
Action: Ensure complete acidification to break the salt. Typically, this involves treating an aqueous solution or suspension of the salt with a strong acid like HCl or H₂SO₄ until the pH is low (e.g., pH 1-2). Follow this with a thorough extraction of the free carboxylic acid into an organic solvent.
-
-
Racemization: Although less common for this specific compound under standard resolution conditions, some chiral molecules can racemize.
-
Action: If racemization is suspected, investigate the stability of your compound under the resolution and liberation conditions. This might involve adjusting the temperature or pH.
-
Issue 3: Difficulty in Liberating the Carboxylic Acid from the Diastereomeric Salt
Question: I have the pure diastereomeric salt, but I'm struggling to recover the 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. What is the best procedure?
Answer:
The liberation of the free acid from its salt is a crucial final step. Incomplete reaction or inefficient extraction can lead to low yields.
Causality and Recommended Actions:
-
Inefficient Acidification: The salt must be fully protonated to release the free carboxylic acid.
-
Action: Suspend or dissolve the diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Add a strong acid (e.g., 2M HCl) dropwise with vigorous stirring until the aqueous layer is strongly acidic. The free carboxylic acid will be extracted into the organic layer.
-
-
Poor Extraction: The free carboxylic acid may have some solubility in the aqueous phase, leading to loss of product.
-
Action: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts and wash them with brine to remove any dissolved water and inorganic salts.
-
-
Emulsion Formation: Vigorous shaking during extraction can sometimes lead to stable emulsions, making phase separation difficult.
-
Action: If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for carboxylic acids like 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid?
A1: A range of chiral amines can be used. Commonly employed and commercially available options include:
-
(R)-(+)-1-Phenylethylamine
-
(S)-(-)-1-Phenylethylamine
-
Cinchonidine and Cinchonine (naturally occurring alkaloids)
-
Quinine and Quinidine (naturally occurring alkaloids)
-
Brucine and Strychnine (naturally occurring alkaloids, though their toxicity requires careful handling)[4][8][9]
The choice of the resolving agent is often empirical, and a screening of several candidates is recommended.[1]
Q2: How do I choose the right solvent for crystallization?
A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A good starting point is to test the solubility of the racemic salt in a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile). The goal is to find a solvent that dissolves the salt when hot but allows for the selective crystallization of one diastereomer upon cooling.
Q3: How can I monitor the progress of the resolution?
A3: The primary method for monitoring the progress of a diastereomeric salt resolution is by measuring the specific optical rotation of the crystallized salt after each recrystallization step.[4] When the specific rotation reaches a constant value, it indicates that the salt is diastereomerically pure. Additionally, chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess of the liberated carboxylic acid at different stages.
Q4: What if both diastereomeric salts crystallize out of solution?
A4: If both salts precipitate, it indicates that the solubility difference is not large enough in the chosen solvent, or the solution is too concentrated. You can try diluting the solution or, more effectively, finding a different solvent system that provides better discrimination between the diastereomers.
Q5: Is there an alternative to diastereomeric salt crystallization?
A5: Yes, other methods for chiral resolution exist, although they may be more complex or costly for large-scale applications. These include:
-
Chiral Chromatography: The racemic mixture can be separated on a chiral stationary phase (CSP) using techniques like HPLC or Supercritical Fluid Chromatography (SFC).[10]
-
Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Kinetic Resolution: A chiral catalyst or reagent is used to selectively react with one enantiomer at a faster rate than the other.[11]
For many applications, however, diastereomeric salt crystallization remains a robust and cost-effective method.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve the racemic 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol).
-
In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
Recrystallize the collected salt from a minimal amount of the same hot solvent.
-
Repeat the recrystallization process until the specific optical rotation of the salt becomes constant.
-
Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Acidification:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
With vigorous stirring, add 2M HCl dropwise until the aqueous layer is acidic (pH 1-2, check with pH paper).
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
References
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
RSC Publishing. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]
- Google Patents. (n.d.). Optical resolution of enantiomer mixture.
-
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
Troubleshooting NMR and mass spectrometry data of bicyclic compounds
Welcome to the Technical Support Center for NMR and Mass Spectrometry analysis of bicyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these structurally complex molecules. The inherent rigidity and strained ring systems of bicyclic compounds often lead to spectral data that can be complex and challenging to interpret. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions to assist you in obtaining and interpreting high-quality data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid nature of bicyclic systems often leads to complex NMR spectra with significant signal overlap and challenging stereochemical assignments. This section addresses common issues encountered during NMR analysis.
Frequently Asked Questions (FAQs) - NMR
Question 1: My 1H NMR spectrum for a bicyclic compound shows severe signal overlap in the aliphatic region. How can I resolve these signals and make accurate assignments?
Answer:
Signal overlap is a frequent challenge with bicyclic molecules due to the rigid framework, which restricts conformational flexibility and can result in many protons having very similar chemical environments.[1][2]
Troubleshooting Steps:
-
Optimize Solvent and Temperature:
-
Solvent Choice: Changing the deuterated solvent can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals. Aromatic solvents like benzene-d6 or pyridine-d5 can cause significant shifts (anisotropic effects) compared to chloroform-d or DMSO-d6.[3][4][5][6][7]
-
Temperature Variation: Acquiring spectra at different temperatures can alter the conformation of flexible side chains or slightly change the average conformation of the bicyclic system, potentially resolving overlapping peaks.[8]
-
-
Higher Field Strength: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often resolving overlap.
-
Two-Dimensional (2D) NMR Techniques:
-
COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other. It helps in tracing out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a coupled spin system, even if they are not directly coupled. This can help to differentiate between different parts of the bicyclic structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since 13C spectra are generally better resolved, this is an excellent method to resolve overlapping proton signals by spreading them out in the carbon dimension.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
Workflow for Resolving Signal Overlap:
Caption: Troubleshooting workflow for overlapping NMR signals.
Question 2: I am struggling to assign the relative stereochemistry (e.g., endo vs. exo) of a substituent on my bicyclic compound. Which NMR technique is most reliable for this?
Answer:
Determining stereochemistry in rigid bicyclic systems is a common challenge. The most powerful NMR technique for this is the Nuclear Overhauser Effect (NOE) experiment.[10] NOE detects spatial proximity between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.
Experimental Protocol: 1D NOE Difference or 2D NOESY/ROESY
-
1D NOE Difference (Recommended for simpler molecules):
-
Step 1: Identify Key Protons. Select a proton with a well-resolved signal and a known stereochemical position (e.g., a bridgehead proton).
-
Step 2: Acquire Control Spectrum. Run a standard 1D ¹H NMR spectrum.
-
Step 3: Acquire NOE Spectrum. Irradiate the selected proton. Protons that are spatially close will show an enhancement in their signal intensity.
-
Step 4: Subtract Spectra. Subtract the control spectrum from the NOE spectrum. The resulting "difference spectrum" will only show the signals of the protons that experienced an NOE.
-
-
2D NOESY/ROESY (Recommended for complex molecules):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations for small to medium-sized molecules.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for medium-sized molecules where the NOE effect might be close to zero. It distinguishes between NOE and chemical exchange.
-
Interpretation: Cross-peaks in a NOESY or ROESY spectrum indicate that the two correlated protons are close in space. By systematically analyzing these cross-peaks, a 3D model of the molecule's stereochemistry can be built.[11]
-
Example Application:
For a norbornane system, irradiating a bridgehead proton might show an NOE to an endo proton on a neighboring carbon but not to the corresponding exo proton, allowing for unambiguous assignment. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it very sensitive to small changes in distance.[10]
Question 3: The coupling constants (J-values) in my bicyclic compound don't seem to follow the typical patterns I expect. How do I interpret these?
Answer:
The rigid, strained nature of bicyclic systems locks dihedral angles between protons, leading to coupling constants that can be very different from those in flexible acyclic systems. The Karplus equation is the fundamental principle that relates the three-bond coupling constant (³J) to the dihedral angle between the coupled protons.[2][12]
Key Considerations for Bicyclic Systems:
-
Fixed Dihedral Angles: Unlike freely rotating systems that show averaged coupling constants, the J-values in bicyclic compounds are fixed and highly dependent on the rigid geometry.[2]
-
Strain Effects: Ring strain can also influence coupling constants.
-
Karplus Curve:
Practical Application:
By measuring the coupling constants from a high-resolution 1D ¹H spectrum, you can estimate the dihedral angles between adjacent protons. This information is crucial for confirming stereochemical assignments and understanding the compound's conformation. For example, in a bicyclo[2.2.1]heptane system, the coupling between a bridgehead proton and an adjacent exo proton will be different from the coupling to the adjacent endo proton due to their different dihedral angles.[12]
Section 2: Mass Spectrometry (MS)
Mass spectrometry of bicyclic compounds can be challenging due to their unique fragmentation patterns and potential for complex adduct formation. This section provides guidance on common MS-related issues.
Frequently Asked Questions (FAQs) - MS
Question 1: I am not seeing the molecular ion (M+) peak, or it is very weak, in the EI-MS spectrum of my bicyclic compound. How can I confirm the molecular weight?
Answer:
The absence or low intensity of the molecular ion peak is common for certain classes of compounds, especially those that fragment easily under high-energy electron ionization (EI).[13][14] Bicyclic alcohols, for instance, readily lose water.[15][16]
Troubleshooting and Solutions:
-
Use a "Soft" Ionization Technique:
-
Electrospray Ionization (ESI): This is a very gentle ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. It is ideal for confirming molecular weight.[17]
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer, resulting in a strong [M+H]⁺ ion and less fragmentation than EI.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for less volatile or larger molecules, often used with a time-of-flight (TOF) analyzer.[18]
-
-
Look for Characteristic Fragments in EI-MS:
-
Even without a clear M+ peak, the fragmentation pattern can be indicative of the structure. Bicyclic compounds often undergo characteristic fragmentations, such as retro-Diels-Alder reactions for systems containing a cyclohexene-like ring.[19][20]
-
Analyze the mass differences between major fragment peaks. For example, a loss of 18 Da suggests the loss of water from an alcohol.[13]
-
Data Comparison: EI-MS vs. ESI-MS for a Hypothetical Bicyclic Alcohol (MW = 150)
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Molecular Ion | m/z 150 (M⁺) may be weak or absent. | m/z 151 ([M+H]⁺) or 173 ([M+Na]⁺) expected to be the base peak. |
| Fragmentation | Extensive fragmentation is common. A peak at m/z 132 ([M-H₂O]⁺) would be prominent. | Minimal to no fragmentation. |
| Primary Use | Structural elucidation via fragmentation patterns. | Confirmation of molecular weight. |
Question 2: My ESI-MS spectrum shows multiple peaks, and I'm not sure which one corresponds to my compound. How do I identify the correct adducts?
Answer:
Electrospray ionization (ESI) is prone to forming adducts with various ions present in the sample or mobile phase.[17][21] Common adducts include protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).
Troubleshooting Steps:
-
Identify Common Adducts: Calculate the mass differences between the major peaks.
-
[M+H]⁺ to [M+Na]⁺: Difference of 22 Da
-
[M+H]⁺ to [M+K]⁺: Difference of 38 Da
-
[M+Na]⁺ to [M+K]⁺: Difference of 16 Da
-
-
Control Adduct Formation:
-
Acidify the Mobile Phase: Adding a small amount of formic acid or acetic acid (0.1%) to the mobile phase will provide a source of protons and promote the formation of the [M+H]⁺ ion, often suppressing other adducts.
-
Use High-Purity Solvents and Clean Glassware: Sodium and potassium are common contaminants. Using high-purity solvents and acid-washing glassware can minimize unwanted adducts.[21]
-
Intentional Doping: In some cases, intentionally adding a salt like sodium acetate at a very low concentration (<<1 mM) can force the formation of a single, easily identifiable adduct.
-
Logical Flow for Adduct Identification:
Caption: Logic diagram for identifying ESI-MS adducts.
Question 3: How can I ensure the mass accuracy of my high-resolution mass spectrometry (HRMS) data for determining the elemental composition?
Answer:
High mass accuracy is critical for confidently determining the elemental composition of a compound.[14] Modern instruments like Orbitrap or FT-ICR mass spectrometers can achieve mass accuracy in the low parts-per-million (ppm) range.[18][22]
Best Practices for Ensuring Mass Accuracy:
-
Regular Instrument Calibration: The mass spectrometer must be calibrated regularly using a known calibration standard.[18][23][24] This calibration creates a curve that relates the time-of-flight or frequency to the mass-to-charge ratio.[23]
-
Use of a Lock Mass: For the most demanding applications, a lock mass is used.[18] This involves introducing a known compound continuously at a low concentration alongside the analyte. The instrument's software uses the known mass of the lock compound to correct for any minor drifts in the mass calibration in real-time during the analysis. This can improve mass accuracy significantly.[18][22]
-
Sufficient Signal Intensity: Ensure the peak of interest has sufficient signal intensity. Low signal-to-noise can compromise mass accuracy. Averaging the mass measurement across the chromatographic peak can improve accuracy for weak signals.[18]
By following these troubleshooting guides and understanding the underlying principles, researchers can more effectively tackle the challenges of analyzing bicyclic compounds, leading to higher quality data and more confident structural elucidation.
References
-
Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726–2730. [Link]
-
Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Waters Corporation. [Link]
-
Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In Analytical Method Validation and Instrument Performance Verification. [Link]
-
LCGC International. (2019). The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. [Link]
-
Eliel, E. L., & Manoharan, M. (1982). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2, (2), 171-175. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Zhang, G., et al. (2020). Development of an automatic linear calibration method for high-resolution single-particle mass spectrometry. Atmospheric Measurement Techniques. [Link]
-
ResearchGate. (2009). Increasing the mass accuracy of high-resolution LC-MS data using background ions - A case study on the LTQ-Orbitrap. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
National Institutes of Health. (2012). Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (2021). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. National Center for Biotechnology Information. [Link]
-
Reddit. (2020). [Organic Chemistry II] Reading proton NMR of bicyclic compound?. Reddit. [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
MDPI. (2022). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. [Link]
-
YouTube. (2021). NMR and Cyclic Molecules. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
PubMed. (2023). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). PubMed. [Link]
-
Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Reddit. [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. OpenStax. [Link]
-
Compound Interest. (2023). A guide to interpreting mass spectra. Compound Interest. [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. SlidePlayer. [Link]
-
Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS. Chiralizer. [Link]
-
University of London. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. University of London. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Waters. [Link]
-
ResearchGate. (2016). How can I avoid adduct formation for high molecular weight protein using ESI-MS?. ResearchGate. [Link]
-
YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Chemistry Steps. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. chem.washington.edu [chem.washington.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 21. acdlabs.com [acdlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. harvardapparatus.com [harvardapparatus.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-up Synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your research and development.
I. Synthesis Overview & Key Challenges
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the reaction of a benzyl Grignard reagent with a bicyclo[2.2.1]heptan-2-one (norcamphor) derivative, followed by carboxylation. While straightforward on a lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.
Common Scale-up Hurdles:
-
Exothermic Grignard Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic, posing significant heat management challenges in larger reactors.[1]
-
Grignard Reagent Stability: Grignard reagents are sensitive to moisture and air, and maintaining an inert atmosphere on a large scale is critical.
-
Work-up and Purification: The quenching and purification of large volumes of reaction mixtures containing magnesium salts can be problematic, often leading to emulsions and difficulties in product isolation.[2]
-
Stereoselectivity: The addition of the Grignard reagent to the prochiral ketone can lead to a mixture of diastereomers, which may require separation.[3]
Reaction Workflow Diagram
Caption: General synthesis workflow for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Grignard Reagent Formation | 1. Wet Glassware/Solvent: Grignard reagents are highly basic and react with protic sources like water.[4] 2. Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction. 3. Inhibitors in Benzyl Halide: The starting material may contain inhibitors or impurities. | 1. Action: Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and use freshly distilled, anhydrous solvents. Rationale: Eliminating all sources of protons is crucial for the successful formation of the organometallic reagent. 2. Action: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required. Rationale: These activators react with the magnesium surface to expose fresh, reactive metal. 3. Action: Purify the benzyl halide by distillation before use. Rationale: Removing impurities ensures a clean reaction and prevents side reactions. |
| Reaction Fails to Initiate or is Sluggish | 1. Low Reaction Temperature: Grignard formation often has an initiation barrier. 2. Poor Mass Transfer: In a larger reactor, inefficient stirring can lead to localized reagent depletion. | 1. Action: Apply gentle local heating with a heat gun to initiate the reaction. Once initiated, the exotherm should sustain the reaction. Rationale: Providing activation energy helps overcome the initial kinetic barrier. 2. Action: Ensure vigorous and efficient stirring to maintain a good suspension of the magnesium. Rationale: Proper agitation is critical for heterogeneous reactions to ensure reactants are in constant contact.[5] |
| Formation of Wurtz Coupling Byproduct (Bibenzyl) | 1. High Local Concentration of Benzyl Halide: Slow Grignard formation coupled with fast addition of the halide can lead to coupling. 2. Elevated Temperatures: Higher temperatures can favor the Wurtz coupling side reaction. | 1. Action: Add the benzyl halide solution dropwise to the magnesium suspension. The rate of addition should be controlled to match the rate of Grignard formation. Rationale: Maintaining a low steady-state concentration of the organic halide minimizes the chance of it reacting with an already-formed Grignard molecule. 2. Action: Maintain a controlled reaction temperature, often with an external cooling bath, especially during the initial exothermic phase. Rationale: Temperature control is key to managing reaction kinetics and minimizing side product formation. |
| Low Yield of Carboxylic Acid after Carboxylation | 1. Inefficient CO2 Delivery: Poor dispersion of CO2 gas in a large volume can lead to incomplete reaction. 2. Reaction with Unreacted Grignard Reagent: The carboxylic acid product is acidic and will be deprotonated by any remaining Grignard reagent.[4] | 1. Action: Use a fritted gas dispersion tube or a sparger to introduce CO2 below the surface of the reaction mixture with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice. Rationale: Maximizing the surface area of contact between the CO2 and the Grignard reagent is essential for efficient carboxylation.[6] 2. Action: Ensure the carboxylation step is performed after the complete consumption of the starting ketone. Monitor the reaction by TLC or LC-MS. Rationale: The Grignard reagent is a strong base and will react with the acidic proton of the carboxylic acid, reducing the yield.[4] |
| Difficult Work-up (Emulsions, Gels) | 1. Formation of Magnesium Salts: Quenching the reaction with acid leads to the formation of magnesium salts (e.g., MgCl2, Mg(OH)2), which can form fine precipitates and stabilize emulsions.[2] | 1. Action: Quench the reaction slowly at low temperature (0-10 °C) with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of strong acid. Rationale: NH4Cl is a weaker acid and helps to break down the magnesium alkoxide complex while minimizing the formation of highly insoluble magnesium hydroxide. 2. Action: Add a co-solvent like THF or filter the mixture through a pad of Celite to break up emulsions. Rationale: Celite provides a filter aid to remove fine inorganic salts that often cause emulsions. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of Impurities: Byproducts or residual solvents can inhibit crystallization. 2. Diastereomeric Mixture: The product may be a mixture of endo and exo isomers, which can sometimes form a eutectic mixture that is difficult to crystallize. | 1. Action: Purify the crude product by column chromatography before attempting crystallization. Rationale: Removing impurities is a prerequisite for successful crystallization. 2. Action: Attempt crystallization from a variety of solvent systems. If a mixture of diastereomers is confirmed, they may need to be separated chromatographically. Rationale: Different solvent polarities can influence the solubility and crystallization behavior of different isomers. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard reaction on a large scale?
A: Diethyl ether is a common choice for lab-scale synthesis due to its ability to solvate the Grignard reagent. However, for scale-up, its low boiling point (34.6 °C) and high volatility can be problematic. Tetrahydrofuran (THF) is often a better choice for larger scale reactions due to its higher boiling point (66 °C) and similar solvating properties. A mixture of toluene and THF can also be used to achieve higher reaction temperatures if needed.
Q2: How can I safely manage the exotherm of the Grignard reaction during scale-up?
A: Effective heat management is critical for safety.[1]
-
Controlled Addition: Add the benzyl halide solution slowly to the magnesium suspension. The rate of addition should be controlled to maintain a manageable internal temperature.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure good circulation of the coolant.
-
Reaction Monitoring: Use a temperature probe to monitor the internal temperature of the reaction in real-time.
-
Contingency Plan: Have an emergency cooling bath (e.g., ice/water) readily available.
Q3: What is the optimal method for carboxylation at a larger scale?
A: While bubbling CO2 gas through the solution is feasible, ensuring efficient gas dispersion in a large reactor can be challenging. A more reliable method for scale-up is to add the Grignard solution to a slurry of crushed dry ice in an appropriate solvent (e.g., THF). This method ensures that CO2 is in excess and provides a large surface area for the reaction.
Q4: How do I purify the final product, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, on a large scale?
A:
-
Acid-Base Extraction: After quenching, the carboxylic acid can be separated from neutral byproducts (like bibenzyl) by extracting with an aqueous base (e.g., NaOH or Na2CO3) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and then re-acidified (e.g., with HCl) to precipitate the carboxylic acid.[7]
-
Crystallization: The crude carboxylic acid can then be purified by crystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene).[7]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[8]
Purification Workflow Diagram
Caption: Acid-base extraction and purification workflow.
IV. Experimental Protocols
Protocol 1: Scale-up Synthesis of Benzylmagnesium Chloride
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
To the flask, add magnesium turnings and a single crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In the addition funnel, prepare a solution of benzyl chloride in anhydrous THF.
-
Add a small amount of the benzyl chloride solution to the magnesium suspension.
-
If the reaction does not start (indicated by bubbling and a color change), gently warm the flask with a heat gun until initiation.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath to control the exotherm if necessary.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure complete reaction. The resulting dark grey to brown solution is the Grignard reagent.
Protocol 2: Carboxylation and Work-up
Materials:
-
Benzylmagnesium chloride solution (from Protocol 1)
-
Dry ice (solid CO2)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
In a separate large flask, place an excess of crushed dry ice and add anhydrous THF to form a slurry.
-
Slowly, and with vigorous stirring, add the Grignard reagent solution to the dry ice/THF slurry via a cannula or addition funnel. Maintain the temperature below -60 °C during the addition.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
V. References
-
OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Organic Chemistry. [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Semantic Scholar. SUPPORTING INFORMATION. [Link]
-
ResearchGate. A) Direct and indirect addition of Grignard reagents to carboxylate.... [Link]
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
-
Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Mettler-Toledo AutoChem. Investigation of a Grignard Reaction at Small Scale. [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]
-
ResearchGate. (2025, November 4). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. [Link]
-
PubMed Central. (2024, April 12). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. [Link]
-
PubChemLite. 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
Chegg.com. (2017, October 9). Solved When a Grignard reagent is added to camphor, a. [Link]
-
Google Patents. US2255421A - Process for purification of carboxylic acids.
-
Reddit. (2022, September 30). Grignard work up. [Link]
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. Solved When a Grignard reagent is added to camphor, a | Chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of bicyclo[2.2.1]heptane derivatives
Welcome to the technical support center for the stereoselective synthesis of bicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in this valuable structural motif. Here, we address common challenges related to racemization and epimerization through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of chiral bicyclo[2.2.1]heptane derivatives. We delve into the root causes of stereochemical erosion and provide actionable solutions.
FAQ 1: My enantiomerically enriched starting material is racemizing during a subsequent reaction. What are the likely causes?
Racemization in bicyclo[2.2.1]heptane systems typically occurs through two primary mechanisms: acid-catalyzed and base-mediated pathways. Identifying which is at play is the first step in troubleshooting.
-
Acid-Catalyzed Racemization: This pathway is common when the bicyclic system is exposed to protic or Lewis acids. The mechanism often involves the formation of a carbocation intermediate. The rigid bicyclo[2.2.1]heptane skeleton is prone to skeletal rearrangements, known as Wagner-Meerwein shifts, which can lead to the formation of a symmetric intermediate or a rapidly equilibrating mixture of cationic species, ultimately resulting in racemization.[1][2][3] For instance, the acid-catalyzed conversion of isoborneol to camphene is a classic example where such rearrangements occur.[1] Camphor derivatives, under strongly acidic conditions, have also been shown to undergo racemization via 6,2-hydride shifts in the corresponding bornyl cations.[4][5]
-
Base-Mediated Racemization (Epimerization): This is a significant concern for derivatives containing an enolizable proton, most commonly a proton alpha to a carbonyl group (a ketone).[6] The presence of a base can abstract this acidic proton to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic or epimerized mixture.[6] This issue is particularly prevalent in syntheses involving intramolecular aldol condensations or other base-catalyzed transformations on bicyclic ketones.
Troubleshooting Steps:
-
Analyze Your Reaction Conditions: Are you using strong acids (e.g., TfOH, H₂SO₄) or Lewis acids (e.g., AlCl₃, TiCl₄)? Or, are you using a base (e.g., NaOEt, DBU, LDA)?
-
Examine Your Substrate: Does your molecule have a stereocenter with an adjacent acidic proton (e.g., an α-proton to a ketone)? Does it have a leaving group that can be eliminated to form a carbocation under acidic conditions?
-
Consult Mechanistic Precedents: Review literature for similar transformations on the bicyclo[2.2.1]heptane scaffold to see if racemization has been reported and how it was mitigated.
FAQ 2: I'm observing significant epimerization at the α-carbon of my bicyclic ketone. How can I prevent this?
This is a classic problem of enolate formation. The key is to either avoid basic conditions entirely or to use conditions that minimize the lifetime of the enolate and control its reprotonation.
Preventative Strategies:
-
Choice of Base: The selection of the base is critical. For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is a common choice, but for particularly sensitive substrates, even bulkier bases like lithium tetramethylpiperidide (LiTMP) or potassium hexamethyldisilazide (KHMDS) may be necessary. These bulky bases can deprotonate the desired position while their steric hindrance can influence the facial selectivity of subsequent reactions or reprotonation events.[7]
-
Temperature Control: Perform the reaction at the lowest possible temperature. Low temperatures (e.g., -78 °C) decrease the rate of proton exchange and can "freeze out" undesired equilibria, thereby preserving stereochemical integrity. The effect of temperature on stereoselectivity has been well-documented in various reactions involving bicyclic systems.[8]
-
Quenching Protocol: The method of quenching the enolate is crucial. Use a rapid, low-temperature quench with a weak proton source (e.g., saturated aqueous NH₄Cl) to protonate the enolate before it has a chance to equilibrate or undergo undesired side reactions. Avoid slow warming of the reaction mixture before quenching.
-
Alternative Synthetic Routes: If epimerization remains a persistent issue, consider redesigning the synthetic route to introduce the stereocenter at a later stage, under non-basic conditions, or to use a protecting group strategy to temporarily remove the acidic proton.
FAQ 3: My asymmetric Diels-Alder reaction is giving low enantioselectivity. How can I improve it?
The Diels-Alder reaction is the cornerstone for constructing the bicyclo[2.2.1]heptane framework, and achieving high enantioselectivity here is paramount.[9] Low selectivity often points to a suboptimal catalyst system or reaction conditions.
Optimization Strategies:
-
Catalyst Selection: The choice of chiral Lewis acid is a major determinant of enantioselectivity. A wide array of catalysts based on aluminum, boron, titanium, and copper have been developed.[10][11][12]
-
Oxazaborolidines: Chiral oxazaborolidine catalysts, often derived from amino acids, have proven effective. For example, complexes generated from oxazaborolidines and AlBr₃ are powerful catalysts for enantioselective Diels-Alder reactions.[13]
-
Titanium-based Catalysts: Chiral titanium catalysts are also highly effective, particularly for reactions involving chelating dienophiles.[11]
-
Comparative Screening: It is often necessary to screen a panel of different chiral Lewis acids to find the optimal one for a specific diene-dienophile combination. The stereochemical outcome can be highly sensitive to the catalyst structure.[10][14]
-
-
Solvent and Temperature Effects: Both solvent and temperature can dramatically influence the outcome. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred. Lowering the reaction temperature (e.g., to -40 °C or -78 °C) generally increases enantioselectivity by favoring a more ordered transition state.
-
Organocatalysis: As an alternative to metal-based Lewis acids, chiral amine catalysts (e.g., derived from proline) can promote highly enantioselective formal [4+2] cycloadditions to form bicyclo[2.2.1]heptane systems under mild conditions.
Data Table: Effect of Catalyst and Temperature on an Asymmetric Diels-Alder Reaction
| Entry | Catalyst (10 mol%) | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Catalyst A | Room Temp. | CH₂Cl₂ | 2.3:1 | 88 | |
| 2 | Catalyst A | -20 | CH₂Cl₂ | >3:1 | >90 | |
| 3 | Catalyst B | -40 | CH₂Cl₂ | 7.1:1 | 87 | |
| 4 | Catalyst C | -40 | CH₂Cl₂ | 3.2:1 | 94 | |
| 5 | Catalyst C | -40 | Toluene | <2:1 | ~94 |
Note: Catalysts A, B, and C represent different chiral amine organocatalysts as described in the cited literature.
FAQ 4: I have a racemic mixture. What are my options for obtaining a single enantiomer?
If you have a racemic or nearly racemic mixture, a resolution strategy is required.
-
Kinetic Resolution: This technique uses a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemic substrate. This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.
-
Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols or esters within the bicyclo[2.2.1]heptane series.[15][16][17][18] For example, Candida antarctica lipase B (CAL-B) is highly effective for the enantioselective acetylation of bicyclic alcohols.[17]
-
Chemical Kinetic Resolution: Chiral catalysts can also be used. For instance, chiral diamine complexes with lithium amides have been applied to the kinetic resolution of racemic epoxides.[7]
-
-
Classical Resolution: This involves derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Afterward, the chiral resolving agent is cleaved to yield the pure enantiomers.
-
Preparative Chiral HPLC: For small to medium scale, preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to directly separate the enantiomers.
Part 2: Key Experimental Protocols & Methodologies
This section provides step-by-step guides for critical procedures in synthesizing and analyzing chiral bicyclo[2.2.1]heptane derivatives.
Protocol 1: General Procedure for Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a representative example for the synthesis of an enantiomerically enriched bicyclo[2.2.1]heptanone.[9]
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add the chiral Lewis acid catalyst (e.g., 10-20 mol%) and the appropriate dry, degassed solvent (e.g., CH₂Cl₂). Cool the solution to the desired low temperature (e.g., -78 °C).
-
Dienophile Addition: Slowly add the dienophile (e.g., methacrolein, 1.0 equiv) to the catalyst solution. Stir the mixture for 15-30 minutes to allow for complex formation.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 3-5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[2.2.1]heptane derivative.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Protocol for Minimizing Epimerization of a Bicyclic Ketone using a Bulky Base
This protocol describes a general method for deprotonating a bicyclic ketone while minimizing the risk of epimerization.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.
-
Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Base Preparation (LDA example): In a separate flask, prepare LDA by adding n-butyllithium (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Allow it to stir for 30 minutes at 0 °C before re-cooling to -78 °C.
-
Enolate Formation: Slowly add a solution of the bicyclic ketone (1.0 equiv) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Reaction with Electrophile (if applicable): If the enolate is to be trapped with an electrophile, add the electrophile slowly at -78 °C and allow the reaction to proceed.
-
Controlled Quench: Quench the reaction at -78 °C by the rapid addition of a pre-cooled solution of saturated aqueous ammonium chloride (NH₄Cl). Crucially, do not allow the reaction to warm before quenching.
-
Workup and Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1.
Protocol 3: Standard Procedure for Chiral HPLC Analysis
Determining the enantiomeric excess (ee) is essential to validate your synthetic strategy.[19]
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical step. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are versatile and effective for a wide range of compounds. A screening approach using 2-3 different columns is often the most efficient strategy.[19]
-
Mobile Phase Preparation: For normal phase chromatography, a mixture of hexane (or heptane) and an alcohol modifier (isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[20] Ensure all solvents are HPLC grade and are thoroughly degassed by sonication or helium sparging.[20]
-
Sample Preparation: Prepare a dilute solution of your analyte (~1 mg/mL) in the mobile phase or a compatible solvent.[21] First, inject a sample of the racemic material to determine the retention times of both enantiomers and to confirm that the column and mobile phase provide adequate separation.
-
Instrument Setup:
-
Analysis: Inject the racemic sample, followed by the enantiomerically enriched sample.
-
Data Interpretation: Integrate the peak areas for each enantiomer in the chromatogram. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Part 3: Visualized Mechanisms & Workflows
Understanding the underlying mechanisms of racemization is key to preventing it. The following diagrams illustrate these critical pathways.
Diagram 1: Base-Mediated Epimerization of a Bicyclic Ketone
Caption: Racemization via carbocation formation and rearrangement.
Diagram 3: Workflow for Troubleshooting Stereochemical Purity
Caption: A logical workflow for diagnosing and solving racemization.
References
- Corey, E. J., & Loh, T.-P. (1991). Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. Journal of the American Chemical Society.
-
Wada, E., Pei, W., & Kanemasa, S. (1994). Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. Chemistry Letters. [Link]
-
Mei, G.-J., et al. (2016). An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates. Organic & Biomolecular Chemistry. [Link]
- Carlquist, M., et al. (2009). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae.
-
Adam, W., et al. (2001). Temperature and viscosity dependence in the stereoselective formation of the inverted housane for the photochemical nitrogen loss from the deuterium-stereolabeled parent diazabicyclo[2.2.1]hept-2-ene. Journal of the American Chemical Society. [Link]
- Thieme. (n.d.). Synthesis by Resolution and Inversion Methods. Thieme E-Books.
-
Lund University. (n.d.). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. Lund University Research Portal. [Link]
-
Adam, W., Grüne, M., Diedering, M., & Trofimov, A. V. (2001). Temperature and viscosity dependence in the stereoselective formation of the inverted housane for the photochemical nitrogen loss from the deuterium-stereolabeled parent diazabicyclo[2.2.1]hept-2-ene. Journal of the American Chemical Society. [Link]
- Beilstein Journals. (2022). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journal of Organic Chemistry.
-
Corey, E. J., & Loh, T.-P. (1993). Chiral Oxazaborolidine−Aluminum Bromide Complexes Are Unusually Powerful and Effective Catalysts for Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society. [Link]
- Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). Unknown Source.
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Wikipedia. [Link]
- Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry.
-
J&K Scientific LLC. (2022). Wagner-Meerwein Rearrangement. J&K Scientific LLC. [Link]
-
ResearchGate. (n.d.). Racemization of precursor carbocations E. ResearchGate. [Link]
- Unknown. (n.d.). Chiral HPLC User Manual. Unknown Source.
-
YouTube. (2024). Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. YouTube. [Link]
-
Reddy, U. C., & Manheri, M. K. (2019). 1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution. Chirality. [Link]
-
ResearchGate. (n.d.). Tetrabromoepifenchone: a convenient precursor for the synthesis of chiral bicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane derivatives. ResearchGate. [Link]
-
Oh, D., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. [Link]
-
ResearchGate. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Base-promoted Tandem Approach to Bicyclic 8-Membered Ring Ketones. ResearchGate. [Link]
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
MDPI. (2019). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Diva-Portal.org. (2005). Development of New Chiral Bicyclic Ligands. Diva-Portal.org. [Link]
-
ACS Publications. (2022). Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2014). The Journal of Organic Chemistry Vol. 79 No. 14. ACS Publications. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
ResearchGate. (n.d.). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. ResearchGate. [Link]
-
NIH. (2018). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Institutes of Health. [Link]
-
ACS Publications. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. [Link]
Sources
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Temperature and viscosity dependence in the stereoselective formation of the inverted housane for the photochemical nitrogen loss from the deuterium-stereolabeled parent diazabicyclo[2.2.1]hept-2-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. sci-hub.box [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. 1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. orgchem.natur.cuni.cz [orgchem.natur.cuni.cz]
Validation & Comparative
A Comparative Guide to 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid and 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid in Bioassays
Abstract
The bicyclo[2.2.1]heptane scaffold is a rigid and sterically defined framework that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a robust platform for the design of novel therapeutics. This guide provides a comparative analysis of two key derivatives, 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid and 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid, within the context of their potential bioactivities. While direct head-to-head bioassay data for these specific molecules is not extensively published, this document will leverage data from structurally related compounds to frame a discussion around their likely biological targets and a proposed workflow for their comparative evaluation. The focus will be on their potential roles as prostaglandin receptor antagonists, a class of molecules for which the bicyclo[2.2.1]heptane core has shown considerable promise.
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry
The bicyclo[2.2.1]heptane, or norbornane, skeleton is a bridged cyclic hydrocarbon that locks a six-membered ring into a rigid boat conformation. This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target and allows for a precise spatial orientation of functional groups. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antiviral agents and receptor antagonists.[1][2]
A notable area of success for this scaffold is in the development of prostaglandin receptor antagonists. Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and smooth muscle contraction.[3] Their actions are mediated by a family of G-protein coupled receptors (GPCRs), including the prostaglandin D2 (PGD2) and F2α (FP) receptors.[4][5] Antagonists of these receptors are of significant interest for the treatment of allergic diseases, inflammation, and other conditions.[1][6]
This guide will compare two closely related bicyclo[2.2.1]heptane derivatives: 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid and its benzyl analogue. The key structural difference is the presence of a methylene linker between the phenyl ring and the bicyclic core in the benzyl derivative. This seemingly minor change can have significant implications for the molecule's flexibility, lipophilicity, and ultimately, its biological activity.
Physicochemical Properties: A Tale of Two Substituents
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of a methylene linker in the benzyl derivative is expected to alter its properties compared to the phenyl analogue.
| Property | 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid | 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid (Predicted) | Rationale for Difference |
| Molecular Formula | C₁₄H₁₆O₂ | C₁₅H₁₈O₂ | Addition of a CH₂ group. |
| Molecular Weight | 216.28 g/mol | 230.30 g/mol | Increased mass from the methylene linker. |
| cLogP (Predicted) | ~3.3 | ~3.7 | The added methylene group increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | 37.3 Ų | The polar carboxylic acid group is unchanged. |
| Rotatable Bonds | 2 | 3 | The C-C bond of the benzyl group introduces an additional degree of rotational freedom. |
Note: Properties for the benzyl derivative are predicted based on its chemical structure, as extensive experimental data is not publicly available.
The increased lipophilicity of the benzyl derivative may enhance its ability to cross cell membranes, but could also lead to increased non-specific binding and potential for off-target effects. The additional rotatable bond in the benzyl group introduces greater conformational flexibility, which could allow for a more optimal binding orientation within a receptor pocket, but may also come with an entropic cost upon binding.
Synthetic Overview
The synthesis of 2-substituted bicyclo[2.2.1]heptane-2-carboxylic acids typically involves a Diels-Alder reaction as a key step to construct the bicyclic framework.[7] A general synthetic strategy is outlined below:
Caption: Tiered experimental workflow for comparative bioassay analysis.
Primary Screening: Radioligand Binding Assays
The initial step is to determine the binding affinity of each compound for the target receptors. This is typically achieved through competitive radioligand binding assays.
Protocol: Radioligand Binding Assay for FP Receptor
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human FP receptor.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Receptor membranes (typically 10-20 µg of protein).
-
Radioligand: [³H]-PGF2α (at a concentration near its Kd).
-
Varying concentrations of the test compound (2-phenyl or 2-benzyl derivative).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
A similar protocol would be employed for the PGD2 receptor, using a suitable radioligand such as [³H]-PGD2.
Functional Assays: Measuring Downstream Signaling
While binding assays confirm interaction with the receptor, functional assays are necessary to determine whether the compounds act as agonists or antagonists.
-
PGD2 Receptor (DP1 subtype): This receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist would block the PGD2-induced increase in cAMP. A cAMP assay (e.g., HTRF or ELISA-based) would be appropriate.
-
FP Receptor: This receptor is coupled to the Gq protein, and its activation stimulates the release of intracellular calcium (Ca²⁺). An FP receptor antagonist would inhibit the PGF2α-induced calcium mobilization. A fluorescent calcium flux assay (e.g., using Fluo-4 AM) is the standard method.
Protocol: Calcium Mobilization Assay for FP Receptor Antagonism
-
Cell Preparation:
-
Plate HEK293 cells expressing the human FP receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound (2-phenyl or 2-benzyl derivative) to the wells and incubate for a short period.
-
Add a fixed concentration of the agonist PGF2α (typically at its EC₈₀) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the inhibitory effect of the test compound on the PGF2α-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Hypothetical Comparative Data
Based on the principles of structure-activity relationships, we can hypothesize the potential outcomes of these assays:
| Compound | FP Receptor Ki (nM) | PGD2 Receptor Ki (nM) | FP Functional Antagonism IC₅₀ (nM) | PGD2 Functional Antagonism IC₅₀ (nM) |
| 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid | Hypothetical: 50 | Hypothetical: 80 | Hypothetical: 75 | Hypothetical: 120 |
| 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid | Hypothetical: 30 | Hypothetical: 150 | Hypothetical: 45 | Hypothetical: 200 |
This data is purely illustrative and serves as a framework for interpreting potential experimental results.
Structure-Activity Relationship (SAR) Discussion
The hypothetical data above illustrates a potential SAR scenario. The additional methylene group in the benzyl derivative could lead to several outcomes:
-
Increased Potency at a Specific Receptor: The increased flexibility of the benzyl group might allow it to access a hydrophobic pocket within the FP receptor binding site that is not accessible to the more rigid phenyl group. This could result in a lower Ki and IC₅₀ value, indicating higher potency.
-
Altered Selectivity Profile: The steric and electronic differences between the phenyl and benzyl groups could lead to differential recognition by various prostaglandin receptors. In our hypothetical example, the benzyl derivative shows improved potency for the FP receptor but reduced potency for the PGD2 receptor, suggesting a shift in selectivity.
-
Impact of Conformational Restriction: The rigid bicyclo[2.2.1]heptane core serves as an anchor, while the phenyl and benzyl groups act as "probes" of the receptor's ligand-binding pocket. The way in which these probes interact with amino acid residues in the binding site will dictate the compound's activity. The methylene linker in the benzyl group allows for a greater range of possible interactions.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid and 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid in the context of their potential as prostaglandin receptor antagonists. While direct comparative data is lacking in the public domain, the established bioactivity of the bicyclo[2.2.1]heptane scaffold provides a strong rationale for this line of inquiry.
The key difference between the two compounds—the presence of a methylene linker—is likely to have a significant impact on their potency and selectivity. A systematic bioassay campaign, as outlined in this guide, would be necessary to elucidate these differences. Future work could also involve co-crystallization of these compounds with their target receptors to gain a deeper understanding of their binding modes and to guide the design of next-generation antagonists with improved therapeutic profiles.
References
-
Abe, H., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(23), 4996-5007. [Link]
-
Fukuda, Y., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(23), 4985-4995. [Link]
-
Harris, S. G., et al. (2002). Prostaglandin E2 receptor activity and susceptibility to natural killer cells. Journal of Leukocyte Biology, 51(2), 176-180. [Link]
-
Jacobson, K. A., et al. (2009). Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. Bioorganic & Medicinal Chemistry, 17(13), 4536-4547. [Link]
-
Kim, J. S., & Sharif, N. A. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1139-1152. [Link]
-
Marnett, L. J. (2009). Success of prostaglandin E2 in structure–function is a challenge for structure-based therapeutics. Proceedings of the National Academy of Sciences, 106(47), 19801-19802. [Link]
-
PubChem. (n.d.). 2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sokolova, A. S., et al. (2026). Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors. Bioorganic & Medicinal Chemistry, 145, 118555. [Link]
-
Thapa, P., et al. (2018). Prostaglandin E2 Receptor Antagonist with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 62(3), e01920-17. [Link]
-
Thirunarayanan, G., et al. (2017). Green approach using water mediated Diels-Alder reaction for the synthesis of some 2-(4-bromo-1-naphthyl)-3-(aryl)bicyclo[2.2.1]hept-5-ene methanones and evaluation of their antimicrobial and antioxidant activities. Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 65-76. [Link]
-
Trost, B. M., & Hung, C. J. (1984). Inhibition of prostaglandin biosynthesis by SQ 28,852, a 7-oxabicyclo[2.2.1]heptane analog. The Journal of Organic Chemistry, 49(18), 3421-3423. [Link]
-
Zaitsev, K. V., et al. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. bioRxiv. [Link]
-
ResearchGate. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. [Link]
-
Byju's. (n.d.). Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. [Link]
Sources
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Success of prostaglandin E2 in structure–function is a challenge for structure-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Bicyclo[2.2.1]heptane Carboxylic Acid Derivatives
Introduction: The Enduring Potential of a Rigid Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework has long captured the attention of medicinal chemists. Its rigid, three-dimensional structure provides a unique and conformationally constrained scaffold for the precise spatial arrangement of functional groups. This inherent rigidity is a significant asset in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. This guide offers a comparative analysis of the diverse bioactivities exhibited by derivatives of bicyclo[2.2.1]heptane carboxylic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. We will delve into their anticancer, antiviral, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to facilitate further investigation.
Comparative Bioactivity Analysis
The strategic modification of the bicyclo[2.2.1]heptane carboxylic acid core has yielded a plethora of compounds with a wide spectrum of biological activities. The following sections provide a comparative look at these activities, highlighting key structure-activity relationships (SAR).
Anticancer Activity
Bicyclo[2.2.1]heptane derivatives have emerged as a promising class of anticancer agents, with their activity often linked to the inhibition of specific signaling pathways crucial for tumor growth and metastasis.
One notable example is the development of CXCR2 antagonists. The chemokine receptor CXCR2 plays a significant role in tumor progression, including angiogenesis and metastasis.[1][2][3] A bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (compound 2e ) has been identified as a potent and selective CXCR2 antagonist with an IC50 of 48 nM.[4] This compound demonstrated a significant anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1.[4]
Furthermore, novel benzothiazole derivatives incorporating the bicyclo[2.2.1]heptane scaffold have shown promising antiproliferative activities against various cancer cell lines.[2] For instance, certain chalcone analogs and their resulting benzothiazole derivatives exhibited potent activity against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines, with IC50 values in the low micromolar range.[2]
| Compound ID | Derivative Class | Cancer Cell Line | Bioactivity (IC50) | Reference |
| 2e | N,N′-diarylsquaramide | - (CXCR2 antagonism) | 48 nM | [4] |
| 6a | Chalcone analog | C6 | 14.13 µM | [2] |
| 6a | Chalcone analog | HeLa | 0.8 µM | [2] |
| 6e | Chalcone analog | HeLa | 1.21 µM | [2] |
| 8b | Benzothiazole derivative | HeLa | 18.13 µM | [2] |
| 8g | Benzothiazole derivative | C6 | 29.99 µM | [2] |
| - | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivative | - (PP5 inhibition) | 0.9 µM | [5] |
Structure-Activity Relationship Insights: The anticancer activity of these derivatives is highly dependent on the nature and position of the substituents. For the benzothiazole derivatives, the substitution pattern on the phenyl ring of the chalcone precursor significantly influences the antiproliferative potency.[2] The rigid bicyclo[2.2.1]heptane core serves to orient these substituents in a defined three-dimensional space, facilitating optimal interactions with the biological target.
CXCR2 Signaling Pathway in Cancer Metastasis
The diagram below illustrates the CXCR2 signaling pathway, a key target for some of the discussed anticancer derivatives. CXCR2 activation by its chemokine ligands (e.g., CXCL1, CXCL5) can trigger multiple downstream pathways, including MAPK, NF-κB, and STAT3, promoting tumor growth, angiogenesis, and metastasis.[1][2][6][7]
Caption: CXCR2 signaling cascade in cancer progression.
Antiviral Activity
The rigid bicyclo[2.2.1]heptane scaffold has also been incorporated into nucleoside analogs to develop novel antiviral agents. These analogs often mimic natural nucleosides and can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
Several 1′-homocarbocyclic nucleoside analogs with a bicyclo[2.2.1]heptane moiety have demonstrated significant activity against Herpes Simplex Virus 1 (HSV-1).[1][8] Notably, compounds 6j and 6d exhibited lower IC50 values against HSV-1 than the commonly used antiviral drug acyclovir.[1][8]
| Compound ID | Nucleobase | Virus | Bioactivity (IC50) | Reference |
| 6j | 6-(4-methylpiperazin-1-yl)purine | HSV-1 | 15 ± 2 µM | [1][8] |
| 6d | 6-cyclopropylaminopurine | HSV-1 | 21 ± 4 µM | [1][8] |
| 6f | 6-morpholinopurine | HSV-1 | 28 ± 4 µM | [1][8] |
| Acyclovir | (Control) | HSV-1 | 28 ± 4 µM | [1][8] |
| 5fG | 2-amino-6-morpholinopurine | Influenza A | 8 µM | [9] |
| 5gG | 2-amino-6-(4-methylpiperazin-1-yl)purine | Influenza A | 12.8 µM | [9] |
Structure-Activity Relationship Insights: For the anti-HSV-1 active nucleoside analogs, the nature of the substituent at the 6-position of the purine ring plays a critical role in their antiviral potency. The presence of a piperazine or cyclopropylamine moiety appears to be favorable for activity.[1][8] The stereochemistry of the bicyclo[2.2.1]heptane core is also a crucial determinant of bioactivity, highlighting the importance of a precise three-dimensional arrangement for interaction with the viral target.
Antimicrobial Activity
Derivatives of bicyclo[2.2.1]heptane carboxylic acid have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often associated with the disruption of microbial cell membranes or the inhibition of essential cellular processes.
Norbornane bisether derivatives, for example, have been synthesized and shown to possess antibacterial activity, with some compounds exhibiting low micromolar Minimum Inhibitory Concentrations (MICs) against problematic species like Pseudomonas aeruginosa, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).[10]
| Compound ID | Derivative Class | Microorganism | Bioactivity (MIC) | Reference |
| 16d | 4-(trifluoromethyl)benzyl bisether | P. aeruginosa | 8 µg/mL | [10] |
| 16d | 4-(trifluoromethyl)benzyl bisether | E. coli | 8 µg/mL | [10] |
| 16d | 4-(trifluoromethyl)benzyl bisether | MRSA | 8 µg/mL | [10] |
| 16g | 3-bromobenzyl bisether | S. pneumoniae | 8 µg/mL | [10] |
| - | Carboxamide derivative | XDR pathogens | 6.25 mg (MIC) | [3] |
Structure-Activity Relationship Insights: The antimicrobial activity of the norbornane bisethers is influenced by the substituents on the benzyl groups. The presence of electron-withdrawing groups, such as trifluoromethyl and bromo, at specific positions on the aromatic ring appears to enhance antibacterial potency.[10] The amphiphilic nature of these molecules, with a rigid hydrophobic core and cationic guanidinium groups, is likely crucial for their interaction with and disruption of bacterial membranes.
Enzyme Inhibitory Activity
The constrained conformation of the bicyclo[2.2.1]heptane scaffold makes it an excellent template for the design of potent and selective enzyme inhibitors. By presenting functional groups in a pre-organized manner, these derivatives can fit snugly into the active sites of target enzymes.
A prime example is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Neogliptin, a 2-azabicyclo[2.2.1]heptane-based derivative, is a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM. DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which are involved in glucose homeostasis.[4][8][11] By inhibiting DPP-4, these compounds increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release.[4][8][11]
| Compound ID | Target Enzyme | Bioactivity (IC50) | Reference |
| Neogliptin | DPP-4 | 16.8 ± 2.2 nM | [8] |
Mechanism of DPP-4 Inhibition
The diagram below illustrates the mechanism of action of DPP-4 inhibitors. By blocking the active site of the DPP-4 enzyme, these inhibitors prevent the breakdown of incretin hormones, thereby potentiating their glucose-lowering effects.
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Protocols
To facilitate the evaluation of novel bicyclo[2.2.1]heptane carboxylic acid derivatives, this section provides detailed, step-by-step protocols for key bioassays. The choice of a specific assay is dictated by the intended therapeutic target and the expected biological activity of the synthesized compounds.
General Experimental Workflow
The discovery and development of bioactive bicyclo[2.2.1]heptane derivatives typically follow a structured workflow, from initial synthesis to lead optimization.
Caption: General workflow for the discovery of bioactive compounds.
Anticancer: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bicyclo[2.2.1]heptane derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antiviral: Plaque Reduction Assay
Principle: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.[12]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Infect the cell monolayers with the diluted virus in the presence of varying concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the plaque number by 50%.[12]
Antimicrobial: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism after a defined incubation period.[9][13]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the bicyclo[2.2.1]heptane derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quality Control: Concurrently test a quality control strain with a known MIC to ensure the validity of the results.
Conclusion and Future Perspectives
The bicyclo[2.2.1]heptane carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of a wide array of bioactive compounds. Its rigid and well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to potent and selective interactions with various biological targets. The comparative analysis presented in this guide highlights the significant potential of these derivatives in anticancer, antiviral, antimicrobial, and enzyme inhibitory applications.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space of bicyclo[2.2.1]heptane derivatives, enabling the generation of more diverse compound libraries. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, the unique structural features of the bicyclo[2.2.1]heptane framework will continue to be exploited to design innovative therapeutic agents to address unmet medical needs.
References
-
Tanase, C., et al. (2019). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 24(13), 2446. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413511, Neogliptin. [Link]
-
Jaffer, T., & Ma, D. (2016). The emerging role of chemokine receptor CXCR2 in cancer progression. Journal of Biomedical Research, 31(1), 14-26. [Link]
-
Tanase, C., et al. (2020). 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Chemistry Proceedings, 3(1), 16. [Link]
-
Wang, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(20), 11061-11069. [Link]
-
Kececi Sarıkaya, M., et al. (2025). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity, 22(2), e202401980. [Link]
-
Varney, M. L., et al. (2011). Role of chemokine receptor CXCR2 expression in mammary tumor growth, angiogenesis and metastasis. Cancer Biology & Therapy, 12(12), 1072-1082. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Asif, M. (2022). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Catalysts, 12(11), 1395. [Link]
-
Abdel-aziz, A. M., et al. (2015). Synthesis of norbornane bisether antibiotics via silver-mediated alkylation. Organic & Biomolecular Chemistry, 13(15), 4496-4505. [Link]
-
Li, Z., et al. (2018). A C-X-C chemokine receptor type 2-dominated crosstalk between tumor cells and macrophages drives gastric cancer metastasis. Oncoimmunology, 7(9), e1476671. [Link]
-
Sato, J., et al. (2023). Studies of Tricyclic β-lactams as Novel Antimicrobial Agents. Kyoto University Research Information Repository. [Link]
-
Li, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
Sources
- 1. New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold [mdpi.com]
- 10. Synthesis of norbornane bisether antibiotics via silver-mediated alkylation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03321G [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: X-ray Crystallography in Focus
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For complex molecules such as 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, with its rigid bicyclic framework and multiple stereocenters, precise structural validation is not merely a formality but a critical necessity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this challenging molecule, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this definitive method with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Structural Challenge: 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
The intricate architecture of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid presents a significant analytical puzzle. The bicyclo[2.2.1]heptane core, also known as a norbornane system, imparts a high degree of rigidity to the molecule. The presence of a benzyl group and a carboxylic acid at the C2 position introduces potential for stereoisomerism. Elucidating the exact spatial arrangement of these substituents is paramount for understanding the molecule's chemical properties, biological activity, and potential as a therapeutic agent. While spectroscopic methods provide valuable insights into connectivity and local environment, they often fall short of providing the unequivocal global structure that X-ray crystallography can deliver.[1][2][3]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[4][5][6] It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and stereochemistry.[7][8] For a molecule like 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, SCXRD can unambiguously establish the absolute configuration, a critical parameter in pharmaceutical development.[9]
The Crystallographic Workflow: A Self-Validating System
The process of an X-ray crystal structure determination is a multi-step endeavor, with each stage building upon the last to yield a refined and validated molecular model.
}
PART 1: Crystal Growth - The Foundational Step
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal. Obtaining diffraction-quality crystals is often the most challenging and time-consuming part of the process.[9][10]
Experimental Protocol: Crystallization of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Solvent Screening: The initial and most critical step is to identify a suitable solvent or solvent system. A good solvent will dissolve the compound at a higher temperature and allow for slow precipitation as the solution cools or as the solvent evaporates. For a carboxylic acid like our target molecule, polar protic and aprotic solvents are good starting points. A systematic screening of solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene, as well as their mixtures, is recommended.
-
Slow Evaporation: This is one of the simplest and most effective crystallization techniques for organic compounds.[11]
-
Dissolve a small amount of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid in a suitable solvent in a small vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[11][12]
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well" solvent).
-
Place this solution in a small, open container inside a larger, sealed container.
-
The larger container holds a more volatile solvent in which the compound is less soluble (the "precipitant").
-
Over time, the precipitant vapor will slowly diffuse into the well solution, reducing the solubility of the compound and inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote the formation of well-ordered crystals.
-
PART 2: Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][13]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a glass fiber or a loop using a cryoprotectant oil.
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.[5][14] A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[8]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections. This step also involves applying corrections for factors such as absorption and crystal decay.
PART 3: Structure Solution, Refinement, and Validation
The processed data is then used to solve the crystal structure.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[4] For small molecules, direct methods are typically used to determine the initial phases and generate an initial electron density map.
-
Structural Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is achieved.
-
Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for sensible bond lengths and angles, and ensuring that all atoms are well-supported by the electron density.[15][16] The final structural information is typically compiled into a Crystallographic Information File (CIF).[17][18][19][20]
Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterizing molecules in solution and can provide complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[21][22] For bicyclic compounds like 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, NMR can be particularly informative.[1][2][23][24]
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and chemical environment of protons. For our target molecule, the chemical shifts and coupling constants of the bicyclic protons can help determine their relative stereochemistry.
-
¹³C NMR: Indicates the number of unique carbon atoms and their chemical environments. The chemical shift of the carboxylic acid carbon is a key diagnostic signal.[25]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the determination of the carbon skeleton.[26]
-
NOESY/ROESY: These experiments detect through-space interactions between protons, which can be crucial for determining the relative stereochemistry of the benzyl group and other substituents on the bicyclic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[27] For 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, high-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern can provide clues about the structure, although it is generally not sufficient for complete structural elucidation on its own.[28][29][30]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | Absolute 3D structure, bond lengths, angles, stereochemistry | Connectivity, relative stereochemistry, dynamic information | Molecular weight, elemental composition, fragmentation |
| Key Advantage | Unambiguous and definitive structural determination | Provides information on solution-state structure and dynamics | High sensitivity and accuracy in mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Can be complex to interpret for large molecules, does not provide absolute configuration | Provides limited information on stereochemistry and connectivity |
| Typical Sample Amount | Milligrams | Milligrams | Micrograms to nanograms |
| Time to Result | Days to weeks (including crystallization) | Hours to days | Minutes |
}
Conclusion
For the definitive structural validation of a complex molecule like 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an unambiguous three-dimensional structure, which is essential for understanding its properties and for regulatory purposes. While NMR spectroscopy and mass spectrometry are powerful and complementary techniques that provide crucial information about the molecule's connectivity and composition in solution, they cannot replace the certainty offered by a well-refined crystal structure. The investment in time and effort required for crystallization and crystallographic analysis is justified by the high-quality, irrefutable data it delivers, forming a solid foundation for further research and development.
References
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Crystallographic Information File. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]
-
Wikipedia. (2023, November 28). Cambridge Structural Database. Retrieved from [Link]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
USC Libraries. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
- Khetrapal, C. L. (1971). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Molecular Crystals and Liquid Crystals, 15(4), 335-343.
-
University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
- Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1846-1869.
- Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton.
-
Peak Proteins. (2024, September). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
- Evans, P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(23), R843-R845.
- Barrera, N. P., & Robinson, C. V. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 76.
-
Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]
-
SciSpace. (1971). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
- Williams, M. A., & Haddad, R. (2006). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 1–28.
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
- Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1604.
-
Chemistry LibreTexts. (2015, July 18). Spectroscopy and Mass Spectrometry of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclo[2.2.1]heptane compounds studied. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
PDB-101. (n.d.). Methods for Determining Atomic Structures. Retrieved from [Link]
- Guan, Y., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science, 7(10), 1734–1744.
-
Wikipedia. (2024, January 10). X-ray crystallography. Retrieved from [Link]
- Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 229–241.
- Liebeschuetz, J. W., & Wodak, S. J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 597–611.
-
PubChem. (n.d.). 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith.
-
ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sptlabtech.com [sptlabtech.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. youtube.com [youtube.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 18. iucr.org [iucr.org]
- 19. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 23. tandfonline.com [tandfonline.com]
- 24. NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline (1972) | C. L. Khetrapal | 20 Citations [scispace.com]
- 25. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 26. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
Screening of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs for biological activity
An In-Depth Guide to the Biological Screening of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic Acid Analogs as Potential Anti-Inflammatory Agents
This guide provides a comprehensive framework for researchers and drug development professionals on the screening of novel analogs of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid for biological activity. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, grounding our approach in the established role of structurally similar molecules in modulating inflammatory pathways.
Introduction: The Scientific Rationale
The bicyclo[2.2.1]heptane (norbornane) scaffold is a highly valued structural motif in medicinal chemistry. Its rigid, conformationally constrained nature allows for the precise orientation of pharmacophoric groups, often leading to enhanced potency and selectivity for biological targets. When combined with a carboxylic acid and a benzyl group, as in our lead molecule, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, the structure bears a resemblance to endogenous signaling molecules like prostaglandins.
Prostaglandins are lipid autacoids derived from arachidonic acid that play a central role in inflammation, pain, and fever. The enzymes and receptors of the prostaglandin and related eicosanoid pathways are therefore critical targets for anti-inflammatory drug discovery. Several bicyclo[2.2.1]heptane derivatives have been investigated as potent modulators of this system, including as thromboxane A2 (TXA2) receptor antagonists and inhibitors of cytosolic phospholipase A2α (cPLA2α), the gatekeeper enzyme for arachidonic acid release.
This guide will therefore focus on a targeted screening cascade designed to evaluate analogs of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid for their potential to inhibit key nodes within the arachidonic acid signaling pathway.
The Arachidonic Acid Signaling Pathway: Key Targets for Screening
To understand our experimental approach, we must first visualize the target pathway. The release and metabolism of arachidonic acid (AA) is a critical cascade in the inflammatory response. Our primary screening targets are chosen to interrupt this cascade at distinct points.
Caption: The Arachidonic Acid inflammatory cascade, highlighting key enzyme (cPLA2α, COX) and receptor (TXA2 Receptor) targets for therapeutic intervention.
Experimental Design: A Tiered Screening Workflow
We advocate for a tiered approach to screening, starting with a broad, enzyme-based primary assay and progressing to more specific, cell-based or receptor-binding secondary assays for promising hits. This workflow ensures efficient use of resources by eliminating non-starters early in the process.
Caption: A tiered screening workflow for identifying and characterizing lead candidates from the analog library.
Protocols & Methodologies
Primary Screen: cPLA2α Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of human cytosolic phospholipase A2α (cPLA2α). We utilize a fluorescent substrate, such as PED6, which is a phospholipid containing a BODIPY fluorophore that is quenched in its native state. Upon cleavage by cPLA2α, the fluorophore is released, resulting in a measurable increase in fluorescence.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create 10 mM stock solutions. Serially dilute in DMSO for subsequent assay concentrations.
-
Reagent Preparation:
-
Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM EDTA, pH 7.4.
-
Enzyme Solution: Dilute recombinant human cPLA2α in assay buffer to a final concentration of 2 ng/µL.
-
Substrate Solution: Prepare a 1 mM stock of PED6 substrate in DMSO. Dilute to 100 µM in assay buffer immediately before use.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of test compound dilution (or DMSO for control) to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm) at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize data to controls:
-
0% Inhibition: DMSO only (High signal)
-
100% Inhibition: A known potent inhibitor or no enzyme (Low signal)
-
-
Calculate Percent Inhibition: 100 * (1 - (Rate_Compound - Rate_100%Inhib) / (Rate_0%Inhib - Rate_100%Inhib))
-
Secondary Screen: Thromboxane A2 (TP) Receptor Binding Assay
Principle: This is a competitive binding assay to determine if the "hit" compounds can displace a radiolabeled ligand from the thromboxane A2 receptor (also known as the TP receptor). This directly measures the affinity of the compound for the target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells overexpressing the human TP receptor.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-SQ 29,548 (a potent TP receptor antagonist), diluted in binding buffer to a final concentration of 2 nM.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled SQ 29,548.
-
-
Assay Procedure (96-well format):
-
In a 96-well filter plate, combine:
-
50 µL of test compound dilution (for dose-response, typically 10-point, 3-fold dilutions).
-
50 µL of [³H]-SQ 29,548 solution.
-
100 µL of cell membrane suspension (containing ~10 µg of protein).
-
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Harvesting & Detection:
-
Rapidly filter the plate contents through the filter mat using a cell harvester, washing 3 times with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter mat and add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Plot the CPM against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comparative Data Analysis of Hypothetical Analogs
To illustrate the output of this screening cascade, we present a hypothetical dataset for our lead compound and three rationally designed analogs. The structural modifications are chosen to probe key structure-activity relationships (SAR).
-
Lead (Cmpd 1): 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Analog A (Cmpd 2): Introduction of a para-fluoro substituent on the benzyl ring to alter electronic properties.
-
Analog B (Cmpd 3): Replacement of the benzyl group with a smaller phenyl group to probe steric tolerance.
-
Analog C (Cmpd 4): Esterification of the carboxylic acid to a methyl ester to determine the necessity of the free acid for activity.
| Compound ID | Structure Modification | Primary Screen: cPLA2α % Inhib @ 10 µM | Secondary Screen: cPLA2α IC₅₀ (µM) | Secondary Screen: TP Receptor Binding Ki (µM) |
| Cmpd 1 (Lead) | - | 65% | 8.2 | > 50 |
| Cmpd 2 (Analog A) | p-Fluoro on Benzyl | 88% | 1.5 | 25.4 |
| Cmpd 3 (Analog B) | Phenyl (no CH₂) | 55% | 12.1 | > 50 |
| Cmpd 4 (Analog C) | Methyl Ester | < 5% | > 100 | > 100 |
Interpretation of Results:
-
Analog A (Cmpd 2) emerges as the most promising candidate. The addition of the fluorine atom significantly improved potency against cPLA2α, reducing the IC₅₀ from 8.2 µM to 1.5 µM. This suggests that modulating the electronics of the aromatic ring is a fruitful strategy for optimization. It shows weak, but measurable, off-target binding to the TP receptor.
-
Analog B (Cmpd 3) shows slightly reduced activity compared to the lead, indicating that the methylene spacer between the bicyclic core and the phenyl ring is important for optimal positioning within the enzyme's active site.
-
Analog C (Cmpd 4) is inactive. The complete loss of activity upon esterification strongly suggests that the free carboxylic acid is a critical pharmacophore, likely forming a key ionic or hydrogen bond interaction with the target enzyme, a common feature for inhibitors of this class.
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven screening cascade for evaluating 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid analogs as anti-inflammatory agents. The data from our hypothetical screen identifies Analog A as a promising lead for further development due to its superior potency against cPLA2α.
Future work should focus on:
-
SAR Expansion: Synthesizing further analogs based on the success of the p-fluoro substitution.
-
Selectivity Profiling: Testing active compounds against the closely related sPLA₂ and iPLA₂ enzymes to ensure a selective mode of action.
-
Cell-Based Assays: Confirming activity in a cellular context by measuring the inhibition of arachidonic acid release or downstream prostaglandin production in stimulated inflammatory cells (e.g., macrophages).
By employing a logical, tiered workflow and grounding experimental choices in the known biochemistry of the target pathway, researchers can efficiently navigate the early stages of drug discovery and identify promising anti-inflammatory candidates.
References
- Title: Bicyclo[2.2.1]heptane derivatives, their preparation and their use as thromboxane A2-receptor antagonists. Source: Google Patents (EP0370633A2).
-
Title: Novel bicyclo[2.2.1]heptane derivatives as potent and selective inhibitors of human cytosolic phospholipase A2α. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
A Comparative Guide to the Synthesis of Substituted Bicyclo[2.2.1]heptanes: Strategies and Applications
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained structural motif, is of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique three-dimensional topology allows for the precise spatial arrangement of substituents, making it an invaluable scaffold in the design of novel therapeutics and functional materials.[1][2] This guide provides a comparative overview of the most prominent synthetic routes to substituted bicyclo[2.2.1]heptanes, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
The Diels-Alder Reaction: The Cornerstone of Bicyclo[2.2.1]heptane Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, remains the most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane skeleton.[1][3] This reaction involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. The use of cyclic dienes, such as cyclopentadiene, directly yields the bicyclo[2.2.1]heptane framework.
Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. The reaction can be catalyzed by Lewis acids, which coordinate to the dienophile, lowering the energy of the LUMO and accelerating the reaction rate.
Caption: The concerted mechanism of the Diels-Alder reaction.
Asymmetric Diels-Alder Reactions
Enantiomerically pure bicyclo[2.2.1]heptanes can be synthesized using asymmetric Diels-Alder reactions. This is often achieved through the use of chiral Lewis acids, which create a chiral environment around the dienophile, leading to a facial bias in the approach of the diene.[4]
Table 1: Comparison of Lewis Acid Catalysts in Asymmetric Diels-Alder Reactions
| Catalyst/Auxiliary | Diene | Dienophile | Yield (%) | dr (endo/exo) | ee (%) | Reference |
| Chiral Copper(II)-Box | Cyclopentadiene | N-Acryloyloxazolidinone | 95 | >95:5 | 98 | [5] |
| Chiral Boronic Acid | Cyclopentadiene | α,β-Unsaturated Ketone | - | - | - | [6] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl Camphorsultam | - | - | - | [5] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following protocol is a representative example of a chiral Lewis acid-catalyzed asymmetric Diels-Alder reaction.[5]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., Ph-Box)
-
Cyclopentadiene (freshly cracked)
-
N-Acryloyloxazolidinone
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and the chiral bis(oxazoline) ligand in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the N-acryloyloxazolidinone dienophile to the reaction mixture.
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir the reaction at the low temperature until the dienophile is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Tandem Reactions: Efficiency in Complexity Building
Tandem or cascade reactions offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. For the synthesis of bicyclo[2.2.1]heptanes, tandem radical cyclizations and sequential Diels-Alder/rearrangement reactions are particularly powerful.
Tandem Radical Cyclizations
Tandem radical cyclizations can construct the bicyclo[2.2.1]heptane framework in a single step from an acyclic precursor.[3] This approach has been successfully applied in the total synthesis of natural products like (±)-(Z)-β-santalol.[3] The cascade typically involves two sequential 5-exo-cyclizations.
Caption: Tandem radical cyclization for bicyclo[2.2.1]heptane synthesis.
Experimental Protocol: Tandem Radical Cyclization
The following is a general procedure for a tandem radical cyclization to form a bicyclo[2.2.1]heptane derivative.[3]
Materials:
-
Acyclic iodide substrate
-
Radical initiator (e.g., AIBN)
-
Radical mediator/hydride source (e.g., tributyltin hydride)
-
Degassed solvent (e.g., toluene or benzene)
Procedure:
-
Dissolve the acyclic iodide substrate in a suitable degassed solvent.
-
Add the radical initiator and the radical mediator/hydride source.
-
Heat the reaction mixture to the appropriate temperature to initiate the radical cascade.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the bicyclo[2.2.1]heptane product.
Sequential Diels-Alder/Rearrangement
A powerful strategy for accessing highly functionalized bicyclo[2.2.1]heptanes involves a sequential Diels-Alder reaction followed by a Lewis acid-promoted rearrangement.[4] This approach has been utilized in the synthesis of novel odorants.[4]
Table 2: Representative Sequential Diels-Alder/Rearrangement Reactions
| Diene | Dienophile | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 2,3-Disubstituted 1,3-butadiene | Unsaturated Aldehyde | SnCl₄ (20 mol%) | Functionalized Bicyclo[2.2.1]heptanone | High | 96.5:3.5 | [3] |
| Myrcene | Methacrolein | Lewis and Brønsted acid assisted chiral Lewis acid | (+)-Herbanone | - | - | [3] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a valuable tool for the synthesis of a wide variety of cyclic and bicyclic systems, including bicyclo[2.2.1]heptane derivatives. This method is particularly useful for constructing the bicyclic core in the synthesis of complex natural products and has been applied in the development of novel NK1 receptor ligands.[3]
Experimental Protocol: Ring-Closing Metathesis
The following is a general protocol for the synthesis of a bicyclic olefin via RCM.[3]
Materials:
-
Diene precursor
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst)
-
Degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the diene precursor in a degassed solvent.
-
Add the ruthenium-based metathesis catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction for the formation of the cyclized product.
-
Once the reaction is complete, quench the catalyst and remove the solvent.
-
Purify the resulting bicyclic olefin by column chromatography.
Novel Cycloaddition Strategies
Recent advances in catalysis have led to the development of novel cycloaddition strategies for the synthesis of bicyclo[2.2.1]heptanes, offering alternatives to the traditional Diels-Alder reaction.
Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition
A recently developed method utilizes a pyridine-assisted boronyl radical catalyst for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes.[7][8] This approach is highly atom-economical and provides a modular route to substituted bicyclo[2.2.1]heptanes using simple and inexpensive catalysts.[7][8]
Mechanism of Pyridine-Boronyl Radical-Catalyzed Cycloaddition
The proposed mechanism involves the homolytic cleavage of a bis(pinacolato)diboron reagent to generate a catalytically active pyridine-boron radical.[7] This radical then engages in a cascade of single-electron transfer and radical cyclization steps to afford the bicyclo[2.2.1]heptane product.[7]
Caption: Proposed mechanism for the pyridine-boronyl radical-catalyzed cycloaddition.
Organocatalytic Formal [4+2] Cycloaddition
An organocatalytic formal [4+2] cycloaddition has been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates.[9][10] This metal-free approach utilizes a chiral tertiary amine catalyst to promote the reaction between α'-substituted cyclopentenones and nitroolefins, affording the products in high yields and with excellent enantioselectivity.[9][10]
Table 3: Substrate Scope of the Organocatalytic Formal [4+2] Cycloaddition
| Entry | Dienophile (Nitroolefin) | Yield (%) | dr (endo/exo) | ee (%) | Reference |
| 1 | β-Nitrostyrene | 92 | >95:5 | 98 | [5] |
| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | 95 | >95:5 | 99 | [5] |
| 3 | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 91 | >95:5 | 99 | [5] |
| 4 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 93 | >95:5 | 98 | [5] |
| 5 | (E)-1-Nitro-2-(2-nitrophenyl)ethene | 85 | >95:5 | 97 | [5] |
| 6 | (E)-1-Nitroprop-1-ene | 78 | >95:5 | 96 | [5] |
Conclusion
The synthesis of substituted bicyclo[2.2.1]heptanes can be achieved through a variety of powerful and versatile synthetic routes. The Diels-Alder reaction remains the most fundamental and widely used method, with asymmetric variants providing access to enantiomerically pure compounds. Tandem reactions, such as radical cyclizations and sequential Diels-Alder/rearrangements, offer increased efficiency in the construction of complex bicyclic systems. Ring-closing metathesis provides a valuable tool for the synthesis of intricate bicyclo[2.2.1]heptane-containing natural products. Furthermore, emerging strategies, including pyridine-boronyl radical-catalyzed cycloadditions and organocatalytic formal [4+2] cycloadditions, present innovative and often more sustainable alternatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in the rational design and synthesis of novel bicyclo[2.2.1]heptane derivatives for a wide range of applications.
References
-
Perveen, S., Qin, L., Yu, T., Zhao, M., Ding, Z., Nie, Z., Zhou, J., & Li, P. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Journal of Organic Chemistry, 90(36), 12693-12708. [Link]
- Gande, A., & Jones, K. (2004). An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
-
Gras, J. L., & Pellissier, H. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(14), 6726-6731. [Link]
-
Ikeuchi, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. Organic Letters, 23(23), 9123-9127. [Link]
- Easton, C. J., et al. (1993). Asymmetric Synthesis of Chiral Cyclic Amino Acids by Diels-Alder Reactions of (2S)- and (2R)-4-Methyleneoxazolidin-5-ones. Australian Journal of Chemistry, 46(1), 73-93.
-
Perveen, S., Qin, L., Yu, T., Zhao, M., Ding, Z., Nie, Z., Zhou, J., & Li, P. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 90(36), 12693-12708. [Link]
-
Massachusetts Institute of Technology. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions. MIT OpenCourseWare. [Link]
- Portoghese, P. S., & Larson, D. L. (1978). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of Medicinal Chemistry, 21(7), 676-679.
-
Thieme. (n.d.). 26.12 Product Class 12: Seven-Membered and Larger-Ring Cyclic Ketones. In Science of Synthesis. Thieme E-Books. [Link]
- Roy, S., & Ghorai, M. K. (2024).
- Beckwith, A. L. J., & Westwood, S. W. (1994). Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes. Radical Cyclization of an Oxime Ether and an α,β-Unsaturated Ester. Australian Journal of Chemistry, 47(10), 1833-1841.
-
Li, J., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. European Journal of Medicinal Chemistry, 157, 114-125. [Link]
- Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
-
Perveen, S., et al. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Journal of Organic Chemistry. [Link]
-
Perveen, S., et al. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Journal of Organic Chemistry, 90(36), 12693-12708. [Link]
- Vogel, P. (2008). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. In Topics in Current Chemistry (Vol. 280, pp. 1-68). Springer.
-
Fu, J. G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(23), 5229-5232. [Link]
-
Fu, J. G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(23), 5229-5232. [Link]
- Ghorai, M. K., & Kumar, A. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(18), 4053-4056.
- Ihara, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
-
Fu, J. G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction. Organic & Biomolecular Chemistry, 14(23), 5229-5232. [Link]
-
Li, P., et al. (2023). Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society. [Link]
- Wang, T., et al. (2025). Development of a Multigram Preparation of Optically Pure (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide BMT-395137, a Versatile Scaffold for Divergent Drug Discovery Synthesis. Organic Process Research & Development.
- Padwa, A., et al. (2004). Chemospecific and diastereoselective synthesis of bis-dioxabicyclo[2.2.1]heptanone ring systems. ARKIVOC, 2004(3), 147-160.
-
Conrad, J. C., & Grubbs, R. H. (2010). Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. Macromolecules, 43(15), 6373-6383. [Link]
-
Fu, J. G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction. Amanote. [Link]
- Protti, S., & Fagnoni, M. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules, 30(10), 2419.
- Mose, R., et al. (2025).
- D'hooghe, M., et al. (2006). Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. The Journal of Organic Chemistry, 71(17), 6548-6557.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 10. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Chiral Chromatography for Purity Assessment of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a molecule's purity is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity analysis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid. This molecule, featuring a rigid bicyclic core and a critical quaternary chiral center, presents a dual analytical challenge: quantifying chemical impurities and resolving its enantiomers.
This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of purity analysis, from initial chemical purity assessment using achiral reversed-phase HPLC to the nuanced process of enantiomeric separation via chiral chromatography. The experimental choices and protocols herein are explained not just as a series of steps, but with a focus on the underlying scientific principles, ensuring a robust and self-validating analytical approach.
Part 1: Chemical Purity Assessment via Reversed-Phase HPLC
The first critical step is to determine the chemical purity of the bulk substance, identifying and quantifying any process-related impurities or degradation products. Given the hydrophobic nature imparted by the benzyl and bicycloheptane groups, reversed-phase HPLC (RP-HPLC) is the method of choice.[1]
Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, with its significant non-polar character, will be retained on a C18 (octadecylsilane) column. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is used to elute the compound. The inclusion of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, ensuring a single, uncharged species that chromatographs with a sharp, symmetrical peak shape.[2]
Experimental Protocol: RP-HPLC for Chemical Purity
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare the working sample for injection by diluting the stock solution to 0.1 mg/mL with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (to detect both the benzyl chromophore and potential non-aromatic impurities).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the run.[3]
-
Data Presentation: Comparison of Achiral Columns
The choice of stationary phase can impact selectivity. Below is a hypothetical comparison of two common RP-HPLC columns.
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl |
| Retention Time (Main Peak) | 12.5 min | 13.2 min |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 15,000 | 18,000 |
Rationale: The Phenyl-Hexyl column shows improved resolution for a key impurity, likely due to enhanced π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte and impurity.
Workflow for Chemical Purity Assessment
Sources
Benchmarking the Efficacy of Novel Bicyclic Derivatives Against Known Bicyclic Compounds: A Comparative Guide for Drug Development Professionals
Abstract
Bicyclic compounds, particularly bicyclic peptides, have emerged as a promising therapeutic modality, bridging the gap between small molecules and large biologics. Their unique constrained architecture offers a compelling combination of high affinity, specificity, and metabolic stability. As the field rapidly advances, the development of novel derivatives of known bicyclic scaffolds is a key strategy for optimizing therapeutic efficacy and overcoming existing limitations. This guide provides a comprehensive framework for benchmarking the efficacy of these novel derivatives against their established counterparts. We will delve into the critical role of structure-activity relationships (SAR) in guiding rational design, present detailed protocols for in vitro and in vivo efficacy evaluation, and underscore the importance of pharmacokinetic and pharmacodynamic (PK/PD) profiling. Through a detailed case study, this guide will equip researchers, scientists, and drug development professionals with the knowledge and tools to rigorously assess and validate the potential of next-generation bicyclic therapeutics.
Introduction: The Ascendancy of Bicyclic Compounds in Modern Drug Discovery
The landscape of drug discovery is in a constant state of evolution, driven by the need for more effective and safer therapies. While small molecules and biologics have been the cornerstones of medicine, they each possess inherent limitations. Small molecules often lack the specificity to target complex protein-protein interactions, while large biologics can suffer from poor cell permeability and high manufacturing costs.[1][2][3] Bicyclic compounds have risen to prominence as a modality that can overcome these challenges.
The constrained, three-dimensional structure of bicyclic compounds provides a larger surface area for target interaction compared to small molecules, enabling them to engage with high affinity and selectivity to even challenging targets like protein-protein interfaces.[4] This structural rigidity also confers enhanced metabolic stability, a significant advantage over linear peptides which are often susceptible to rapid degradation in vivo.[2][4] The development of novel derivatives of existing bicyclic scaffolds allows for the fine-tuning of these properties, leading to improved efficacy, reduced off-target effects, and enhanced drug-like characteristics.[5]
Decoding the Structure-Activity Relationship (SAR): The Blueprint for Efficacy
The cornerstone of rational drug design is a deep understanding of the structure-activity relationship (SAR), which delineates how the chemical structure of a compound influences its biological activity.[6][7] For bicyclic compounds, SAR studies are crucial for optimizing target binding, cellular potency, and pharmacokinetic properties.
Fundamental Principles of SAR in Bicyclic Compounds
SAR in bicyclic compounds is a multifaceted discipline that considers several key structural features:
-
The Peptide Sequence: The amino acid composition of the loops is a primary determinant of target specificity and affinity. Modifications to the sequence can enhance binding or introduce new functionalities.
-
The Linker/Scaffold: The chemical nature of the linker used to cyclize the peptide influences the overall conformation and rigidity of the molecule, which in turn affects its biological activity and pharmacokinetic profile.
-
Ring Size and Conformation: The size of the bicyclic rings and their conformational flexibility are critical for optimal target engagement.
-
Introduction of Non-natural Amino Acids: Incorporating non-natural amino acids can improve metabolic stability, enhance binding affinity, and introduce novel chemical functionalities.
Case Study: Comparative SAR Analysis of a Known Bicyclic Peptide and its Novel Derivative
To illustrate the principles of SAR-driven optimization, we will consider a case study based on the development of inhibitors for a hypothetical protein target, "Protease X," a key enzyme in a disease signaling pathway.
-
The Known Compound: BCP-1 BCP-1 is a well-characterized bicyclic peptide inhibitor of Protease X. It exhibits good in vitro potency but suffers from moderate plasma stability.
-
The Novel Derivative: BCP-D1 BCP-D1 is a novel derivative of BCP-1, designed to improve upon its limitations. The design of BCP-D1 is guided by the following SAR insights:
-
Rationale 1: Enhancing Plasma Stability. To address the moderate plasma stability of BCP-1, a non-natural amino acid, N-methylated glycine (sarcosine), is incorporated into the peptide sequence of BCP-D1. N-methylation is a known strategy to reduce susceptibility to proteolytic degradation.
-
Rationale 2: Improving Target Engagement. Computational modeling of the BCP-1/Protease X complex revealed a potential hydrogen bond interaction that could be strengthened. In BCP-D1, a glutamine residue in BCP-1 is replaced with an arginine, which is predicted to form a more stable salt bridge with an aspartic acid residue in the active site of Protease X.
-
The following diagram illustrates the logical relationship between the known compound, the SAR-driven modifications, and the resulting novel derivative.
Caption: In vitro efficacy benchmarking workflow.
Data Presentation: Comparative In Vitro Efficacy
| Parameter | BCP-1 (Known Compound) | BCP-D1 (Novel Derivative) | Fold Improvement |
| Binding Affinity (KD, nM) | 10.5 | 2.1 | 5.0x |
| Enzyme Inhibition (IC50, nM) | 25.2 | 4.8 | 5.25x |
| Cellular Potency (EC50, nM) | 150.7 | 28.9 | 5.2x |
| Plasma Stability (t1/2, min) | 30 | 120 | 4.0x |
In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data, in vivo studies in relevant animal models are crucial for assessing the therapeutic potential of a novel compound in a complex physiological system.
The Critical Role of Animal Models in Preclinical Evaluation
Animal models allow for the evaluation of a compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile in a living organism, providing critical data for predicting its potential clinical success.
Experimental Protocol: Tumor Xenograft Model for Oncology
For our case study, where Protease X is implicated in tumor growth, a xenograft model is appropriate.
Methodology:
-
Cell Implantation: Implant human tumor cells that overexpress Protease X subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, BCP-1, and BCP-D1) and administer the compounds via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| BCP-1 (10 mg/kg) | 800 ± 120 | 46.7% |
| BCP-D1 (10 mg/kg) | 350 ± 90 | 76.7% |
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the Journey and the Impact
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect). [8][9][10]A thorough understanding of the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical outcomes.
Experimental Protocol: In Vivo PK Studies in Rodents
Methodology:
-
Dosing: Administer a single dose of BCP-1 and BCP-D1 to rodents (e.g., rats or mice) via the intended clinical route.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Experimental Protocol: In Vivo PD Studies and Biomarker Analysis
Methodology:
-
Dosing: Administer the compounds to tumor-bearing mice as in the efficacy study.
-
Tissue Collection: At various time points after the final dose, collect tumor and plasma samples.
-
Biomarker Analysis: Analyze the tumor tissue for a downstream biomarker of Protease X activity (e.g., the phosphorylation status of a substrate protein) using methods like Western blotting or immunohistochemistry.
-
PK/PD Correlation: Correlate the plasma concentrations of the compounds with the observed changes in the biomarker levels to establish a PK/PD relationship.
Data Presentation: Comparative PK/PD Profiles
| Parameter | BCP-1 (Known Compound) | BCP-D1 (Novel Derivative) |
| Clearance (mL/min/kg) | 20.5 | 10.2 |
| Half-life (t1/2, h) | 1.5 | 4.0 |
| AUC (ng*h/mL) | 8,130 | 16,450 |
| PD Biomarker Inhibition at 4h | 45% | 85% |
The following diagram illustrates the integrated workflow for efficacy benchmarking.
Caption: Integrated workflow for benchmarking novel bicyclic derivatives.
Conclusion: A Roadmap for Advancing Bicyclic Therapeutics
The systematic benchmarking of novel bicyclic derivatives against their known counterparts is a critical process in the development of next-generation therapeutics. By integrating SAR-driven design with a rigorous cascade of in vitro and in vivo efficacy and PK/PD studies, researchers can confidently identify and advance candidates with the highest potential for clinical success. The case study of BCP-D1 demonstrates how rational design can lead to substantial improvements in potency, stability, and in vivo efficacy. As our understanding of bicyclic compound chemistry and biology deepens, this comprehensive benchmarking framework will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules and delivering transformative medicines to patients in need. [11]
References
- Yao, et al. (n.d.). Current development of bicyclic peptides. Not specified.
- Heinis, C., & Winter, G. (n.d.).
- (n.d.). Bicyclic peptides: Paving the road for therapeutics of the future | Request PDF.
- (n.d.). Bicyclic peptides: Paving the road for therapeutics of the future. ANU Researcher Portal.
- (n.d.). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research.
- (n.d.).
- (n.d.). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.
- (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry.
- (n.d.). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. PubMed Central.
- (n.d.). Benchmarking Cyclo(L-Trp-L-Trp): A Comparative Guide to its Biological Activity. Benchchem.
- (n.d.). Biological Activity and Molecular Docking Study of Some Bicyclic Structures: Antidiabetic and Anticholinergic Potentials. Taylor & Francis Online.
- (n.d.). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. PubMed.
- (n.d.).
- (n.d.). Our Story. Bicycle Therapeutics.
- (n.d.). Bridged bicyclic compounds: Comprehending a novel compound class as potential anti-seizure agents. PubMed.
- (n.d.). SAR: Structure Activity Relationships.
- (n.d.). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org.
- (n.d.).
- (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PubMed Central.
- (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- (n.d.). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- (n.d.). Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed Central.
- (n.d.). Pharmacokinetic/pharmacodynamic studies in drug product development. PubMed.
- (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Springer.
- (n.d.). Case Studies. MedChemica.
- (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2.
- (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- (n.d.).
- (n.d.). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle ® ) Antimicrobial Inhibitor of Escherichia coli PBP3.
- (n.d.). Pharmacokinetics and Pharmacodynamics: Bridging the Gap between Biomedical Sciences and Clinical Practice. Hilaris Publisher.
- (n.d.). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter.
- (n.d.). Symmetry and Asymmetry in Medicinal Chemistry. MDPI.
- (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH Public Access.
Sources
- 1. Current development of bicyclic peptides [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. bicycletherapeutics.com [bicycletherapeutics.com]
Bridging the Bench and Biology: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a structural analog of the 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid scaffold. While direct comparative data for the benzyl-substituted parent compound is limited in publicly accessible literature, BCH serves as an exemplary case study due to its well-documented therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes. Here, we delve into the experimental data that bridges its mechanism of action at a cellular level to its physiological effects in a preclinical animal model.
The core focus of this analysis is to provide researchers, scientists, and drug development professionals with a clear understanding of how in vitro findings for BCH translate to in vivo outcomes, highlighting the critical importance of integrated data analysis in preclinical research.
Introduction to BCH and its Therapeutic Rationale
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a non-metabolizable analog of the amino acid leucine.[1] Its primary mechanism of action is the allosteric activation of glutamate dehydrogenase (GDH), a mitochondrial enzyme crucial for insulin secretion in pancreatic β-cells.[2][3] GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[3] By activating GDH, BCH enhances mitochondrial metabolism, leading to increased ATP production and subsequently, insulin secretion.[4] This makes BCH and its derivatives promising candidates for therapeutic intervention in type 2 diabetes, a condition characterized by impaired insulin secretion and β-cell dysfunction.[5]
The central hypothesis underpinning the investigation of BCH is that its ability to potentiate glucose-stimulated insulin secretion (GSIS) and protect β-cells from glucotoxicity in vitro will translate to improved glycemic control and preservation of β-cell mass and function in vivo.
In Vitro Efficacy: Cellular Mechanisms of Action
The in vitro evaluation of BCH has primarily focused on its effects on insulin-secreting cell lines, such as the rat insulinoma INS-1 cell line. These studies are designed to elucidate the direct cellular and molecular effects of the compound in a controlled environment.
A pivotal study investigated the β-cell-protective effects of BCH under conditions mimicking the diabetic state, specifically high glucose (HG) and high glucose/palmitate (HG/PA) exposure.[6] Treatment with BCH demonstrated a significant capacity to counteract the detrimental effects of glucotoxicity and lipotoxicity on INS-1 cells.[6]
Key In Vitro Findings:
-
Potentiation of Insulin Secretion: BCH augmented both low glucose (LG)- and high glucose (HG)-stimulated insulin secretion in INS-1 cells.[2]
-
Protection Against GSIS Inhibition: Chronic exposure to high glucose can impair the ability of β-cells to secrete insulin in response to a subsequent glucose challenge. BCH treatment was shown to block this HG-induced inhibition of glucose-stimulated insulin secretion (GSIS).[6]
-
Preservation of Insulin Gene Expression: The combination of high glucose and palmitate (a saturated fatty acid) reduces insulin gene expression. BCH was found to prevent this reduction, indicating a protective effect on the synthetic machinery of β-cells.[6]
-
Anti-Apoptotic Effects: BCH significantly reduced cell death induced by high glucose and palmitate in INS-1 cells.[6] This anti-apoptotic effect is crucial for preserving β-cell mass, which is often diminished in type 2 diabetes.
Quantitative In Vitro Data Summary
| In Vitro Parameter | Condition | Outcome with BCH Treatment | Reference |
| Insulin Secretion | Low Glucose (0.2 mM) | ~1.8-fold increase | [2] |
| High Glucose (16.7 mM) | ~1.2-fold increase | [2] | |
| GSIS Inhibition | High Glucose Exposure | Blocked the inhibition of subsequent GSIS | [6] |
| Insulin Gene Expression | High Glucose/Palmitate | Prevented the reduction in expression | [6] |
| Cell Death | High Glucose/Palmitate | Significantly reduced | [6] |
| Phospho-JNK Level | High Glucose/Palmitate | Significantly reduced | [6] |
Experimental Workflow: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
The following diagram outlines the typical workflow for a static GSIS assay using an insulinoma cell line like INS-1.
Caption: Workflow for an in vitro GSIS assay in INS-1 cells.
In Vivo Efficacy: Translating Cellular Effects to Physiological Outcomes
To assess whether the promising in vitro results translate into therapeutic benefits in a whole organism, BCH was evaluated in a well-established animal model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking the human disease phenotype.
In the in vivo study, 7-week-old diabetic db/db mice were treated with BCH (0.7 g/kg) or a placebo every other day for 6 weeks.[6] The outcomes measured were directly related to glycemic control and β-cell health.
Key In Vivo Findings:
-
Improved Glucose Tolerance: BCH-treated mice exhibited significantly improved glucose tolerance as determined by an intraperitoneal glucose tolerance test (IPGTT).[6] This indicates that the compound enhances the body's ability to clear glucose from the bloodstream.
-
Enhanced Insulin Secretion: Corresponding with the improved glucose tolerance, BCH treatment led to enhanced insulin secretion during the IPGTT.[6]
-
Preservation of β-Cell Mass: Immunohistological examination of the pancreas revealed that BCH treatment increased the ratio of insulin-positive β-cells to the total islet area.[6] This is a critical finding, as it suggests that BCH can prevent or reverse the loss of functional β-cells, a hallmark of diabetes progression.
-
Reduced β-Cell Apoptosis: The percentage of β-cells expressing cleaved caspase 3, a marker of apoptosis, was significantly reduced in the islets of BCH-treated mice.[6] This provides a direct link between the anti-apoptotic effects observed in vitro and the preservation of β-cell mass in vivo.
Quantitative In Vivo Data Summary
| In Vivo Parameter | Animal Model | Outcome with BCH Treatment | Reference |
| Glucose Tolerance | db/db mice | Improved (lower blood glucose during IPGTT) | [6] |
| Insulin Secretion | db/db mice | Enhanced during IPGTT | [6] |
| β-Cell Area | db/db mice | Increased ratio of insulin-positive area | [6] |
| β-Cell Apoptosis | db/db mice | Reduced percentage of cleaved caspase 3-positive cells | [6] |
Experimental Workflow: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood. The workflow is depicted below.
Caption: Workflow for an in vivo IPGTT in mice.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The studies on BCH provide a compelling example of a strong positive correlation between in vitro and in vivo findings.
-
The mechanistic insights gained from the in vitro experiments—namely, the protection against glucotoxicity and the enhancement of insulin secretion—provide a logical basis for the physiological outcomes observed in vivo.
-
The anti-apoptotic effect of BCH seen in INS-1 cells directly corresponds to the reduced number of apoptotic β-cells and the preserved islet architecture in the db/db mice.[6]
-
The potentiation of GSIS in the cell-based assays is mirrored by the enhanced insulin secretory response during the IPGTT in the animal model.[2][6]
This strong correlation builds confidence in the therapeutic potential of GDH activators. The in vitro assays served as an efficient screening tool to identify a compound with a desirable cellular activity, while the in vivo model validated that this activity translates into a meaningful physiological effect in the context of a complex disease state.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed protocols for the key assays are provided below.
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells
Adapted from Han et al. (2012) and common laboratory practices.[6][7]
-
Cell Culture: Seed INS-1 cells in 12-well plates at a density of 5 x 105 cells per well and culture for 24 hours in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer. Then, pre-incubate the cells in glucose-free KRB buffer for 1 hour at 37°C to allow them to reach a basal state.
-
Stimulation: Discard the pre-incubation buffer. Add 1 mL of KRB buffer containing either a basal concentration of glucose (e.g., 2.8 mM) or a stimulatory concentration of glucose (e.g., 16.7 mM). For experimental wells, the respective glucose-containing KRB buffers should also be supplemented with the desired concentration of BCH.
-
Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C until analysis.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Normalization: After collecting the supernatant, lyse the cells remaining in the wells and measure the total protein concentration using a BCA or similar protein assay. Normalize the insulin secretion values to the total protein content of each well to account for any variations in cell number.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Adapted from IMPReSS and DiaComp standard protocols.[8][9]
-
Animal Fasting: Transfer mice to clean cages with access to water but no food. Fast the mice overnight for approximately 16 hours.[8] For some studies, a shorter fasting period of 5-6 hours may be used.[9][10]
-
Baseline Measurement: Weigh each mouse. Take a baseline blood sample (t=0) by making a small incision at the tip of the tail and collecting a drop of blood onto a glucometer test strip.
-
Glucose Administration: Prepare a 20% glucose solution in sterile saline. Inject the glucose solution intraperitoneally at a dose of 2 g/kg of body weight. The volume to inject (in µL) can be calculated as: 10 x body weight (in g).[8]
-
Time-Point Monitoring: After the glucose injection, measure blood glucose levels at specific time points, typically 15, 30, 60, and 120 minutes.[6][8] For each time point, gently remove the clot from the initial tail incision to obtain a fresh drop of blood.
-
Data Analysis: Plot the blood glucose concentration (mg/dL or mmol/L) against time for each animal and for each treatment group. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.
-
Recovery: After the final blood draw, return the mice to their home cages with free access to food and water. Monitor the animals for any signs of distress.
Conclusion
The case of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) effectively demonstrates the synergy between in vitro and in vivo research in the drug discovery pipeline. The in vitro studies successfully identified the compound's cellular mechanism of action and its protective effects on pancreatic β-cells. These findings were subsequently validated in a relevant animal model of type 2 diabetes, where BCH demonstrated a tangible improvement in glycemic control and islet health. This strong correlation underscores the value of a multi-faceted experimental approach, providing a robust foundation for the further clinical development of GDH activators as a potential therapy for type 2 diabetes.
References
-
Han, E., Kim, Y. J., Woo, J., Lee, S. J., Kim, S. H., Kang, Y., ... & Lee, K. W. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(3), 271-279. [Link]
-
Mousephenotype.org. Intraperitoneal glucose tolerance test (IPGTT) Protocol. IMPReSS. [Link]
-
Vanderbilt MMPC. (2018). Intraperitoneal glucose tolerance test (IP GTT). [Link]
-
Diabetic Complications Consortium (DiaComp). (2002). Intraperitoneal Glucose Tolerance Testing (IPGTT). [Link]
-
Bio-protocol. (2018). Intraperitoneal Glucose Tolerance Test (IPGTT). [Link]
-
Kim, E. K., Lee, E. J., & Lee, K. W. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(3), 271-279. [Link]
-
protocols.io. (2020). IP Glucose Tolerance Test in Mouse. [Link]
-
Fahien, L. A., MacDonald, M. J., Kmiotek, E. H., Mertz, R. J., & Fahien, C. M. (2011). The complex mechanism of glutamate dehydrogenase in insulin secretion. Diabetes, 60(8), 2050-2057. [Link]
-
Wollheim, C. B. (2012). Glutamate dehydrogenase, insulin secretion, and type 2 diabetes: a new means to protect the pancreatic b-cell? Journal of Endocrinology, 212(3), 239-242. [Link]
-
Wilson, D. F. (2017). Glutamate dehydrogenase: role in regulating metabolism and insulin release in pancreatic β-cells. Journal of Applied Physiology, 122(2), 215-223. [Link]
-
Lee, J., Hong, S. W., Kim, M. J., O'Brien, T. P., & Lee, Y. H. (2016). Glutamate dehydrogenase activator BCH stimulating reductive amination prevents high fat/high fructose diet-induced steatohepatitis and hyperglycemia in C57BL/6J mice. Scientific reports, 6(1), 1-12. [Link]
-
Hoy, M., De Marchi, U., Bro-Jørgensen, M., Gjinovci, A., Tvelen, K., & Wollheim, C. B. (2012). Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell–specific abrogation of the glutamate dehydrogenase. Endocrinology, 153(1), 119-128. [Link]
-
Smith, T. J. (2010). Glutamate dehydrogenase, a complex enzyme at a crucial metabolic branch point. The FASEB Journal, 24(9), 3185-3193. [Link]
-
Gylfe, E., Grapengiesser, E., & Hellman, B. (2010). Dimethyl amiloride improves glucose homeostasis in mouse models of type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 299(5), E821-E829. [Link]
-
University of Washington. Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. [Link]
-
Bunik, V. I., Aleshin, V. A., & Mkrtchyan, G. (2021). Regulation of Malate Dehydrogenases and Glutamate Dehydrogenase of Mammalian Brain by Thiamine in vitro and in vivo. Current Topics in Medicinal Chemistry, 21(1), 4-20. [Link]
-
protocols.io. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. [Link]
-
Li, C., & Smith, T. J. (2014). Glutamate dehydrogenase: structure, allosteric regulation, and role in insulin homeostasis. Subcellular biochemistry, 73, 143-163. [Link]
-
Sener, A., & Malaisse, W. J. (1981). Stimulation of pancreatic islet metabolism and insulin release by a nonmetabolizable amino acid. Proceedings of the National Academy of Sciences, 78(6), 3873-3877. [Link]
-
Sun, Y., Asnicar, M., Saha, P. K., Smith, R. G., & Houghten, R. A. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. International Journal of Molecular Sciences, 23(5), 2826. [Link]
-
ResearchGate. (2019). Suggestions on glucose-stimulated insulin secretion in INS-1 cells?. [Link]
-
protocols.io. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. [Link]
-
SciSpace. Generation and characterization of an inducible... [Link]
-
Brown, J. E., & D'Alessio, D. A. (2011). Glucose stimulation of protein acylation in the pancreatic β-cell. Islets, 3(1), 1-6. [Link]
-
Sanz, S., Lizano, C., Luque, J., & Pinilla, M. (1999). In vitro and in vivo study of glutamate dehydrogenase encapsulated into mouse erythrocytes by a hypotonic dialysis procedure. Life sciences, 65(26), 2781-2789. [Link]
-
Plaitakis, A., & Shashidharan, P. (2017). Multiple Forms of Glutamate Dehydrogenase in Animals: Structural Determinants and Physiological Implications. Biomolecules, 7(2), 51. [Link]
-
Labboun, F., & migratory, F. (2008). Resolving the Role of Plant Glutamate Dehydrogenase. I. in vivo Real Time Nuclear Magnetic Resonance Spectroscopy Experiments. Plant and Cell Physiology, 49(4), 571-582. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. The Complex Mechanism of Glutamate Dehydrogenase in Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 9. diacomp.org [diacomp.org]
- 10. vmmpc.org [vmmpc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ligands Based on the Bicyclo[2.2.1]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[2.2.1]heptane Scaffold - A Privileged Structure in CNS Drug Discovery
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and conformationally constrained bridged cyclic hydrocarbon that has captured the attention of medicinal chemists for decades. Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of substituents, making it an ideal starting point for the design of potent and selective ligands targeting a variety of biological receptors, particularly within the central nervous system (CNS). The rigidity of this scaffold reduces the entropic penalty upon binding to a target protein, often leading to high-affinity interactions.
One of the most notable examples of a bioactive molecule featuring this scaffold is epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor.[1][2] Epibatidine is an exceptionally potent agonist of nicotinic acetylcholine receptors (nAChRs), with analgesic properties reportedly 200 times that of morphine.[2] However, its therapeutic potential is severely limited by its high toxicity, a direct consequence of its lack of selectivity and cross-reactivity with various nAChR subtypes and other receptors.[2][3] This "double-edged sword" of high potency and potential for cross-reactivity makes the bicyclo[2.2.1]heptane scaffold a compelling case study for understanding and mitigating off-target effects in drug discovery.
This guide provides an in-depth comparison of ligands based on the bicyclo[2.2.1]heptane scaffold, with a focus on their cross-reactivity profiles. We will delve into the experimental methodologies used to assess ligand selectivity, providing detailed protocols and explaining the rationale behind their application. By understanding the structural determinants of cross-reactivity and the techniques to evaluate it, researchers can better design and develop safer and more effective therapeutics based on this privileged scaffold.
The Inevitable Challenge: Ligand Cross-Reactivity
In the quest for novel therapeutics, achieving absolute target specificity is a formidable challenge. Most small molecule ligands, including those built upon the bicyclo[2.2.1]heptane framework, have the potential to bind to multiple biological targets. This phenomenon, known as cross-reactivity or off-target binding, can lead to a range of outcomes from unexpected side effects to severe toxicity. For ligands targeting receptors with a high degree of homology, such as the various subtypes of nAChRs, achieving selectivity can be particularly arduous.
The toxicity of epibatidine, for instance, is attributed to its potent agonism at not only the desired neuronal nAChR subtypes for analgesia (like α4β2) but also at ganglionic and neuromuscular nAChRs, leading to severe cardiovascular and neuromuscular side effects.[3][4] Furthermore, studies have revealed that epibatidine and its analogues can also interact with other receptor families, including muscarinic acetylcholine receptors and serotonin (5-HT) receptors, further complicating their pharmacological profile.[5][6]
Therefore, a thorough investigation of a ligand's cross-reactivity is a critical step in the drug development process. This typically involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. The data generated from these studies are essential for building a comprehensive safety and selectivity profile of a drug candidate.
Comparative Cross-Reactivity Profile of Selected Bicyclo[2.2.1]heptane-Based Ligands
To illustrate the cross-reactivity landscape of this scaffold, the following table summarizes the binding affinities (Ki in nM) of epibatidine and several of its key analogues for their primary nAChR targets and a selection of off-target receptors. This data has been compiled from various sources to provide a comparative overview.
| Ligand | Primary Target: nAChR Subtypes | Off-Target Receptors |
| α4β2 | α7 | |
| Epibatidine | 0.04 | 20 |
| ABT-594 (Tebanicline) | 0.055 | >10,000 |
| RTI-36 | 0.037 | Agonist activity reported |
| RTI-76 | 0.009 | - |
| RTI-102 | 0.009 | - |
Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[6][7][8][9]
From this data, it is evident that while epibatidine and its analogues exhibit exceptionally high affinity for the α4β2 nAChR, their selectivity varies significantly. ABT-594, for example, was specifically designed to improve the selectivity profile of epibatidine. It retains high affinity for the α4β2 subtype while demonstrating significantly reduced affinity for the α7 subtype and other off-target receptors, including muscarinic and a range of other receptors and enzymes.[8] However, it still shows some affinity for certain adrenergic receptor subtypes.[8] This highlights the iterative process of scaffold modification and comprehensive screening required to engineer selectivity.
Methodologies for Assessing Cross-Reactivity: A Practical Guide
A robust assessment of ligand cross-reactivity relies on a suite of biophysical and biochemical assays. The choice of assay depends on the specific question being addressed, the nature of the target, and the throughput required. Here, we detail three of the most widely used and informative techniques.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology and have been instrumental in determining the affinity of ligands for their receptors.[10] The principle is based on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to a receptor preparation.
Causality Behind Experimental Choices: This method is chosen for its high sensitivity, allowing for the detection of high-affinity interactions. The use of a radiolabeled ligand provides a direct measure of binding, and the competitive nature of the assay allows for the determination of the affinity of unlabeled compounds. The choice of receptor preparation (e.g., cell membranes, tissue homogenates) depends on the desired biological context.
Self-Validating System: The protocol includes controls for non-specific binding, which is determined in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites. The difference between total binding and non-specific binding yields the specific binding, which should be saturable and follow the law of mass action.
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the target receptor. This typically involves homogenization in a suitable buffer followed by centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of receptor preparation to each well.
-
For each test compound, prepare a series of dilutions.
-
To measure total binding , add the radioligand and assay buffer.
-
To measure non-specific binding , add the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.
-
To measure displacement , add the radioligand and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filtermats and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the radioligand concentration (for saturation binding) or the concentration of the competing ligand (for competition binding).
-
For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[3][7] It is a label-free method that provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Causality Behind Experimental Choices: ITC is chosen for its ability to provide a comprehensive thermodynamic characterization of a binding event without the need for labeling or immobilization. This allows for the study of interactions in their native solution state. The direct measurement of heat changes provides a fundamental understanding of the driving forces behind the interaction.
Self-Validating System: The shape of the binding isotherm and the stoichiometry of the interaction provide an internal validation of the binding model. A well-defined sigmoidal binding curve with a stoichiometry close to the expected value (e.g., 1 for a 1:1 interaction) indicates a specific and well-behaved interaction.
-
Sample Preparation:
-
Prepare solutions of the target protein and the ligand in the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
After each injection, the heat change in the sample cell is measured relative to a reference cell containing only buffer.
-
-
Data Acquisition:
-
The raw data is a series of peaks, with each peak representing the heat change upon a single injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time.[11] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of both the kinetics (association rate constant, kon, and dissociation rate constant, koff) and the affinity (dissociation constant, KD) of an interaction.
Causality Behind Experimental Choices: SPR is chosen for its ability to provide real-time kinetic data, which is valuable for understanding the dynamics of a ligand-receptor interaction. The label-free nature of the detection avoids potential artifacts associated with labeling. The ability to regenerate the sensor surface allows for high-throughput screening.
Self-Validating System: The shape of the sensorgram (a plot of response units versus time) provides information about the quality of the interaction. A good sensorgram will show a clear association phase, a steady-state phase, and a clear dissociation phase. The data should fit well to a kinetic model, and the calculated KD from the kinetic rate constants (KD = koff / kon) should be consistent with the KD determined from steady-state analysis.
-
Sensor Chip Preparation:
-
Choose a sensor chip with a suitable surface chemistry for immobilizing one of the binding partners (the ligand). Common methods include amine coupling, thiol coupling, and affinity capture.
-
Immobilize the ligand onto the sensor chip surface.
-
-
Assay Setup:
-
Place the sensor chip in the SPR instrument.
-
Prepare a series of dilutions of the other binding partner (the analyte) in a suitable running buffer.
-
-
Interaction Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a concentration of the analyte over the sensor surface and monitor the binding in real-time (association phase).
-
After the association phase, switch back to the running buffer and monitor the dissociation of the analyte from the ligand (dissociation phase).
-
Repeat this process for each concentration of the analyte.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte from the sensor surface, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the rate constants: KD = koff / kon .
-
Alternatively, the KD can be determined from a steady-state analysis by plotting the response at equilibrium against the analyte concentration.
-
Strategies to Engineer Selectivity in Bicyclo[2.2.1]heptane-Based Ligands
The journey from the non-selective, toxic epibatidine to more selective analogues like ABT-594 illustrates key strategies in medicinal chemistry for improving the cross-reactivity profile of a lead compound. For the bicyclo[2.2.1]heptane scaffold, these strategies often involve:
-
Modification of the Pyridyl Ring: The 6-chloro-3-pyridyl moiety of epibatidine is a key pharmacophore for nAChR binding. Modifying the substituents on this ring can have a profound impact on subtype selectivity. For example, replacing the chloro group or adding substituents at other positions can alter the electronic and steric properties of the ligand, favoring interactions with one receptor subtype over another.
-
Alteration of the Azabicyclic Core: While the bicyclo[2.2.1]heptane core provides a rigid framework, modifications to this structure, such as changing the ring size or introducing substituents, can influence the overall shape and lipophilicity of the molecule, thereby affecting its binding to different receptors.
-
Introduction of Steric Hindrance: The addition of bulky groups can be used to sterically block the binding of a ligand to the binding pockets of off-target receptors, which may have different shapes and sizes compared to the primary target.
Conclusion and Future Perspectives
The bicyclo[2.2.1]heptane scaffold remains a valuable starting point for the design of potent CNS-active ligands. The story of epibatidine and its analogues serves as a powerful reminder of the critical importance of early and comprehensive cross-reactivity profiling in drug discovery. While this scaffold can yield ligands with exceptionally high affinity for their primary targets, its inherent rigidity and lipophilicity can also predispose it to off-target interactions.
The continued development of high-throughput screening technologies and a deeper understanding of the structural biology of a wide range of receptors will undoubtedly aid in the rational design of more selective bicyclo[2.2.1]heptane-based therapeutics. By combining insightful medicinal chemistry strategies with a robust suite of biophysical and biochemical assays, the full potential of this privileged scaffold can be realized, leading to the development of safer and more effective medicines for a range of challenging diseases.
References
- Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist. Molecular Pharmacology, 45(4), 563–569.
- Bannon, A. W., Decker, M. W., Holladay, M. W., Curzon, P., Donnelly-Roberts, D., Puttfarcken, P. S., ... & Williams, M. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787–794.
- Carroll, F. I. (2009). Epibatidine and its impact on nicotinic receptor research. Medicinal Research Reviews, 29(4), 571–590.
- Davenport, A. P., & Russell, F. D. (1996). Radioligand binding for quantitative analysis of ligand-receptor interactions. In Receptor-Ligand Interactions (pp. 169-188). Humana Press.
- Decker, M. W., Meyer, M. D., & Sullivan, J. P. (1999). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control.
- Gerzanich, V., Peng, X., Wang, F., Wells, G., Anand, R., Fletcher, S., & Lindstrom, J. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(5), 774–782.
- Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194.
- Ondachi, P. W., & Carroll, F. I. (2014). Nicotinic acetylcholine receptor accessory subunits determine the activity profile of epibatidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 349(3), 488–498.
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic acetylcholine receptor accessory subunits determine the activity profile of epibatidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 148–158.
- Spande, T. F., Garraffo, H. M., Edwards, M. W., Yeh, H. J., Pannell, L., & Daly, J. W. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(9), 3475–3478.
- Qian, C., Li, T., Shen, T. Y., Libertine-Garahan, L., Eckman, J., Biftu, T., & Ip, S. (1993). Epibatidine is a nicotinic analgesic. European Journal of Pharmacology, 250(3), R13–R14.
- Fisher, A., Heldman, E., Gurwitz, D., Haring, R., Barak, D., & Karton, Y. (1996). Selective M1 agonists: a novel approach for the treatment of Alzheimer's disease. Journal of Molecular Neuroscience, 7(4), 297–303.
- Macor, J. E., Gurley, D., Lanthorn, T., Loch, J., Mack, R. A., O'Neill, B. T., ... & Wythes, M. (2001). The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 11(3), 319–321.
- Schrattenholz, A., & Maelicke, A. (1996). The nicotinic acetylcholine receptor: a new target for the treatment of Alzheimer's disease. Drug Discovery Today, 1(10), 417–425.
- Badio, B., Garraffo, H. M., Plummer, C. V., & Daly, J. W. (1997). Epibatidine: discovery and definition of a new class of nicotinic receptor agonists. Drug Development Research, 41(3‐4), 117-123.
- Damaj, M. I., Creasy, C. S., Grove, A. D., Rosecrans, J. A., & Martin, B. R. (1996). Pharmacological characterization of the effects of epibatidine in vivo. Journal of Pharmacology and Experimental Therapeutics, 278(3), 1276–1283.
- Sullivan, J. P., Decker, M. W., Brioni, J. D., Donnelly-Roberts, D., Anderson, D. J., Bannon, A. W., ... & Williams, M. (1997). (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594): a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors with efficacy in models of acute and chronic pain. Journal of Pharmacology and Experimental Therapeutics, 283(1), 235–246.
- Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist. Molecular pharmacology, 45(4), 563-569.
- Carroll, F. I., Phillips, A., Kuhar, M. J., & Childers, S. R. (2011). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of medicinal chemistry, 54(17), 5961-5975.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmsl.cz [mmsl.cz]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 6. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 8. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Stereochemical Mandate: A Comparative Guide to Functional Activity in Bicyclo[2.2.1]heptane Derivatives
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. The rigid bicyclo[2.2.1]heptane scaffold, a recurring motif in pharmacologically active compounds, serves as a compelling testament to this principle. Its constrained, cage-like structure gives rise to a variety of stereoisomers, including enantiomers, diastereomers, and exo/endo isomers. These subtle variations in spatial orientation can lead to profound differences in efficacy, selectivity, and even toxicity. This guide provides a comparative analysis of the stereochemistry-activity relationships of key bicyclo[2.2.1]heptane derivatives, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.
The Criticality of Stereoisomerism in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a bridged bicyclic system. Its inherent rigidity limits conformational flexibility, meaning the spatial orientation of substituents is largely fixed. This pre-organization of functional groups can be advantageous for high-affinity binding to biological targets. However, it also means that the precise stereochemistry of these substituents is paramount.
Key stereochemical considerations for this scaffold include:
-
Enantiomers: Non-superimposable mirror images that can exhibit dramatically different pharmacological profiles. One enantiomer may be highly active, while the other is inactive or even elicits off-target effects.
-
Diastereomers: Stereoisomers that are not mirror images. This includes exo and endo isomers, where substituents are oriented away from or towards the six-membered ring of the bicyclic system, respectively. These isomers can have distinct binding affinities and functional activities due to differing steric interactions with the target protein.
This guide will delve into two prominent examples that vividly illustrate these principles: the potent analgesic epibatidine and the versatile natural product camphor and its derivatives.
Case Study 1: Epibatidine - A Tale of Two Enantiomers and Nicotinic Agonism
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a powerful analgesic agent. Its mechanism of action is through the agonism of nicotinic acetylcholine receptors (nAChRs), a different pathway from opioid analgesics.[1] The natural form is the (+)-enantiomer.
Comparative Functional Activity of Epibatidine Stereoisomers
Initial studies revealed that both the natural (+)-enantiomer and the synthetic (-)-enantiomer of epibatidine possess potent analgesic activity. However, subtle but significant differences in their potency have been observed across various assays.
| Stereoisomer | Assay | Potency (ED50) | Reference |
| (+)-Epibatidine | Hot-Plate Test (mice, i.p.) | ~1.5 µg/kg | [1][2] |
| (-)-Epibatidine | Hot-Plate Test (mice, i.p.) | ~3.0 µg/kg | [1][2] |
| L-Epibatidine | Tail-Flick Test (mice, s.c.) | 6.1 µg/kg | [3] |
| D-Epibatidine | Tail-Flick Test (mice, s.c.) | 6.6 µg/kg | [3] |
As the data indicates, the (+)-enantiomer is approximately twice as potent as the (-)-enantiomer in the hot-plate test.[2] Interestingly, in the tail-flick test, the difference in potency between the D- and L-enantiomers was not found to be significant.[3]
Further investigation into their binding affinities for nicotinic receptors reveals a more nuanced picture.
| Stereoisomer | Receptor Binding Assay | Binding Affinity (Ki) | Reference |
| (+)-Epibatidine | [3H]nicotine binding in rat brain | 0.045 nM | [2] |
| (-)-Epibatidine | [3H]nicotine binding in rat brain | 0.058 nM | [2] |
| D-Epibatidine | [3H]nicotine binding in rat brain | 55.0 pM | [3] |
| L-Epibatidine | [3H]nicotine binding in rat brain | 54.7 pM | [3] |
Both enantiomers exhibit remarkably high affinity for nicotinic receptors, with only marginal differences between them.[2][3] This suggests that while both enantiomers can bind effectively to the receptor, the subtle differences in their interaction at the binding site, dictated by their stereochemistry, translate into the observed differences in in vivo analgesic potency. Furthermore, studies on different nAChR subtypes have shown that epibatidine isomers are potent full agonists on various neuronal AChRs.[4]
Experimental Protocols for Assessing Epibatidine Activity
This protocol is designed to determine the binding affinity of epibatidine stereoisomers to nAChRs in rat brain tissue. The principle lies in the competition between the unlabeled test compound (epibatidine) and a radiolabeled ligand for the same binding site on the receptor.
Materials:
-
Rat brain tissue homogenate
-
[3H]-Nicotine (radioligand)
-
Unlabeled epibatidine stereoisomers
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the brain homogenate, [3H]-nicotine at a fixed concentration, and varying concentrations of the unlabeled epibatidine stereoisomer. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known nicotinic ligand to determine non-specific binding.
-
Incubation: Incubate the mixture at 4°C for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value using competitive binding analysis software.
Rationale for Experimental Choices:
-
Choice of Radioligand: [3H]-Nicotine is a classic choice for labeling nAChRs. Alternatively, [3H]-epibatidine itself can be used due to its high affinity and low non-specific binding.[5]
-
Controls: The inclusion of total and non-specific binding controls is crucial for calculating the specific binding of the radioligand to the receptors, ensuring the trustworthiness of the data.
This protocol evaluates the analgesic efficacy of epibatidine stereoisomers by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55°C)
-
Epibatidine stereoisomers dissolved in a suitable vehicle (e.g., saline)
-
Syringes for intraperitoneal (i.p.) injection
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for several days prior to the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the time it takes for a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Drug Administration: Administer the epibatidine stereoisomer or vehicle control via i.p. injection.
-
Post-treatment Measurement: At predetermined time points after injection (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Determine the ED50 value, which is the dose that produces 50% of the maximum effect.
Causality Behind Experimental Design:
-
Route of Administration: Intraperitoneal injection is a common and effective route for systemic drug delivery in mice for preclinical studies.
-
Controls: A vehicle control group is essential to ensure that the observed analgesic effect is due to the drug and not the injection procedure or the vehicle itself.
Case Study 2: Camphor Derivatives - A Spectrum of Stereoselective Bioactivities
Camphor, a natural monoterpenoid, exists as two enantiomers, (+)-camphor and (-)-camphor. It serves as a versatile chiral starting material for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[6] The stereochemistry of the camphor backbone often plays a pivotal role in the efficacy of these derivatives.
Comparative Functional Activity of Camphor Derivatives
Recent studies have highlighted the potential of camphor derivatives as antimicrobial and anticancer agents. For instance, certain sulfur derivatives of camphor have shown promising activity against Gram-positive bacteria.
| Compound | Bacterial Strain | Antimicrobial Activity (MIC) | Reference |
| rac-thiocamphor | S. aureus | ≥ 512 µg/mL | [7] |
| (S, S)-(+)-thiocamphor | S. aureus | 17-52% reduction in cell viability at MIC | [7] |
In the realm of anticancer research, novel heterocyclic compounds derived from camphor have demonstrated significant cytotoxicity against breast cancer cells.
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
| Compound 20 (camphor-derived heterocycle) | MCF-7 (breast cancer) | 0.78 µM | |
| Dasatinib (standard drug) | MCF-7 (breast cancer) | 7.99 µM | |
| Doxorubicin (standard drug) | MCF-7 (breast cancer) | 3.10 µM |
Notably, "compound 20" exhibited significantly greater potency than the standard chemotherapeutic drugs dasatinib and doxorubicin, underscoring the potential of camphor-based scaffolds in oncology.
Experimental Protocols for Assessing Camphor Derivative Activity
This protocol provides a qualitative assessment of the antimicrobial activity of camphor derivatives.
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Camphor derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer
-
Positive control (e.g., a known antibiotic) and negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Sample Addition: Add a defined volume of the camphor derivative solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Self-Validating System:
-
The inclusion of a positive control validates the susceptibility of the microorganism to antimicrobial agents, while the negative control ensures that the solvent has no inhibitory effect.
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation, to determine the cytotoxic effects of compounds.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Camphor derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the camphor derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Expertise in Protocol Design:
-
The choice of cell line, seeding density, and incubation time should be optimized for the specific cancer type and the expected mechanism of action of the test compounds.
Structural Elucidation: The Foundation of Stereochemistry-Activity Correlation
The unambiguous determination of the stereochemistry of bicyclo[2.2.1]heptane derivatives is a prerequisite for any meaningful structure-activity relationship (SAR) studies. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Stereochemical Assignment by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution. For bicyclo[2.2.1]heptane systems, specific NMR techniques and observations are particularly informative.
Key NMR Techniques:
-
1H NMR: The coupling constants (J-values) between protons can provide information about their dihedral angles, which can help differentiate between exo and endo isomers.
-
13C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment, allowing for the differentiation of diastereomers.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These techniques provide detailed information about proton-proton and proton-carbon correlations, as well as through-space interactions (NOESY), which are invaluable for assigning the complete stereostructure.
Workflow for NMR-based Stereochemical Assignment:
Caption: Workflow for NMR-based stereochemical assignment.
Unambiguous Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, making it the gold standard for stereochemical determination.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for X-ray crystallography.
Conclusion: The Path Forward in Rational Drug Design
The examples of epibatidine and camphor derivatives unequivocally demonstrate that the biological activity of bicyclo[2.2.1]heptane-based compounds is intrinsically linked to their stereochemistry. A thorough understanding of these structure-activity relationships, underpinned by robust experimental data and unambiguous structural elucidation, is essential for the rational design of new therapeutic agents with improved potency, selectivity, and safety profiles. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex interplay between molecular architecture and functional activity, ultimately accelerating the discovery of innovative medicines.
References
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. Available from: [Link]
-
A Study on Camphor Derivatives and Its Applications: A Mini-Review. ResearchGate. Available from: [Link]
-
Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Sci-Hub. Available from: [Link]
-
A Study on Camphor Derivatives and Its Applications: A Review. Available from: [Link]
-
Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. PubMed. Available from: [Link]
-
Epibatidine isomers and analogues: structure-activity relationships. PubMed. Available from: [Link]
-
Pharmacological effects of epibatidine optical enantiomers. PubMed. Available from: [Link]
-
Epibatidine, a potent analgetic and nicotinic agonist. PubMed. Available from: [Link]
-
Stereoselective preparation of 7-exo-amino-7-endo-substituted bicyclo[4.1.0]heptanes. Sci-Hub. Available from: [Link]
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. Available from: [Link]
-
An Efficient Protocol for the Synthesis of new Camphor Pyrimidine and Camphor Thiazole Derivatives using Conventional and Microwave Irradiation Techniques and In vitro Evaluation as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]
-
The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. PubMed Central. Available from: [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health. PubMed Central. Available from: [Link]
-
Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. MDPI. Available from: [Link]
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Available from: [Link]
-
In vitro Antibacterial Activity of Camphor oil against Oral Microbes. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Functionalised carbocycles from carbohydrates. Part 4. The synthesis of the epoxy lactone prostaglandin intermediate via bicyclo[3.2.0]heptane derivatives. X-Ray crystal structure of (1R) - RSC Publishing. Available from: [Link]
-
Crystal structure of Dibicyclo[2.2.1]hept-2-ylmethanone derivatives. Available from: [Link]
-
Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. PubMed Central. Available from: [Link]
-
(PDF) Camphor and its derivatives. Unusual transformations and biological activity. ResearchGate. Available from: [Link]
-
NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). ResearchGate. Available from: [Link]
-
(1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. MDPI. Available from: [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. PubMed Central. Available from: [Link]
-
Kapoordhara and Camphor Oil, The Great Antimicrobial Agent Antibacterial and antifungal activity of kapoordhara and camphor oil against bacteria and fungi. IJSDR. Available from: [Link]
-
Carbon-13 NMR and IR Spectroscopic Studies on Some 7-Oxabicyclo[2.2.1]heptanes and -heptenes. n–π Interaction and Hydrogen Bonding. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples. PubMed. Available from: [Link]
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. PubMed Central. Available from: [Link]
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. Available from: [Link]
-
Nicotinic receptor binding: Significance and symbolism. Available from: [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Publishing. Available from: [Link]
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Semantic Scholar. Available from: [Link]
-
stereochemistry and biological activity of drugs. Available from: [Link]
-
Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. ResearchGate. Available from: [Link]
-
Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of epibatidine optical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Introduction: As a novel compound in advanced research and drug development, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid requires meticulous handling and disposal to ensure personnel safety and environmental compliance. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, its chemical structure—featuring a carboxylic acid functional group—provides a clear basis for establishing a robust disposal protocol. This guide synthesizes established principles for managing carboxylic acid waste with general best practices for laboratory chemical disposal, providing a self-validating system for your laboratory operations.
Part 1: Hazard Identification and Risk Assessment
Understanding a chemical's potential hazards is the foundation of safe disposal. Based on available data for the compound and its structural analogs, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is classified with the following hazards.[1] It is critical to note that the toxicological properties of this specific chemical have not been exhaustively investigated; therefore, it should be handled with the caution afforded to all new chemical entities.[2]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled.[1] |
Given these hazards, all waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[3]
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. If splash contact occurs, remove and dispose of gloves immediately, then wash hands thoroughly.[2][4]
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[2][4]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fastened. Ensure exposed skin is minimized.[4]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[5]
Part 3: Waste Collection and Segregation Protocol
The principle of "cradle-to-grave" management for hazardous waste begins at the point of generation.[3] Adherence to a strict collection and segregation protocol is mandatory to prevent dangerous chemical reactions and ensure safe disposal.
Step-by-Step Waste Collection
-
Select an Appropriate Waste Container:
-
Rationale: Carboxylic acids can be corrosive. To prevent degradation and leakage, the choice of container is critical.
-
Procedure: Use a designated glass bottle or a high-density polyethylene (HDPE) carboy for collecting liquid waste. For solid waste, use a clearly marked, sealable container. Avoid metal containers, which can be corroded by acidic waste.[6]
-
-
Properly Label the Waste Container:
-
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel, including waste handlers.[7][8]
-
Procedure: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid" and list all other constituents (e.g., solvents) with their approximate percentages. Include the relevant hazard pictograms (e.g., irritant).
-
-
Segregate Incompatible Wastes:
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Organic acids have specific incompatibilities.
-
Procedure: This waste stream must be kept separate from:
-
-
Store Waste in a Designated Area:
-
Rationale: Centralized and controlled storage minimizes the risk of spills and unauthorized access.
-
Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept in secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Part 4: Spill Management Protocol
Accidental spills must be managed immediately and safely. All materials used for cleanup are also considered hazardous waste.[3]
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[12]
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in Part 2.
-
Contain and Clean:
-
For solid spills , gently cover the material with an absorbent pad to prevent dust from becoming airborne. Carefully sweep the solid into a designated hazardous waste container.[4] Avoid creating dust.
-
For liquid spills , contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Once absorbed, scoop the material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) for disposal as hazardous waste.[12]
Part 5: Final Disposal Procedure
Disposal of this chemical waste must be handled by certified professionals in accordance with all federal, state, and local regulations.[4]
-
Request Pickup: Once the waste container is nearly full or has been in storage for a designated period (often not to exceed 12 months), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11]
-
Handling Empty Containers: Do not discard empty containers in the regular trash without proper decontamination.[3]
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Crucially, the rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
After triple rinsing, completely deface or remove all labels from the container before disposing of it in the appropriate glass or plastic recycling bin.[3][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. odu.edu [odu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, a unique bicyclic carboxylic acid, represents a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE), as well as safe disposal practices, when working with this compound. The following procedures are grounded in established safety principles for handling organic acids and structurally related molecules, providing a robust framework for operational safety.
Hazard Identification and Risk Assessment
Structural Analogs and Predicted Hazards:
-
Bicyclo[2.2.1]heptane-2-carboxylic acid: Safety data for this parent structure indicates it is corrosive and can cause severe skin burns and eye damage.[1][2]
-
Organic Acids: As a class, organic acids can cause skin and eye irritation, and in concentrated forms, may lead to severe burns.[3][4]
-
Benzyl-Containing Compounds: While the benzyl group itself has low acute toxicity, it can be an irritant.[5][6]
A chemical label for 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Based on this information and the hazards associated with its structural components, it is prudent to treat this compound as a hazardous substance requiring stringent safety protocols.
Summary of Potential Hazards:
| Hazard Type | Predicted Severity and Effects |
| Skin Contact | Causes skin irritation, with the potential for chemical burns upon prolonged contact.[1][7] |
| Eye Contact | Causes serious eye irritation, with a risk of severe eye damage.[1][2][7] |
| Inhalation | May cause respiratory tract irritation.[1][7] Dusts may be harmful. |
| Ingestion | May be harmful if swallowed.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.
Core PPE Requirements (For all handling procedures):
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect against incidental splashes and contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]
-
Hand Protection: Nitrile rubber gloves are the minimum requirement for handling this compound.[3] It is crucial to consult the glove manufacturer's compatibility chart. For handling larger quantities or in situations with a high risk of splashing, consider double-gloving or using thicker, more resistant gloves such as neoprene or butyl rubber.[3][8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][9]
-
Eye and Face Protection: ANSI-approved chemical splash goggles are required at all times.[3] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles to protect the entire face.[3][10]
Respiratory Protection:
All work with 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, especially when handling it as a solid or creating solutions, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][3] If work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, respiratory protection is necessary.[3] In such cases, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[1][10] Personnel requiring respiratory protection must be enrolled in a respiratory protection program, which includes medical clearance and fit testing.[3]
Procedural Workflow for PPE Usage
The following diagram outlines the logical steps for selecting and using PPE when handling 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Caption: PPE Selection and Handling Workflow for 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
All waste containing 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid must be collected in a designated, compatible waste container.[3] Polyethylene containers are generally suitable for organic acid waste.[3]
-
The waste container must be clearly labeled with the full chemical name and associated hazards.[3] Avoid using chemical abbreviations or formulas on the label.[3]
-
Waste organic acids with a pH of 5 or lower are typically managed as Dangerous Waste.[3]
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as bases, oxidizing agents, and inorganic acids.[3]
-
Ensure the waste container is tightly sealed when not in use.[3]
Disposal Procedure:
-
Do not neutralize hazardous waste in the laboratory unless it is part of a documented and approved procedure.[3]
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste management company.[11][12] Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Emergency Procedures
Spills:
-
Small Spills (can be cleaned up in under 10 minutes by trained personnel):
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear the appropriate PPE, including nitrile or more resistant gloves, chemical splash goggles, and a lab coat.[3]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container.[3]
-
For solutions, absorb the spill with an inert, dry material and place it in a sealed container for disposal.[3]
-
-
Large Spills:
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][13] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid, ensuring a safe and productive laboratory environment.
References
-
Washington State University. (n.d.). Organic Acids SOP Template. Retrieved from [Link]
- University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
- Chemical Label for 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid. (n.d.).
- Pfaltz & Bauer. (n.d.). Safety Data Sheet - Bicyclo[2.2.1]heptane-2-carboxylic acid 95%.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from BME Shared Labs | Biomedical Engineering.
- BASF. (2026, January 13).
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
- Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet - Bicyclo[2.2.1]heptane-2-carboxylic acid.
- Carl ROTH. (n.d.).
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- AA Blocks. (2025, January 18). Safety Data Sheet - Benzyl 2-O-Acetyl-3,4,6-Tri-O-benzyl-b-D-galactopyranoside.
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
- Great Plains Center for Agricultural Health. (n.d.). Personal protective equipment (ppe) resources for the farm.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid.
- Fisher Scientific. (2015, March 25).
- Benchchem. (2025). Personal protective equipment for handling cis-Tetrahydrofuran-2,5-dicarboxylic acid.
- Service Filtration Corporation. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter : Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. coral.washington.edu [coral.washington.edu]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 9. aablocks.com [aablocks.com]
- 10. download.basf.com [download.basf.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
